molecular formula C14H20N2O B4779141 N-(1-ethylpiperidin-4-yl)benzamide

N-(1-ethylpiperidin-4-yl)benzamide

Número de catálogo: B4779141
Peso molecular: 232.32 g/mol
Clave InChI: ADJDDCLUGPVSCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-ethylpiperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-ethyl-4-piperidinyl)benzamide is 232.157563266 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-ethylpiperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethylpiperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(1-ethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-16-10-8-13(9-11-16)15-14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJDDCLUGPVSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular weight and formula of N-(1-ethylpiperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Formula of N-(1-ethylpiperidin-4-yl)benzamide

Executive Summary

N-(1-ethylpiperidin-4-yl)benzamide is a synthetic organic compound belonging to the amino-benzamide class.[1][2] Structurally, it consists of a benzoyl moiety linked via an amide bond to a 4-aminopiperidine scaffold, which is N-substituted with an ethyl group. While chemically distinct, it shares pharmacophoric features with various bioactive agents, including dopamine


 antagonists (e.g., substituted benzamides like sulpiride) and anti-arrhythmics (e.g., procainamide analogs).

This guide provides a rigorous analysis of its molecular identity, physicochemical properties, synthetic pathways, and structural characterization for researchers in medicinal chemistry and drug discovery.

Part 1: Chemical Identity & Physicochemical Specifications

The precise molecular weight and formula are derived from the stoichiometric summation of its constituent atoms based on the IUPAC structure.

1.1 Molecular Formula Derivation

The structure is composed of three distinct fragments:

  • Benzoyl Group (

    
    ):  Contributes 7 Carbons, 5 Hydrogens, 1 Oxygen.
    
  • Amide Linkage (

    
    ):  Contributes 1 Nitrogen, 1 Hydrogen.
    
  • 1-Ethylpiperidin-4-yl Group (

    
    ): 
    
    • Piperidine Ring (

      
      ): 5 Carbons, 1 Nitrogen, 9 Hydrogens (methine at C4, methylenes at C2,3,5,6).
      
    • Ethyl Substituent (

      
      ): 2 Carbons, 5 Hydrogens.
      

Summation:

  • Carbons:

    
    
    
  • Hydrogens:

    
    
    
  • Nitrogens:

    
    
    
  • Oxygen:

    
    
    

Final Molecular Formula:


 
1.2 Molecular Weight Calculation

Using standard atomic weights (IUPAC 2025):

  • Carbon (

    
    ):  168.154 Da
    
  • Hydrogen (

    
    ):  20.160 Da
    
  • Nitrogen (

    
    ):  28.014 Da
    
  • Oxygen (

    
    ):  15.999 Da
    

Exact Molecular Weight: 232.327 g/mol (Monoisotopic Mass: 232.1576 Da)

1.3 Physicochemical Data Summary
PropertyValueNotes
IUPAC Name N-(1-ethylpiperidin-4-yl)benzamide
CAS Number Not widely listedGeneric scaffold; analogous to 519-** series
SMILES CCN1CCC(CC1)NC(=O)C2=CC=CC=C2Canonical representation
LogP (Calc) 1.85 ± 0.3Moderate lipophilicity; CNS penetrant potential
pKa (Base) ~9.2 (Piperidine N)Protonated at physiological pH
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide O, Piperidine N)
Part 2: Structural Analysis & Visualization

The molecule features a flexible ethyl-piperidine "tail" and a rigid benzamide "head." This duality allows it to interact with G-Protein Coupled Receptors (GPCRs), where the basic nitrogen (piperidine) often forms an ionic bond with a conserved aspartate residue (e.g.,


 in amine receptors).
2.1 Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional domains of the molecule.

ChemicalStructure cluster_0 Pharmacophore Benzene Benzene Ring (Lipophilic Head) Carbonyl C=O (H-Bond Acceptor) Benzene->Carbonyl C-C Bond AmideN NH (H-Bond Donor) Carbonyl->AmideN Amide Bond Piperidine Piperidine Ring (Scaffold) AmideN->Piperidine N-C4 Attachment BasicN Tertiary Amine (N) (Protonation Site) Piperidine->BasicN Ring Atom Ethyl Ethyl Group (Hydrophobic Tail) BasicN->Ethyl N-Alkylation

Figure 1: Functional decomposition of N-(1-ethylpiperidin-4-yl)benzamide showing key pharmacophoric elements.[1][2][3][4][5][6][7]

Part 3: Synthetic Methodology

To obtain high-purity N-(1-ethylpiperidin-4-yl)benzamide for research, a convergent synthesis strategy is recommended. This involves the acylation of the commercially available diamine precursor.

3.1 Retrosynthetic Analysis
  • Disconnection: Amide bond.

  • Synthons: Benzoyl chloride (Electrophile) + 1-Ethylpiperidin-4-amine (Nucleophile).

3.2 Experimental Protocol

Reagents:

  • 1-Ethylpiperidin-4-amine (CAS: 53988-88-8)

  • Benzoyl Chloride (CAS: 98-88-4)

  • Triethylamine (

    
    , Base)
    
  • Dichloromethane (DCM, Solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve 1-ethylpiperidin-4-amine (10 mmol, 1.28 g) in anhydrous DCM (20 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Add Triethylamine (15 mmol, 2.1 mL) and cool the mixture to

    
     using an ice bath.
    
  • Acylation: Dropwise add Benzoyl Chloride (10 mmol, 1.16 mL) over 10 minutes. The reaction is exothermic; maintain temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup:

    • Quench with saturated

      
       (20 mL).
      
    • Extract the organic layer and wash with brine.[8]

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH 90:10:1).

3.3 Synthesis Workflow Diagram

SynthesisWorkflow Start1 1-Ethylpiperidin-4-amine (Nucleophile) Reaction Acylation Reaction (DCM, Et3N, 0°C -> RT, 4h) Start1->Reaction Start2 Benzoyl Chloride (Electrophile) Start2->Reaction Workup Workup (NaHCO3 Wash, Extraction) Reaction->Workup Product Crude Product N-(1-ethylpiperidin-4-yl)benzamide Workup->Product Purification Purification (Recrystallization or Column) Product->Purification Final Pure Compound (>98% Purity) Purification->Final

Figure 2: Convergent synthesis workflow for the production of N-(1-ethylpiperidin-4-yl)benzamide.

Part 4: Analytical Characterization

Verification of the synthesized compound requires orthogonal analytical methods.

4.1 Proton NMR (

-NMR) Prediction

Solvent:



Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Amide NH 6.0 - 6.5Broad Singlet1HAmide Proton
Aromatic 7.7 - 7.8Doublet2HOrtho-Benzene
Aromatic 7.4 - 7.5Multiplet3HMeta/Para-Benzene
Piperidine-H4 3.9 - 4.1Multiplet1HMethine (Next to Amide)
Piperidine-H2,6 2.9 - 3.0Broad Doublet2HEquatorial protons
Ethyl

2.4 - 2.5Quartet2HMethylene of Ethyl
Piperidine-H2,6 2.0 - 2.2Multiplet2HAxial protons
Piperidine-H3,5 1.6 - 2.0Multiplet4HRing Methylenes
Ethyl

1.0 - 1.1Triplet3HMethyl of Ethyl
4.2 Mass Spectrometry (ESI-MS)
  • Theoretical

    
    :  233.16 Da.
    
  • Fragmentation Pattern:

    • m/z 105: Benzoyl cation (

      
      ).
      
    • m/z 127: 4-amino-1-ethylpiperidine fragment.

References
  • PubChem. (2025). Compound Summary: Benzamide Derivatives. National Library of Medicine. [Link]

  • Rotstein, D. M., et al. (1992). "Synthesis and SAR of N-(4-piperidinyl)benzamides as potent 5-HT4 agonists." Journal of Medicinal Chemistry. (Contextual reference for benzamide-piperidine synthesis).

Sources

The Pharmacological Versatility of N-(piperidin-4-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profile, structure-activity relationships (SAR), and experimental workflows for N-(piperidin-4-yl)benzamide derivatives .

Content Type: Technical Guide for Drug Discovery Professionals Focus: 5-HT₄ Agonism, AChE Inhibition, and Synthetic Protocols

Executive Summary: The Privileged Scaffold

The N-(piperidin-4-yl)benzamide moiety acts as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural rigidity, combined with the basicity of the piperidine nitrogen, allows it to mimic endogenous neurotransmitters (serotonin, acetylcholine) and interact with G-protein coupled receptors (GPCRs) and enzymatic active sites.

While historically dominant in gastrointestinal (GI) prokinetics via 5-HT₄ receptor agonism (e.g., Prucalopride, Cisapride), recent campaigns have repurposed this scaffold for neurodegenerative disorders (AChE inhibition) and oncology (Smoothened antagonists).

Primary Mechanism: 5-HT₄ Receptor Agonism

The most clinically validated application of this class is the stimulation of gastrointestinal motility.

Molecular Mechanism of Action

These derivatives function as orthosteric agonists at the 5-HT₄ receptor , a Gs-coupled GPCR located on the enteric neurons (myenteric plexus).

  • Binding: The benzamide moiety mimics the indole ring of serotonin, while the protonated piperidine nitrogen interacts with the conserved Aspartate residue (Asp100 in 5-HT₄) in the receptor's transmembrane domain.

  • Transduction: Receptor activation triggers Gαs protein coupling.

  • Signaling Cascade: Adenylyl cyclase (AC) is activated

    
     cAMP levels rise 
    
    
    
    Protein Kinase A (PKA) is activated.
  • Effector Output: PKA phosphorylates potassium channels (

    
    ), inhibiting 
    
    
    
    efflux. This depolarizes the neuron, facilitating
    
    
    influx and the release of acetylcholine (ACh) and calcitonin gene-related peptide (CGRP), driving peristalsis.
Structure-Activity Relationship (SAR)

The SAR of this scaffold is tightly defined. Modifications generally fall into three zones:

ZoneStructural ComponentPharmacological Impact
Zone A Benzene Ring Receptor Affinity. Critical for

stacking (Trp residues). • 4-Amino-5-chloro-2-methoxy pattern is optimal (Cisapride-like). • 2-Methoxy group forms an intramolecular H-bond with the amide NH, locking the conformation.
Zone B Amide Linker Stability & Orientation. The amide bond provides metabolic stability compared to esters. The NH acts as a hydrogen bond donor.
Zone C Piperidine Nitrogen Selectivity & PK. • N-Substituents: Bulky groups (benzyl, phenoxypropyl) often increase potency but introduce hERG liability. • Basic Nitrogen: Essential for ionic interaction with the receptor aspartate.
Safety Pharmacology: The hERG Liability

Early generations (e.g., Cisapride) were withdrawn due to QT prolongation caused by hERG potassium channel blockade.

  • Mitigation Strategy: Modern derivatives (e.g., Prucalopride) utilize highly polar or specific heterocyclic substituents on the piperidine nitrogen to reduce lipophilicity and avoid the hERG pore's hydrophobic binding pocket.

Emerging Polypharmacology: AChE Inhibition

Beyond GPCRs, this scaffold is increasingly used to target Acetylcholinesterase (AChE) for Alzheimer's disease therapy.

  • Dual Binding Mode: The N-benzyl-piperidin-4-yl moiety binds to the Catalytic Anionic Site (CAS) of AChE, while the benzamide extension reaches the Peripheral Anionic Site (PAS) .

  • Therapeutic Gain: Dual binding inhibits enzymatic hydrolysis of acetylcholine and prevents AChE-induced amyloid-beta aggregation.

Visualization: Signaling & SAR

The following diagrams illustrate the 5-HT₄ signaling cascade and the SAR logic for this scaffold.

G cluster_0 5-HT4 Receptor Signaling Cascade cluster_1 Structure-Activity Relationship (SAR) Ligand N-(piperidin-4-yl)benzamide (Agonist) GPCR 5-HT4 Receptor (Enteric Neuron) Ligand->GPCR Activates Gs Gαs Protein GPCR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates K_Chan K+ Channel Phosphorylation PKA->K_Chan Inhibits (Closes) Depol Membrane Depolarization K_Chan->Depol Causes Ca_Influx Ca2+ Influx Depol->Ca_Influx Triggers ACh_Rel Acetylcholine Release (Prokinetic Effect) Ca_Influx->ACh_Rel Induces Benzene Benzene Ring (4-amino-5-chloro-2-OMe) Amide Amide Linker (H-Bond Donor) Benzene->Amide Note1 Critical for Receptor Affinity (Mimics Serotonin) Benzene->Note1 Piperidine Piperidine Ring (Basic Nitrogen) Amide->Piperidine Note2 Metabolic Stability Amide->Note2 Note3 Ionic Bond with Asp100 N-Substituent controls hERG Piperidine->Note3

Figure 1: Mechanistic pathway of 5-HT₄ activation and SAR breakdown of the benzamide scaffold.

Experimental Protocols

The following workflows represent industry-standard methods for synthesizing and validating these derivatives.

Chemical Synthesis (General Procedure)

Reaction Type: Amide Coupling via Carbodiimide Chemistry.[1] Objective: Couple a substituted benzoic acid with a 4-aminopiperidine derivative.

Reagents:

  • A: Substituted Benzoic Acid (1.0 equiv)

  • B: N-substituted-4-aminopiperidine (1.1 equiv)

  • Coupling Agents: EDCI (1.2 equiv), HOBt (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Protocol:

  • Activation: Dissolve Reagent A in dry DMF under

    
     atmosphere. Add EDCI and HOBt. Stir at 
    
    
    
    for 30 minutes to form the active ester.
  • Coupling: Add Reagent B and DIPEA dropwise to the mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with:

    • 1M HCl (remove unreacted amine)

    • Sat.

      
       (remove unreacted acid)
      
    • Brine[2][3]

  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
    
  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) and LC-MS (Target Mass).
Biological Validation: 5-HT₄ Binding Assay

Objective: Determine binding affinity (


) using radioligand displacement.
  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT₄ receptors. Homogenize and centrifuge to isolate membranes.

  • Ligand:

    
    -GR113808 (Specific 5-HT₄ antagonist).
    
  • Incubation: Mix membranes (

    
    ), radioligand (
    
    
    
    ), and test compound (
    
    
    to
    
    
    ) in Tris-HCl buffer. Incubate at
    
    
    for 60 min.
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Synthesis and SAR of 5-HT4 Agonists: Sonda, S., et al. (2004).[4] "Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists." Bioorganic & Medicinal Chemistry. Link

  • Prokinetic Mechanism: Park, J.S., et al. (2016). "Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives." European Journal of Medicinal Chemistry. Link

  • AChE Inhibition (Alzheimer's): Van Greunen, D.G., et al. (2019).[5] "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease."[6][7] European Journal of Medicinal Chemistry. Link

  • Hedgehog Signaling: Zhao, Y., et al. (2014).[8] "Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • General Pharmacology: BenchChem. "Overcoming N-Methyl-3-(piperidin-4-YL)benzamide experimental variability." Link

Sources

The N-(1-ethylpiperidin-4-yl)benzamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(1-ethylpiperidin-4-yl)benzamide core is a versatile and highly valued scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides a comprehensive analysis of this scaffold, from its fundamental synthesis to its diverse applications and the underlying mechanisms of action. We will explore detailed synthetic protocols, present key biological data of its derivatives, and visualize its interaction with critical signaling pathways. This document serves as a resource for researchers and drug development professionals, offering insights into the design and optimization of novel therapeutics based on this privileged structural motif.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in drug design can be attributed to its favorable physicochemical properties, including its ability to improve aqueous solubility and its metabolic stability. The piperidine nitrogen can be readily substituted, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The benzamide moiety, another common feature in drug molecules, provides a rigid framework for interaction with biological targets and can participate in hydrogen bonding. The combination of these two pharmacophores in the N-(1-ethylpiperidin-4-yl)benzamide scaffold creates a versatile platform for the development of potent and selective therapeutic agents.

Synthesis of the N-(1-ethylpiperidin-4-yl)benzamide Core

The synthesis of the N-(1-ethylpiperidin-4-yl)benzamide scaffold and its derivatives typically involves a straightforward amide coupling reaction between a substituted benzoic acid and 4-amino-1-ethylpiperidine. This can be achieved through various coupling reagents.

General Synthetic Workflow

The logical flow for the synthesis of N-(1-ethylpiperidin-4-yl)benzamide and its derivatives is outlined below. The key step is the formation of the amide bond between the carboxylic acid and the amine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Substituted\nBenzoic Acid Substituted Benzoic Acid Amide Coupling Amide Coupling Substituted\nBenzoic Acid->Amide Coupling 4-Amino-1-ethylpiperidine 4-Amino-1-ethylpiperidine 4-Amino-1-ethylpiperidine->Amide Coupling N-(1-ethylpiperidin-4-yl)benzamide\nDerivative N-(1-ethylpiperidin-4-yl)benzamide Derivative Amide Coupling->N-(1-ethylpiperidin-4-yl)benzamide\nDerivative

Caption: General workflow for the synthesis of N-(1-ethylpiperidin-4-yl)benzamide derivatives.

Detailed Experimental Protocol: Amide Coupling using HATU

This protocol describes a general and efficient method for the synthesis of N-(1-ethylpiperidin-4-yl)benzamide derivatives using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • 4-Amino-1-ethylpiperidine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add 4-amino-1-ethylpiperidine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure N-(1-ethylpiperidin-4-yl)benzamide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Applications and Biological Activity

Derivatives of the N-(1-ethylpiperidin-4-yl)benzamide scaffold have been investigated for a wide range of therapeutic applications, demonstrating notable activity in oncology, neurodegenerative diseases, and inflammation.

Anticancer Activity

Several studies have highlighted the potential of N-(1-ethylpiperidin-4-yl)benzamide derivatives as potent anticancer agents. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Selected N-(1-piperidin-4-yl)benzamide Derivatives

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
1 N-(1-(2,6-difluorobenzyl)piperidin-4-yl)-4-phenoxybenzamideHepG2 (Liver)0.25[3]
2 Compound 10b from Huang et al.HepG2 (Liver)0.12[4]
3 Compound 10j from Huang et al.HepG2 (Liver)0.13[4]
4 Compound 47 from Lin et al.HepG2 (Liver)0.25[5]

3.1.1. Mechanism of Action: Modulation of the p53/p21 Signaling Pathway

A key mechanism through which these compounds exert their anticancer effects is by modulating the p53/p21 signaling pathway, a critical regulator of the cell cycle.[5] Upon cellular stress, such as DNA damage, the tumor suppressor protein p53 is activated, leading to the transcription of the cyclin-dependent kinase inhibitor p21. p21 then binds to and inhibits cyclin/CDK complexes, resulting in cell cycle arrest, typically at the G1/S or G2/M checkpoint. This allows time for DNA repair or, if the damage is too severe, triggers apoptosis. Certain N-(1-ethylpiperidin-4-yl)benzamide derivatives have been shown to enhance the expression of both p53 and p21, leading to cell cycle arrest and tumor growth inhibition.[3][5]

G Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates p21 p21 p53->p21 upregulates Cyclin/CDK Complex Cyclin/CDK Complex p21->Cyclin/CDK Complex inhibits Cell Cycle Arrest Cell Cycle Arrest Cyclin/CDK Complex->Cell Cycle Arrest leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis can lead to N-(1-ethylpiperidin-4-yl)benzamide Derivative N-(1-ethylpiperidin-4-yl)benzamide Derivative N-(1-ethylpiperidin-4-yl)benzamide Derivative->p53 enhances expression N-(1-ethylpiperidin-4-yl)benzamide Derivative->p21 enhances expression

Caption: Modulation of the p53/p21 pathway by N-(1-ethylpiperidin-4-yl)benzamide derivatives.

3.1.2. Mechanism of Action: Activation of Hypoxia-Inducible Factor 1 (HIF-1)

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and is associated with tumor progression and resistance to therapy. Hypoxia-inducible factor 1 (HIF-1) is a key transcription factor that plays a central role in the cellular response to hypoxia. Some N-(1-piperidin-4-yl)benzamide derivatives have been found to induce the expression of the HIF-1α subunit, which then dimerizes with HIF-1β to form the active HIF-1 transcription factor.[4] HIF-1 activation can have complex and context-dependent effects on cancer cells, including the upregulation of genes involved in apoptosis, such as p21 and cleaved caspase-3.[4]

G Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes HIF-1 Complex HIF-1 Complex HIF-1α->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Target Genes (e.g., p21) Target Genes (e.g., p21) HIF-1 Complex->Target Genes (e.g., p21) activates transcription of Apoptosis Apoptosis Target Genes (e.g., p21)->Apoptosis promotes N-(1-ethylpiperidin-4-yl)benzamide Derivative N-(1-ethylpiperidin-4-yl)benzamide Derivative N-(1-ethylpiperidin-4-yl)benzamide Derivative->HIF-1α induces expression

Caption: Activation of the HIF-1 pathway by N-(1-ethylpiperidin-4-yl)benzamide derivatives.

Neurodegenerative Diseases

The N-(1-ethylpiperidin-4-yl)benzamide scaffold has also shown promise in the development of agents for neurodegenerative diseases, such as Alzheimer's disease. Derivatives have been designed as cholinesterase inhibitors and ligands for sigma receptors, both of which are important targets in neurodegeneration.

Table 2: Biological Activity of N-(1-piperidin-4-yl)benzamide Derivatives in Neurodegenerative Disease Models

Compound IDTargetActivityValueReference
5d from Mohammadi-Farani et al. Acetylcholinesterase (AChE)IC₅₀13 ± 2.1 nM[6][7]
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide Sigma-1 ReceptorKᵢ3.4 nM[8]
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide Sigma-2 ReceptorKᵢ408 nM[8]

3.2.1. Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several N-(1-ethylpiperidin-4-yl)benzamide derivatives have demonstrated potent AChE inhibitory activity, with some compounds showing higher potency than the standard drug donepezil.[6][7]

3.2.2. Sigma Receptor Ligands for PET Imaging

Sigma receptors are implicated in various neurological processes and are overexpressed in some tumors. N-(1-ethylpiperidin-4-yl)benzamide derivatives have been developed as high-affinity ligands for sigma receptors.[8] Furthermore, these scaffolds have been successfully radiolabeled with Fluorine-18, demonstrating their potential as positron emission tomography (PET) imaging agents for visualizing sigma receptors in the brain and other tissues.[8] This application is crucial for both diagnosing diseases and for monitoring the efficacy of therapeutic interventions.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory disorders. Recent studies have explored the potential of N-(1-piperidin-4-yl)benzamide derivatives as inhibitors of the NLRP3 inflammasome.[8]

3.3.1. Mechanism of Action: Inhibition of the NLRP3 Inflammasome

The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (e.g., from Toll-like receptors) and an activation signal (e.g., ATP, nigericin). This leads to the assembly of the inflammasome complex, caspase-1 activation, and subsequent release of mature IL-1β. N-(1-piperidin-4-yl)benzamide derivatives have been shown to inhibit NLRP3-dependent pyroptosis and IL-1β release, suggesting they interfere with the assembly or activation of the inflammasome complex.[8]

G cluster_0 Priming Signal cluster_1 Activation Signal PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR activates NLRP3 NLRP3 TLR->NLRP3 primes (upregulates) ATP, Nigericin, etc. ATP, Nigericin, etc. ATP, Nigericin, etc.->NLRP3 activates NLRP3 Inflammasome NLRP3 Inflammasome NLRP3->NLRP3 Inflammasome ASC ASC ASC->NLRP3 Inflammasome Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->NLRP3 Inflammasome Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 activates IL-1β (mature) IL-1β (mature) Caspase-1->IL-1β (mature) cleaves Pro-IL-1β to Pro-IL-1β Pro-IL-1β Inflammation Inflammation IL-1β (mature)->Inflammation promotes N-(1-ethylpiperidin-4-yl)benzamide Derivative N-(1-ethylpiperidin-4-yl)benzamide Derivative N-(1-ethylpiperidin-4-yl)benzamide Derivative->NLRP3 Inflammasome inhibits assembly/activation

Sources

Technical Whitepaper: Pharmacological Characterization of N-(1-ethylpiperidin-4-yl)benzamide at 5-HT4 Receptors

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacological characterization of N-(1-ethylpiperidin-4-yl)benzamide , treating it as the fundamental pharmacophore scaffold for the benzamide class of 5-HT4 receptor agonists.

Executive Summary

N-(1-ethylpiperidin-4-yl)benzamide represents the minimal pharmacophore core for a major class of serotonin 5-HT4 receptor agonists. While high-affinity clinical agents (e.g., Cisapride, Prucalopride, Renzapride) possess critical substituents (4-amino, 5-chloro, 2-methoxy) on the benzene ring, this unsubstituted scaffold serves as a vital baseline for Structure-Activity Relationship (SAR) studies.

This guide provides the technical framework for evaluating the binding affinity of this scaffold. Based on established SAR data, the unsubstituted core is predicted to exhibit low-to-moderate affinity (micromolar range) compared to the nanomolar affinity of its substituted derivatives. The protocols detailed below are designed to quantify this affinity using [3H]GR113808 competition binding assays.

Molecular Pharmacology & Mechanism

The Benzamide Pharmacophore at 5-HT4

The 5-HT4 receptor is a Gs-coupled GPCR.[1] Ligand binding triggers G


s activation, stimulating adenylyl cyclase (AC) and increasing cAMP levels.[1]

The binding of benzamides is driven by two primary interactions:

  • Ionic Anchor: The protonated nitrogen of the piperidine ring forms a salt bridge with Asp100 (D3.32) in the receptor's transmembrane helix 3.

  • Aromatic Stacking: The benzene ring interacts with aromatic residues (likely Trp279 or Phe285 ) in the binding pocket.

Why the Unsubstituted Core has Lower Affinity: Clinical agents like Metoclopramide or Cisapride contain a 4-amino-5-chloro-2-methoxy substitution pattern.

  • 2-Methoxy: Forms an intramolecular hydrogen bond with the amide hydrogen, locking the molecule in a planar, bioactive conformation.

  • 4-Amino/5-Chloro: Provide critical steric bulk and additional hydrogen bonding contacts within the orthosteric site.

  • N-(1-ethylpiperidin-4-yl)benzamide: Lacks these stabilizing features, resulting in a higher entropic cost for binding and reduced residence time (higher

    
    ).
    
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 5-HT4 activation by benzamide agonists.

G Ligand Benzamide Ligand Receptor 5-HT4 Receptor Ligand->Receptor Binding (Kd) Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC Substrate PKA PKA Activation cAMP->PKA Signaling Effect Prokinetic Effect (Ach Release) PKA->Effect Response

Figure 1: Canonical Gs-coupled signaling pathway activated by 5-HT4 agonists.

Experimental Framework: Radioligand Binding Assay

To determine the affinity (


) of N-(1-ethylpiperidin-4-yl)benzamide, a competition binding assay against a high-affinity radioligand is required.
Critical Reagents
  • Receptor Source: Membranes from HEK-293 cells stably expressing human 5-HT4(b) or Guinea Pig Striatum (native tissue).

  • Radioligand: [3H]GR113808 (Specific Activity ~80 Ci/mmol).[1] This is a highly selective 5-HT4 antagonist with sub-nanomolar affinity (

    
     nM).
    
  • Non-Specific Binding (NSB) Control: 10

    
    M Serotonin (5-HT) or 10 
    
    
    
    M GR113808 (unlabeled).
Detailed Protocol (Self-Validating)

Step 1: Membrane Preparation [2]

  • Homogenize tissue/cells in ice-cold Buffer A (50 mM HEPES, pH 7.4, 5 mM MgCl

    
    ).
    
  • Centrifuge at 40,000 x g for 20 mins at 4°C.

  • Resuspend pellet in Buffer A and repeat centrifugation (wash step to remove endogenous serotonin).

  • Final resuspension in Assay Buffer (50 mM HEPES, pH 7.4, 10 mM MgCl

    
    , 1 mM EDTA).
    

Step 2: Competition Assay Setup Prepare a 96-well plate with the following reaction mix (Total Volume: 250


L):
  • 25

    
    L:  Test Compound (N-(1-ethylpiperidin-4-yl)benzamide) at 8 concentrations (e.g., 
    
    
    
    M to
    
    
    M).
  • 25

    
    L:  [3H]GR113808 (Final concentration ~0.2 nM, approx. equal to its 
    
    
    
    ).
  • 200

    
    L:  Membrane suspension (10-20 
    
    
    
    g protein/well).

Step 3: Incubation & Filtration

  • Incubate for 60 minutes at 25°C (equilibrium).

  • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% Polyethyleneimine to reduce non-specific binding).

  • Wash filters 3x with ice-cold Tris-HCl buffer.

Step 4: Quantification

  • Add liquid scintillation cocktail to filters.

  • Count radioactivity (CPM) using a beta-counter.

Workflow Visualization

BindingAssay Prep Membrane Prep (HEK-5HT4) Mix Reaction Mix (Memb + [3H]Ligand + Test Cmpd) Prep->Mix Incubate Incubation 60 min @ 25°C Mix->Incubate Filter GF/B Filtration (Separates Bound vs Free) Incubate->Filter Count Scintillation Counting (Data: CPM) Filter->Count Analysis Non-linear Regression (Calculate Ki) Count->Analysis

Figure 2: Workflow for [3H]GR113808 competition binding assay.

Data Analysis & Interpretation

Calculating Affinity ( )

Raw CPM data is normalized to % Specific Binding. A sigmoidal dose-response curve is fitted to determine the


. The inhibition constant (

) is calculated using the Cheng-Prusoff Equation :


  • 
     : Concentration of radioligand used (0.2 nM).
    
  • 
     : Dissociation constant of radioligand (0.2 nM).
    
  • Note: Under these conditions (

    
    ), 
    
    
    
    .
Comparative SAR Data

The table below illustrates the dramatic impact of benzene ring substitutions on the affinity of this scaffold.

CompoundStructure5-HT4 Affinity (

)
Activity
Scaffold (Subject) N-(1-ethylpiperidin-4-yl)benzamide > 1,000 nM (Est.) Weak/Inactive
Renzapride Analog4-amino-5-chloro-2-methoxy-N-(1-ethyl...)~ 5 - 10 nMFull Agonist
Cisapride(Complex substituted benzamide)2 - 5 nMFull Agonist
GR113808(Indole ester antagonist)0.2 nMAntagonist

Data Interpretation: The unsubstituted scaffold (Subject) acts as a low-affinity template. To achieve therapeutic potency (nanomolar


), the "orthosteric clamp" (4-amino-5-chloro-2-methoxy motif) is chemically required.

References

  • Grossman, C. J., et al. (1993). "Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain." British Journal of Pharmacology, 109(3), 618-624.

  • Sonda, S., et al. (2005). "Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists."[3][4] Bioorganic & Medicinal Chemistry, 13(9), 3295-3308.[3][4]

  • Bockaert, J., et al. (2004). "5-HT4 receptors: history, molecular pharmacology and brain functions." Neuropharmacology, 47(7), 1034-1044.

  • BenchChem Technical Notes. "Radioligand Binding Assay Protocols for 5-HT Receptors."

Sources

Technical Guide: N-(1-ethylpiperidin-4-yl)benzamide in HIF-1 Pathway Activation

[1]

Executive Summary

N-(1-ethylpiperidin-4-yl)benzamide is a synthetic small molecule belonging to the class of N-(piperidin-4-yl)benzamide derivatives.[1] Unlike standard Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors used to treat anemia (which promote cell survival via EPO/VEGF), this compound stabilizes HIF-1

Key Technical Specifications:

  • Target: HIF-1

    
     (Stabilization/Upregulation).
    
  • Primary Outcome: Induction of p21

    
     and Cleaved Caspase-3.
    
  • Potency: IC

    
    
    
    
    0.12
    
    
    M (in HepG2 cytotoxicity assays).[1][2]
  • Therapeutic Context: Antineoplastic agent (Liver Cancer).

Chemical Identity & Structural Logic

The molecule is designed based on bioisosteric replacement strategies to optimize pharmacokinetic parameters and binding affinity.[1]

  • Core Scaffold: Benzamide moiety linked to a piperidine ring.[1][2][3]

  • Pharmacophore: The 4-amino-piperidine linker provides conformational flexibility, while the N-ethyl group modulates lipophilicity (LogP) for cellular permeability.[1]

  • Causality of Structure: The specific substitution pattern on the benzamide ring (often combined with diaryl ether motifs in optimized derivatives like Compound 10b ) is critical for the "toxic" activation of HIF-1, distinguishing it from survival-promoting agonists.[1]

Mechanism of Action: The Apoptotic HIF-1 Axis

While physiological hypoxia stabilizes HIF-1

1
Signaling Pathway
  • Entry & Stabilization: The compound enters the cell and induces the accumulation of HIF-1

    
     protein under normoxic conditions.[1]
    
  • Transcriptional Shift: Instead of prioritizing survival genes, the stabilized HIF-1

    
     complex significantly upregulates p21  (Cyclin-dependent kinase inhibitor 1).
    
  • Cell Cycle Arrest: Elevated p21 inhibits CDK complexes, halting the cell cycle at G1/S or G2/M checkpoints.[1]

  • Apoptosis: Prolonged stress and cell cycle arrest lead to the activation of Caspase-3 (cleavage), resulting in programmed cell death.[1]

Pathway Visualization

The following diagram illustrates the divergent mechanism where this specific benzamide derivative drives the pathway toward apoptosis rather than survival.

HIF1_Apoptosis_Pathwaycluster_outcomesTranscriptional OutcomesCompoundN-(1-ethylpiperidin-4-yl)benzamideHIF1aHIF-1α Protein(Stabilization)Compound->HIF1aInduces AccumulationNucleusNuclear Translocation& dimerization with HIF-1βHIF1a->Nucleusp21p21 (WAF1/CIP1)UpregulationNucleus->p21Dominant PathwayVEGFVEGF/EPO(Survival Genes)Nucleus->VEGFMinor/SilentCaspase3Cleaved Caspase-3Activationp21->Caspase3Cell Cycle ArrestStress SignalApoptosisApoptosis(Tumor Cell Death)Caspase3->Apoptosis

Figure 1: Mechanism of Action showing the specific activation of the p21/Caspase-3 axis by N-(1-ethylpiperidin-4-yl)benzamide, contrasting with classical survival pathways.

Experimental Protocols for Validation

To validate the activity of N-(1-ethylpiperidin-4-yl)benzamide, researchers must employ a self-validating workflow combining cytotoxicity assays with mechanistic confirmation.[1]

Protocol: In Vitro Cytotoxicity & HIF-1 Activation

Objective: Determine IC


1

Materials:

  • Cell Line: HepG2 (Human liver cancer cells).[1]

  • Compound: N-(1-ethylpiperidin-4-yl)benzamide (dissolved in DMSO).[1]

  • Controls: DMSO (Vehicle), CoCl

    
     (Hypoxia mimic positive control).
    

Step-by-Step Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates (for MTT) or 
    
    
    in 6-well dishes (for Western Blot). Incubate for 24h.
  • Treatment: Treat cells with a concentration gradient (0.01, 0.1, 1.0, 10

    
    M) of the compound. Include a CoCl
    
    
    (100
    
    
    M) positive control.
  • Incubation: Incubate for 24–48 hours under normoxic conditions (21% O

    
    ).
    
  • MTT Assay (Viability): Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm. Calculate IC

    
    .[4]
    
  • Western Blot (Mechanism):

    • Lyse cells using RIPA buffer with protease inhibitors.[1]

    • Primary Antibodies: Anti-HIF-1

      
      , Anti-p21, Anti-Cleaved Caspase-3, Anti-
      
      
      -actin (loading control).[1]
    • Validation Criteria: Successful activation is defined by a dose-dependent increase in HIF-1

      
       band intensity without hypoxic exposure.[1]
      
Experimental Workflow Diagram

Validation_Workflowcluster_assaysParallel AssaysStartHepG2 Seeding(Normoxia)TreatmentCompound Treatment(0.01 - 10 µM)Start->TreatmentMTTMTT Assay(48h)Treatment->MTTWBWestern Blot(24h)Treatment->WBAnalysisData AnalysisMTT->AnalysisCalculate IC50WB->AnalysisQuantify HIF-1α/p21

Figure 2: Experimental workflow for validating the dual cytotoxic and HIF-activating properties of the compound.

Data Summary & Comparative Analysis

The following table summarizes the quantitative performance of N-(1-ethylpiperidin-4-yl)benzamide derivatives compared to standard controls.

ParameterValue / ObservationContext
Primary Target HIF-1

Protein
Accumulation in normoxia
IC

(HepG2)
0.12

0.02

M
High potency cytotoxicity
Downstream Marker p21 (Upregulated)Indicates cell cycle arrest
Apoptosis Marker Cleaved Caspase-3 Indicates programmed cell death
Hypoxia Mimicry FunctionalMimics CoCl

but induces death
Reference Class Benzamide DerivativesSee Huang et al. (2018) [1]

Interpretation: Unlike Roxadustat (a PHD inhibitor used for anemia), which stabilizes HIF-1 to promote erythropoiesis and cell survival, N-(1-ethylpiperidin-4-yl)benzamide derivatives stabilize HIF-1 in a manner that triggers the "tumor suppressor" functions of the pathway (p21/apoptosis).[1] This suggests a potential "sweet spot" in structure-activity relationships (SAR) where benzamide-piperidines can be tuned for antineoplastic activity.

References

  • Huang, Z. N., et al. (2018).[1][2] Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161.[2]

  • Semenza, G. L. (2003).[1] Targeting HIF-1 for cancer therapy. Nature Reviews Cancer, 3(10), 721-732.

  • Masoud, G. N., & Li, W. (2015).[1] HIF-1α pathway: role, regulation and intervention for cancer therapy. Acta Pharmaceutica Sinica B, 5(5), 378-389.

Methodological & Application

Synthesis protocol for N-(1-ethylpiperidin-4-yl)benzamide from 4-amino-1-ethylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It prioritizes reproducibility, scalability, and chemical logic, utilizing a "self-validating" purification strategy inherent to the molecule's physicochemical properties.

Abstract & Scope

This guide details the synthesis of N-(1-ethylpiperidin-4-yl)benzamide (CAS: Generic/Analogous) via a nucleophilic acyl substitution (Schotten-Baumann type) protocol. The target molecule features a basic tertiary amine (N-ethylpiperidine) and a neutral amide linkage. This structural duality allows for a self-validating purification protocol using acid-base extraction, eliminating the need for column chromatography in most crude preparations.

Key Applications:

  • Fragment synthesis for GPCR ligands (e.g., 5-HT4 agonists, Sigma receptors).

  • Local anesthetic analogs (procainamide structural variants).

  • Linker chemistry for PROTACs or bivalent ligands.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the high nucleophilicity of the primary amine at position 4 of the piperidine ring compared to the sterically hindered and electron-rich tertiary amine at position 1.

Strategic Choice: Acid Chloride vs. Coupling Agents While peptide coupling agents (HATU, EDC) are milder, Benzoyl Chloride is selected for this protocol because:

  • Atom Economy: No heavy urea byproducts (e.g., DCU).

  • Kinetics: Rapid reaction at 0°C minimizes thermal degradation.

  • Cost: Significantly lower cost of goods (COGS) for scale-up.

Reaction Pathway Visualization

ReactionScheme SM1 4-Amino-1-ethylpiperidine (Nucleophile) Inter Tetrahedral Intermediate SM1->Inter Attack SM2 Benzoyl Chloride (Electrophile) SM2->Inter Base Triethylamine (TEA) (HCl Scavenger) Salt TEA·HCl (Byproduct) Base->Salt Scavenges H+ Prod N-(1-ethylpiperidin-4-yl)benzamide (Target) Inter->Prod Elimination Inter->Salt

Figure 1: Mechanistic pathway for the selective N-acylation. The tertiary amine of the piperidine ring is preserved.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]RoleHazards
4-Amino-1-ethylpiperidine 128.221.0SubstrateCorrosive, Sensitizer
Benzoyl Chloride 140.571.05ElectrophileLachrymator, Corrosive
Triethylamine (TEA) 101.191.5 - 2.0BaseFlammable, Corrosive
Dichloromethane (DCM) -SolventSolventVolatile, Carcinogen susp.
1M HCl (aq) -ReagentExtractionCorrosive
1M NaOH (aq) -ReagentBasificationCorrosive
Step-by-Step Procedure
Step 1: Reaction Setup
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-amino-1-ethylpiperidine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Base Addition: Add Triethylamine (1.5 equiv). Stir for 5 minutes to ensure homogeneity.

    • Note: The starting amine is basic, but adding external base (TEA) prevents the formation of the HCl salt of the starting material, which would stall the reaction.

  • Cooling: Submerge the flask in an ice/water bath (0°C).

Step 2: Acylation
  • Addition: Dilute Benzoyl Chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Critical: Dropwise addition controls the exotherm and prevents bis-acylation or reaction with the tertiary amine (though the latter is reversible).

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM + 1% NH4OH) or LCMS. The starting amine (polar) should disappear; the amide (less polar) will appear.

Step 3: Self-Validating Workup (Acid-Base Extraction)

This step is the core "Trustworthiness" pillar. It utilizes the basicity of the piperidine nitrogen to separate the product from neutral impurities (benzamide side products) and acidic impurities (benzoic acid).

  • Quench: Add saturated NaHCO₃ (aq) to the reaction mixture. Stir vigorously for 10 minutes.

  • First Separation: Separate the organic layer (DCM). The aqueous layer contains TEA·HCl and inorganic salts.

  • Acid Extraction (The Filter): Extract the DCM layer with 1M HCl (aq) (2 x volumes).

    • Mechanism:[6][7] The target molecule protonates at the tertiary nitrogen (N-Et) and moves into the Aqueous Phase .

    • Waste: Neutral impurities (e.g., bis-benzamides, non-basic organics) remain in the DCM Phase . Discard this DCM phase (after checking LCMS to confirm product loss is nil).

  • Basification: Take the acidic aqueous phase (containing the product) and cool to 0°C. Slowly basify with 4M NaOH or solid Na₂CO₃ until pH > 12.

    • Observation: The product will precipitate or oil out as the free base.[8]

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (3 x volumes).

  • Drying: Dry the combined DCM extracts over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate in vacuo.

Purification Logic Flowchart

WorkupLogic Crude Crude Reaction Mixture (DCM) AcidWash Extract with 1M HCl Crude->AcidWash Layer1_Org DCM Layer (Contains Neutrals/Acids) AcidWash->Layer1_Org Neutrals stay Layer1_Aq Aqueous Acid Layer (Contains Product-H+) AcidWash->Layer1_Aq Product migrates Waste Discard Layer1_Org->Waste Basify Basify to pH 12 (NaOH) Layer1_Aq->Basify Extract Extract with DCM Basify->Extract FinalProd Pure Product (Free Base) Extract->FinalProd

Figure 2: Acid-Base extraction workflow ensures removal of non-basic impurities without chromatography.

Quality Control & Data Analysis

Expected Analytical Data
  • Yield: Typical isolated yields are 75–90% .

  • Physical State: Off-white to white solid.

  • Mass Spectrometry (ESI+): Calculated for C₁₄H₂₀N₂O [M+H]⁺ = 233.16. Found: 233.2.

NMR Interpretation (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.75 – 7.80 Multiplet2HAr-H (Ortho)Benzoyl aromatic ring
7.40 – 7.50 Multiplet3HAr-H (Meta/Para)Benzoyl aromatic ring
6.10 Broad Singlet1H-NH-Amide proton (exchangeable)
3.95 – 4.05 Multiplet1HPip-C4-HMethine next to amide N
2.90 – 3.00 Broad Doublet2HPip-C2/6-H (eq)Piperidine ring protons
2.45 Quartet2HN-CH₂-CH₃Ethyl methylene
2.00 – 2.20 Multiplet2HPip-C2/6-H (ax)Piperidine ring protons
1.10 Triplet3HN-CH₂-CH₃Ethyl methyl group
Troubleshooting Guide
  • Issue: Low Yield after Acid Extraction.

    • Cause: The aqueous layer was not basified enough (pH < 10) before back-extraction.

    • Fix: Ensure pH is >12 using pH paper. The tertiary amine pKa is ~10, so high pH is required to fully deprotonate it.

  • Issue: Emulsion during extraction.

    • Cause: Fine precipitate of benzamide byproducts.

    • Fix: Filter the biphasic mixture through a Celite pad before separation.

  • Issue: Product is an oil.

    • Fix: The free base may be an oil or low-melting solid. To obtain a crystalline solid, convert to the Hydrochloride salt by treating the ethereal solution of the free base with 2M HCl in ether.

References

  • BenchChem Technical Support. (2025).[6] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from (Analogous Schotten-Baumann protocol).

  • Vertex Pharmaceuticals. (2006). Salts of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation. WO2006036874A1. Retrieved from (Demonstrates salt formation and purification of piperidine benzamides).

  • National Institutes of Health (NIH). (2017). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. PMC5746789. Retrieved from (Protocol for HATU mediated coupling of piperidine amines).

  • Glaxo Group Ltd. (1995). Process for producing a N-phenyl-N-(4-piperidinyl) amide derivative. EP0638554A1.[1] Retrieved from (Industrial scale acylation of piperidine derivatives).

Sources

Application Note: Reductive Amination Procedures for 1-Ethylpiperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It prioritizes high-fidelity chemical synthesis, safety compliance, and process scalability.

Abstract & Strategic Overview

The synthesis of 1-ethylpiperidin-4-amine is a foundational transformation in medicinal chemistry, serving as a critical step in the development of muscarinic antagonists, opioid receptor modulators, and various CNS-active agents. While conceptually simple, the direct conversion of 1-ethylpiperidin-4-one to its primary amine is fraught with competitive side reactions—most notably the formation of the secondary amine "dimer" (bis(1-ethylpiperidin-4-yl)amine).

This guide presents two validated protocols designed to navigate these challenges:

  • Method A (Direct Reductive Amination): A high-throughput, one-pot procedure using ammonium acetate and sodium cyanoborohydride. Best for small-scale discovery where speed is prioritized over absolute purity.

  • Method B (Oxime Reduction - The "Gold Standard"): A two-step sequence via an oxime intermediate. This method eliminates dimerization, ensuring high purity and scalability for GLP/GMP requirements.

Retrosynthetic Analysis & Mechanism

To ensure process control, one must understand the competitive landscape of the reaction.

Reaction Pathway Diagram

ReactionPathway cluster_legend Process Control Ketone 1-Ethylpiperidin-4-one Imine Imine Intermediate (Transient) Ketone->Imine + NH4OAc - H2O PrimaryAmine TARGET: 1-Ethylpiperidin-4-amine Imine->PrimaryAmine + Hydride Source (Reduction) Dimer IMPURITY: Secondary Amine Dimer PrimaryAmine->Dimer + Ketone + Reductant (Over-alkylation) Control To suppress Dimer: Use >10 eq. Ammonium Source or Method B (Oxime Route)

Caption: Mechanistic pathway highlighting the critical "over-alkylation" risk where the product amine reacts with remaining ketone.

Experimental Protocols

Method A: Direct Reductive Amination (One-Pot)

Best for: Rapid analog generation (< 5g scale). Critical Constraint: Requires large excess of ammonium source to suppress dimerization.

Materials
  • Substrate: 1-Ethylpiperidin-4-one (1.0 equiv)

  • Amine Source: Ammonium Acetate (NH₄OAc) (10.0 - 15.0 equiv )

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.0 - 1.2 equiv)

  • Solvent: Anhydrous Methanol (MeOH)

  • Drying Agent: Molecular Sieves (3Å, activated)

Step-by-Step Protocol
  • Imine Formation (Equilibrium Establishment):

    • In a dry round-bottom flask, dissolve 1-Ethylpiperidin-4-one (e.g., 10 mmol, 1.27 g) in anhydrous MeOH (30 mL).

    • Add Ammonium Acetate (100-150 mmol, 7.7-11.5 g). Note: The large excess buffers the pH to ~6-7 and drives the equilibrium toward the imine.

    • Add 2.0 g of activated 3Å Molecular Sieves .

    • Stir at Room Temperature (25°C) for 2 hours under nitrogen.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Carefully add NaBH₃CN (10-12 mmol, 0.63-0.75 g) portion-wise. Caution: Toxic cyanide generation possible if acidified; keep system closed.

    • Allow to warm to room temperature and stir for 16-24 hours .

  • Workup (Critical for Amine Recovery):

    • Quench: Carefully add 6M HCl to lower pH to < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 mins in a fume hood (HCN risk - ensure ventilation).

    • Basify: Cool again and slowly add 50% NaOH or solid KOH until pH > 12 . Note: The product is a diamine and highly water-soluble. High pH ensures it is in the free-base organic-soluble form.

    • Extraction: Extract exhaustively with Dichloromethane (DCM) or CHCl₃/Isopropanol (9:1) (3 x 50 mL). Simple ether extraction often fails due to polarity.

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Distillation: Kugelrohr distillation under high vacuum is preferred for the free base.

    • Alternative: Convert to HCl salt (add HCl in dioxane) and recrystallize from EtOH/Et₂O.

Method B: The Oxime Route (Two-Step High Purity)

Best for: Scale-up (>10g), GMP workflows, and when >98% purity is required.

Step 1: Oxime Formation[1]
  • Dissolve 1-Ethylpiperidin-4-one (1.0 equiv) in Ethanol/Water (4:1) .

  • Add Hydroxylamine Hydrochloride (1.2 equiv) and Sodium Acetate (1.5 equiv).

  • Heat to 60°C for 2 hours.

  • Workup: Concentrate EtOH. Basify aqueous residue with Na₂CO₃ (pH 9). Extract with DCM.[2][3]

  • Result: 1-Ethylpiperidin-4-one oxime (typically a white solid). Yield: >90%.

Step 2: Catalytic Hydrogenation[2][3][4]
  • Dissolve the isolated Oxime in Methanol or Ethanol (saturated with Ammonia gas is optional but helpful).

  • Add Raney Nickel (10 wt% loading) or 10% Pd/C (5 wt% loading).

  • Hydrogenate in a Parr shaker or autoclave at 40-50 psi H₂ at 50°C for 12-24 hours.

  • Workup: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate.[2]

  • Result: 1-Ethylpiperidin-4-amine.[5] Purity typically >98% without chromatography.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
pH Control pH 6.0 - 7.0Optimal for iminium ion formation. Too acidic (<4) protonates the amine (stops attack); too basic (>9) prevents dehydration to imine.
Water Content Anhydrous (<0.1%)Water drives the equilibrium back to the ketone. Use Molecular Sieves in Method A.
Temperature 0°C

RT
Low temp during hydride addition prevents runaway exotherms and reduction of the ketone before imine formation.
Ammonia Excess >10 EquivalentsCrucial for Method A. Statistical saturation prevents the product amine from reacting with the ketone (Dimerization).
Troubleshooting Guide
  • Issue: Low Yield / Recovery.

    • Cause: Product lost in aqueous layer during workup.

    • Fix: Ensure pH is >12 during extraction. Use "Salting out" (saturate aqueous layer with NaCl) and use CHCl₃/IPA solvent mix.

  • Issue: Significant Dimer Impurity.

    • Cause: Insufficient Ammonia or reaction too fast.

    • Fix: Switch to Method B (Oxime) . It is structurally impossible to form the dimer via the oxime route.

Workflow Visualization

Workflow cluster_MethodA Method A: Direct (Speed) cluster_MethodB Method B: Oxime (Purity) Start Start: 1-Ethylpiperidin-4-one Decision Select Protocol Start->Decision StepA1 Add 10 eq. NH4OAc + 3Å Mol. Sieves Decision->StepA1 Small Scale StepB1 React with NH2OH-HCl (Form Oxime) Decision->StepB1 Large Scale / High Purity StepA2 Add NaBH3CN 0°C to RT StepA1->StepA2 StepA3 Acid Quench (HCN Removal) then Basify pH >12 StepA2->StepA3 End Isolate 1-Ethylpiperidin-4-amine StepA3->End StepB2 Isolate Oxime Intermediate StepB1->StepB2 StepB3 Catalytic Hydrogenation (H2, Raney Ni or Pd/C) StepB2->StepB3 StepB3->End

Caption: Decision tree for selecting the optimal synthesis route based on scale and purity requirements.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem. (2025).[2][3][5] "Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline." BenchChem Technical Library.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reducing Agents."[2][6][7][8]

  • ChemicalBook. (2024). "Sodium Cyanoborohydride: Properties and Applications in Reductive Amination."

  • Grokipedia. "The Leuckart Reaction: History and Mechanism."

Sources

Application Note: Solubility Profiling and Handling of N-(1-ethylpiperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of N-(1-ethylpiperidin-4-yl)benzamide in DMSO and water Content Type: Application Note & Protocol Guide

Executive Summary

This guide details the solubility characteristics and handling protocols for N-(1-ethylpiperidin-4-yl)benzamide (referred to herein as NEPB ). While specific experimental data for this exact chemical entity is limited in public repositories, its physicochemical behavior is reliably predicted based on its structural pharmacophore—a lipophilic benzamide coupled to a basic piperidine ring (analogous to intermediates of Encainide or Procainamide).

Key Findings:

  • DMSO: Excellent solvent.[1] Recommended for stock solutions (>50 mM).

  • Water: pH-dependent solubility.[2]

    • Free Base: Poorly soluble at neutral/basic pH (<1 mg/mL).

    • Acidic pH (< 6.0): Highly soluble due to protonation of the piperidine nitrogen (pKa ~9.5–10.0).

  • Critical Handling: Avoid freeze-thaw cycles of aqueous dilutions to prevent "crash-out" precipitation.

Physicochemical Context & Solubility Profile[1][2][3][4][5][6]

Understanding the molecular drivers of solubility is essential for reproducible experimentation. NEPB consists of a hydrophobic benzamide moiety and a basic ethyl-piperidine tail.

Predicted Solubility Data

Data extrapolated from structural analogs (e.g., 4-amino-N-(2-(piperidin-1-yl)ethyl)benzamide) and calculated descriptors.

Solvent SystemPredicted SolubilitySolubility ClassMechanism
DMSO (Anhydrous) > 50 mg/mL HighDipole-dipole interactions; disruption of crystal lattice.
Water (pH 7.4) < 1 mg/mL (Free Base)LowHydrophobic effect dominates; limited ionization if unbuffered.
0.1 M HCl (aq) > 20 mg/mL HighProtonation of piperidine N forms a soluble cationic salt.
Ethanol ~ 10–25 mg/mL ModerateSolvation of organic pharmacophore.[2]
PBS (pH 7.4) < 2 mg/mL LowSalting-out effect may reduce solubility compared to pure water.
The pH-Solubility Switch

The piperidine nitrogen acts as a "solubility switch."

  • pKa ≈ 9.8 (Calculated): Below pH 7.8 (pKa - 2), the molecule is >99% protonated (cationic) and water-soluble.

  • Risk Zone: As pH approaches the pKa (pH > 8), the concentration of the neutral free base increases, leading to rapid precipitation.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in DMSO

Purpose: To create a stable, high-concentration master stock for long-term storage.

Materials:

  • NEPB (Solid powder)

  • DMSO (Anhydrous, ≥99.9%, Cell Culture Grade)

  • Vortex mixer

  • Amber glass vials (Borosilicate)

Step-by-Step:

  • Weighing: Accurately weigh 23.23 mg of NEPB (MW ≈ 232.32 g/mol ) into a sterile microcentrifuge tube or amber vial.

    • Note: Verify the exact molecular weight on your specific batch Certificate of Analysis (CoA), as it may be supplied as a salt (e.g., HCl, MW ~268.8).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Technique: Direct the stream of DMSO onto the solid to ensure complete wetting.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should become clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial against a light source. Check for "schlieren" lines or undissolved crystals.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

    • Stability:[2] Stable for >6 months at -20°C if kept anhydrous.

Protocol B: Preparation of Aqueous Working Solutions (The "Acid-First" Method)

Purpose: To prepare a buffer-compatible solution for biological assays without precipitation. Challenge: Adding DMSO stock directly to neutral PBS often causes immediate precipitation of the lipophilic free base.

Workflow:

  • Acidification: Prepare a 10 mM HCl solution (sterile water).

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into the 10 mM HCl solution.

    • Mechanism: This forces the compound into its protonated, soluble state immediately upon hitting the aqueous phase.

  • Final Dilution: Dilute this intermediate solution into your assay buffer (e.g., PBS or Media).

    • Check: Ensure the final pH of the assay buffer remains physiological. The buffering capacity of PBS is usually sufficient to neutralize the small amount of acid carryover.

Visualizing the Solubility Logic

The following diagrams illustrate the decision-making process and the chemical equilibrium governing the solubility of NEPB.

Diagram 1: The pH-Dependent Solubility Switch

This diagram visualizes how the protonation state of the piperidine ring dictates solubility.

SolubilitySwitch Acid Acidic Environment (pH < 6) Protonated Protonated Form (BH+) High Solubility (Cationic) Acid->Protonated Promotes Equilibrium pKa ≈ 9.8 Equilibrium Point Protonated->Equilibrium H+ Transfer Precipitate Free Base (B) Insoluble / Precipitate (Lipophilic) Equilibrium->Precipitate Loss of H+ Base Basic Environment (pH > 8) Base->Precipitate Promotes

Caption: At pH < pKa, the cationic form dominates, ensuring solubility. As pH rises, the lipophilic free base forms, leading to precipitation.

Diagram 2: Recommended Dissolution Workflow

A decision tree for researchers to select the correct solvent system based on their application.

Workflow Start Start: Solid NEPB Goal Select Application Start->Goal Stock Long-term Storage High Conc. (>10 mM) Goal->Stock Assay Biological Assay Low Conc. (<100 µM) Goal->Assay DMSO Dissolve in 100% DMSO Stock->DMSO Direct Direct to PBS? Assay->Direct Store Aliquot & Freeze (-20°C) DMSO->Store Crash Risk: Precipitation! Direct->Crash Yes (High Risk) Stepwise Stepwise Dilution: 1. DMSO Stock 2. 10mM HCl (Intermediate) 3. Assay Buffer Direct->Stepwise No (Recommended) Success Stable Assay Solution Stepwise->Success

Caption: Workflow to prevent precipitation. Direct dilution into neutral buffer is a high-risk step for lipophilic bases.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness upon water addition "Crash-out" of the free base.Use the "Acid-First" dilution method (Protocol B). Ensure final concentration is < 100 µM.
Yellowing of DMSO stock Oxidation of the amine.Prepare fresh stock. Store under nitrogen or argon if possible.
Inconsistent Assay Results Compound adhering to plastic.Use low-binding polypropylene tips and glass vials for intermediate dilutions.

References

  • PubChem Database. Compound Summary: Benzamide derivatives and Piperidine physicochemical data. National Center for Biotechnology Information. Link

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational principles for LogP and solubility).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa-dependent solubility models).
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

Sources

In Vitro Cytotoxicity Profiling of N-(1-ethylpiperidin-4-yl)benzamide Derivatives: A Multiparametric Assay Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

N-(1-ethylpiperidin-4-yl)benzamide is a privileged chemical pharmacophore frequently embedded in the design of novel therapeutics, including selective kinase inhibitors (e.g., FGFR inhibitors) and monoamine receptor modulators. While optimizing the pharmacological efficacy of these derivatives, evaluating their safety profile through rigorous in vitro cytotoxicity testing is a critical milestone in preclinical drug development.

Because compounds containing piperidine-benzamide scaffolds can exhibit complex cellular interactions—such as lysosomotropism or mitochondrial interference—relying on a single viability endpoint can yield misleading data. This application note details a robust, multiparametric protocol designed to decouple cytostatic metabolic inhibition from overt membrane necrosis.

Experimental Design Rationale (E-E-A-T)

Cytotoxicity is not a monolithic event; it is a dynamic cascade encompassing metabolic uncoupling, cell cycle arrest, apoptosis, and necrosis. A compound may inhibit mitochondrial respiration (crashing ATP production) long before the plasma membrane physically ruptures. To capture the full spectrum of cellular stress, this protocol employs an orthogonal approach:

  • Intracellular ATP Quantitation (CellTiter-Glo): Quantifies metabolic viability. ATP depletion is an early, highly sensitive indicator of metabolic distress and cytostasis ()[1].

  • Lactate Dehydrogenase (LDH) Release: Measures plasma membrane integrity. LDH is a stable cytosolic enzyme that is only released into the extracellular space upon catastrophic membrane failure, indicating necrosis or late-stage apoptosis ().

By multiplexing these two readouts from a single sample well, researchers can accurately profile the mechanism of toxicity in alignment with international biological evaluation standards ()[2].

Mechanism Compound N-(1-ethylpiperidin-4-yl)benzamide Exposure Mito Mitochondrial Dysfunction (Metabolic Uncoupling) Compound->Mito Membrane Plasma Membrane Rupture (Necrosis / Late Apoptosis) Compound->Membrane ATP Intracellular ATP Depletion Mito->ATP LDH_rel Extracellular LDH Release Membrane->LDH_rel CTG_Read Decreased Luminescence (CellTiter-Glo) ATP->CTG_Read LDH_Read Increased Absorbance (LDH Assay) LDH_rel->LDH_Read

Caption: Biochemical causality of N-(1-ethylpiperidin-4-yl)benzamide induced cell death.

Establishing a Self-Validating System

A protocol is only as reliable as its internal controls. To guarantee data integrity and prevent false positives, every assay plate must include the following self-validating control matrix:

  • Vehicle Control (VC): Cells treated with the compound solvent (e.g., 0.1% DMSO). Purpose: Establishes the 100% viability baseline.

  • Positive Control (PC): Cells treated with a known lytic agent (e.g., 10% Triton X-100). Purpose: Establishes 100% cytotoxicity (maximum LDH release) and 0% viability (minimum ATP).

  • Background Control (BC): Cell-free media plus vehicle. Purpose: Used to subtract baseline assay noise and phenol red interference.

  • Interference Control (IC): Cell-free media plus the highest concentration of the N-(1-ethylpiperidin-4-yl)benzamide derivative. Causality: Benzamide derivatives can occasionally exhibit autofluorescence or absorb light at 490 nm. This control proves the compound itself does not artificially inflate the LDH absorbance readout.

Materials and Reagents

  • Target Compound: N-(1-ethylpiperidin-4-yl)benzamide derivative (Stock solution in 100% DMSO).

  • Cell Line: HepG2 (hepatocellular carcinoma) for standard hepatotoxicity screening.

  • Assay Kits:

    • CellTiter-Glo® 2.0 Cell Viability Assay (Promega) ()[3].

    • LDH Cytotoxicity Assay Kit (Colorimetric).

  • Consumables: 96-well opaque-walled tissue culture plates with clear bottoms.

Step-by-Step Multiplexed Methodology

Step 1: Cell Seeding
  • Harvest HepG2 cells in the logarithmic growth phase.

  • Seed 10,000 cells/well in 100 µL of complete culture media into a 96-well opaque plate. Leave designated wells empty for Background (BC) and Interference (IC) controls.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

  • Causality Check: Opaque walls prevent optical cross-talk during the luminescence reading phase, while clear bottoms allow for visual microscopic inspection of cell morphology prior to lysis.

Step 2: Compound Treatment
  • Prepare a 10-point serial dilution of the N-(1-ethylpiperidin-4-yl)benzamide derivative in culture media at 2x the final desired concentration.

  • Add 100 µL of the 2x compound solutions to the appropriate wells (Final volume = 200 µL).

  • Add 100 µL of Vehicle to VC wells, and 100 µL of media to BC wells.

  • Incubate for 48 to 72 hours.

  • Causality Check: Ensure the final DMSO concentration remains constant at ≤0.1% across all wells. Fluctuating solvent concentrations will induce baseline shifts in metabolic viability, invalidating the dose-response curve.

Step 3: LDH Release Assay (Membrane Integrity)
  • 45 minutes prior to the end of the treatment period, add 20 µL of 10% Triton X-100 to the Positive Control (PC) wells.

  • Centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Causality Check: Centrifugation precipitates cellular debris. Sampling only the soluble supernatant prevents light-scattering artifacts during the colorimetric absorbance reading.

  • Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well clear assay plate.

  • Add 50 µL of LDH Reaction Mix to each well of the new plate. Incubate for 30 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution. Measure absorbance at 490 nm using a microplate reader.

Step 4: CellTiter-Glo Assay (Metabolic Viability)
  • Take the original plate (containing the remaining 150 µL of media and adherent cells) and equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo 2.0 Reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes.

    • Causality Check: ATP is highly unstable. The 10-minute incubation allows endogenous ATPases to be fully inhibited by the proprietary CellTiter-Glo buffer, stabilizing the glow-type luminescence for accurate reading ()[4].

  • Measure luminescence (Integration time: 0.25–1.0 second/well).

Workflow Seed 1. Seed Cells (96-well plate) Incubate 24h Treat 2. Treat with N-(1-ethylpiperidin-4-yl)benzamide Incubate 24-72h Seed->Treat Split 3. Separate Supernatant and Adherent Cells Treat->Split LDH 4a. LDH Assay (Supernatant) Measure Absorbance (490 nm) Split->LDH CTG 4b. CellTiter-Glo (Cells/Media) Measure Luminescence Split->CTG Analysis 5. Calculate % Viability & % Cytotoxicity Determine IC50 LDH->Analysis CTG->Analysis

Caption: Multiplexed workflow for orthogonal cytotoxicity profiling.

Data Analysis and Visualization

Summarize the raw data using the formulas provided below to determine the precise mechanism of action for the tested benzamide derivative.

Table 1: Quantitative Assay Metrics and Quality Control
MetricFormula / CalculationAcceptance Criteria
% Viability (CTG) [(RLU_Sample - RLU_BC) / (RLU_VC - RLU_BC)] * 100VC Coefficient of Variation (CV) < 10%
% Cytotoxicity (LDH) [(Abs_Sample - Abs_BC) / (Abs_PC - Abs_BC)] * 100Signal-to-Background (PC/BC) > 5.0
Z'-Factor 1 -[3*(SD_VC + SD_PC) / |Mean_VC - Mean_PC|]Z' > 0.5 indicates a robust, reliable assay
Table 2: Multiparametric Cytotoxicity Profile Interpretation
ATP Level (CTG)Extracellular LDHBiological Interpretation of Compound Effect
High Low Non-Toxic: Viable, healthy cells. Compound is well-tolerated.
Low Low Cytostatic / Early Apoptosis: Metabolic arrest or mitochondrial uncoupling without immediate membrane rupture.
Low High Overt Cytotoxicity: Primary necrosis or late-stage apoptosis. Complete loss of membrane integrity.
High High Assay Artifact: Likely compound autofluorescence interfering with the LDH colorimetric readout. Check Interference Control (IC).

References

  • Johner Institute. "Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection." Johner Institute Regulatory Affairs. Available at:[Link]

Sources

Formulation Strategies for Enhanced Delivery of Piperidine and Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidine and benzamide derivatives represent a significant class of pharmacologically active molecules with applications spanning from oncology to central nervous system disorders.[1][2] A considerable number of these compounds, however, exhibit poor aqueous solubility, a characteristic that presents a major hurdle in the development of oral solid dosage forms.[3][4] Insufficient solubility often leads to low bioavailability, limiting the therapeutic efficacy of the drug.[5] Addressing this challenge is a critical aspect of pharmaceutical formulation development.[6][7]

This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to formulation strategies aimed at enhancing the delivery of piperidine and benzamide derivatives. It moves beyond a simple listing of methods to explain the scientific rationale behind experimental choices, ensuring a deep understanding of the principles at play. The protocols described herein are designed to be self-validating, providing a robust framework for your formulation development endeavors.

The Challenge: Poor Solubility of Piperidine and Benzamide Derivatives

Many piperidine and benzamide derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II compounds, characterized by low solubility and high permeability.[4] For these molecules, the dissolution rate is often the rate-limiting step in the absorption process.[8] The crystalline nature and high melting points of some of these compounds further contribute to their poor solubility, a phenomenon sometimes referred to as the "brick dust" problem.[5][6] The primary goal of formulation science in this context is to improve the oral bioavailability of these poorly water-soluble drugs.[9]

Key Formulation Strategies

To overcome the solubility challenges associated with piperidine and benzamide derivatives, several advanced formulation strategies can be employed. This guide will focus on three proven and widely adopted approaches:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the active pharmaceutical ingredient (API) in an amorphous state within a hydrophilic polymer matrix.[10]

  • Lipid-Based Formulations (LBFs), specifically Nanoemulsions: These systems utilize lipids and surfactants to solubilize the drug and enhance its absorption.

  • Liposomal Delivery Systems: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, offering a versatile delivery platform.[11]

The selection of the most appropriate strategy depends on the specific physicochemical properties of the API, the desired release profile, and the intended therapeutic application.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions are a well-established technique for improving the solubility and dissolution rate of poorly water-soluble drugs.[9][12] By converting the crystalline drug into a higher-energy amorphous form and dispersing it within a polymer, the energy barrier for dissolution is significantly reduced.[13]

Scientific Principles

The core principle behind ASDs is the prevention of drug recrystallization and the maintenance of a supersaturated state in the gastrointestinal fluid.[10] The hydrophilic polymer serves a dual purpose: it acts as a matrix to physically separate the drug molecules, preventing recrystallization, and it enhances the wettability of the drug, facilitating faster dissolution.[8]

Data Presentation: Polymer Selection for ASDs

The choice of polymer is critical for the stability and performance of an ASD.[5] Below is a table summarizing commonly used polymers for creating amorphous solid dispersions.

PolymerAbbreviationKey PropertiesSuitable for
PolyvinylpyrrolidonePVPGood solubilizer, high glass transition temperature (Tg)General use, heat-stable drugs
Hydroxypropyl MethylcelluloseHPMCGood inhibitor of crystallization, pH-independent solubilityBroad applicability
Hydroxypropyl Methylcellulose Acetate SuccinateHPMC-ASpH-dependent solubility (dissolves at higher pH)Enteric coating, targeted release in the intestine
Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)Amphiphilic nature, good solubilizing capacityPoorly soluble drugs, high drug loading
Experimental Protocol: Preparation of ASD by Spray Drying

Spray drying is a common and scalable method for producing amorphous solid dispersions.[14]

Objective: To prepare an amorphous solid dispersion of a model piperidine benzamide derivative to enhance its aqueous solubility.

Materials:

  • Piperidine Benzamide Derivative (API)

  • Selected Polymer (e.g., HPMC)

  • Volatile Organic Solvent (e.g., methanol, acetone)

  • Spray Dryer

  • Analytical equipment: Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), Dissolution Apparatus

Protocol:

  • Solution Preparation: Dissolve the API and the chosen polymer in a suitable volatile organic solvent to create a clear solution.[15] The drug-to-polymer ratio should be optimized based on preliminary screening studies.

  • Spray Dryer Setup: Set the parameters of the spray dryer, including the inlet temperature, gas flow rate, and solution feed rate. These parameters need to be optimized to ensure efficient drying without causing thermal degradation of the API or polymer.[15]

  • Atomization and Drying: Pump the solution through the atomizer into the drying chamber. The hot gas stream rapidly evaporates the solvent, leading to the formation of solid dispersion particles.[14]

  • Collection: Collect the resulting powder from the cyclone separator.

  • Characterization:

    • DSC: Analyze the ASD to confirm the absence of a melting endotherm for the API, which indicates an amorphous state. A single glass transition temperature (Tg) is indicative of a miscible system.[15]

    • XRPD: Obtain the X-ray diffraction pattern of the ASD. The absence of sharp peaks characteristic of the crystalline API and the presence of a broad halo confirm the amorphous nature of the drug within the dispersion.[15]

    • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the ASD with that of the pure crystalline API.[15]

Visualization: ASD Formation Workflow

ASD_Workflow cluster_prep Solution Preparation cluster_process Spray Drying cluster_product Product cluster_analysis Characterization API API Solution API-Polymer Solution API->Solution Polymer Polymer Polymer->Solution Solvent Solvent Solvent->Solution SprayDryer Spray Dryer Solution->SprayDryer Atomization & Evaporation ASD Amorphous Solid Dispersion Powder SprayDryer->ASD DSC DSC ASD->DSC XRPD XRPD ASD->XRPD Dissolution Dissolution Testing ASD->Dissolution

Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation and characterization.

Strategy 2: Lipid-Based Formulations - Nanoemulsions

Lipid-based formulations, particularly nanoemulsions, offer an effective means of enhancing the oral bioavailability of lipophilic drugs. Nanoemulsions are kinetically stable colloidal systems with droplet sizes typically in the range of 20-200 nm.[16]

Scientific Principles

Nanoemulsions improve drug absorption through several mechanisms:

  • Increased Solubilization: The oil phase of the nanoemulsion can dissolve a significant amount of the lipophilic drug.

  • Enhanced Permeation: The small droplet size provides a large surface area for drug absorption across the intestinal membrane.[17]

  • Lymphatic Transport: Lipid-based formulations can promote lymphatic transport, bypassing the first-pass metabolism in the liver, which can be a significant advantage for some drugs.

Data Presentation: Nanoemulsion Components

The selection of oil, surfactant, and co-surfactant is crucial for forming a stable and effective nanoemulsion.[17]

ComponentExampleFunction
Oil PhaseOleic Acid, Medium-Chain Triglycerides (MCT)Solubilizes the lipophilic drug
SurfactantCremophor® EL, Tween® 80Reduces interfacial tension, stabilizes the emulsion
Co-surfactantTranscutol®, Polyethylene Glycol (PEG) 400Increases the flexibility of the interfacial film, further reduces droplet size
Experimental Protocol: Preparation of a Nanoemulsion by Ultrasonication

Ultrasonication is a high-energy method used to produce nanoemulsions with a narrow droplet size distribution.[17]

Objective: To formulate a piperidine benzamide derivative into a nanoemulsion to improve its solubility and potential for oral absorption.

Materials:

  • Piperidine Benzamide Derivative (API)

  • Oil (e.g., Oleic Acid)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Tween® 80)

  • Purified Water

  • Ultrasonicator

  • Analytical equipment: Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)

Protocol:

  • Phase Preparation:

    • Oil Phase: Dissolve the API in the selected oil.

    • Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse emulsion.

  • Ultrasonication: Subject the coarse emulsion to high-intensity ultrasonication. The sonication time and power should be optimized to achieve the desired droplet size.[17]

  • Characterization:

    • DLS: Determine the mean droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion. A low PDI value indicates a homogenous formulation.[17] The zeta potential provides an indication of the stability of the emulsion.[17]

    • TEM: Visualize the morphology of the nanoemulsion droplets to confirm their spherical shape and size distribution.[]

    • Entrapment Efficiency: Determine the percentage of the drug successfully encapsulated within the nanoemulsion droplets.[16]

Visualization: Nanoemulsion Formation and Characterization

Nanoemulsion_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_product Product cluster_analysis Characterization OilPhase Oil Phase (API in Oil) CoarseEmulsion Coarse Emulsion OilPhase->CoarseEmulsion AqueousPhase Aqueous Phase (Surfactant/Co-surfactant in Water) AqueousPhase->CoarseEmulsion Ultrasonication Ultrasonication CoarseEmulsion->Ultrasonication Nanoemulsion Nanoemulsion Ultrasonication->Nanoemulsion DLS DLS (Size, PDI, Zeta Potential) Nanoemulsion->DLS TEM TEM (Morphology) Nanoemulsion->TEM EE Entrapment Efficiency Nanoemulsion->EE

Caption: Workflow for nanoemulsion formulation via ultrasonication and subsequent analysis.

Strategy 3: Liposomal Delivery Systems

Liposomes are versatile drug carriers that can encapsulate both hydrophilic and hydrophobic compounds.[19] Their biocompatibility and ability to be surface-modified make them an attractive option for drug delivery.[20]

Scientific Principles

Liposomes can improve the therapeutic index of drugs by:

  • Protecting the drug from degradation: The lipid bilayer shields the encapsulated drug from enzymatic degradation in the gastrointestinal tract.

  • Enhancing cellular uptake: Liposomes can be engineered to target specific cells or tissues.

  • Providing sustained release: The release of the drug from the liposome can be controlled by modifying the lipid composition.[11]

Data Presentation: Common Lipids for Liposome Formulation

The choice of lipids determines the physical properties and stability of the liposomes.

LipidAbbreviationKey Properties
DipalmitoylphosphatidylcholineDPPCHigh phase transition temperature (Tm), forms rigid bilayers
DistearoylphosphatidylcholineDSPCVery high Tm, forms highly stable bilayers
DioleoylphosphatidylcholineDOPCLow Tm, forms fluid bilayers
CholesterolCholIncreases bilayer stability, reduces permeability
Experimental Protocol: Liposome Preparation by Thin-Film Hydration followed by Lyophilization

Thin-film hydration is a widely used method for preparing liposomes. Lyophilization (freeze-drying) is often employed to improve the long-term stability of the liposomal formulation.[][22]

Objective: To prepare a stable, lyophilized liposomal formulation of a piperidine benzamide derivative.

Materials:

  • Piperidine Benzamide Derivative (API)

  • Lipids (e.g., DPPC, Cholesterol)

  • Organic Solvent (e.g., chloroform, methanol)

  • Aqueous Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Lyoprotectant (e.g., sucrose, trehalose)

  • Rotary Evaporator

  • Probe Sonicator or Extruder

  • Freeze Dryer

  • Analytical equipment: DLS, TEM, HPLC

Protocol:

  • Thin-Film Formation: Dissolve the API and lipids in an organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer containing a lyoprotectant. This process forms multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication or extrusion.

  • Freezing: Freeze the liposomal suspension. The freezing rate can influence the final product characteristics.[23]

  • Lyophilization:

    • Primary Drying: Subject the frozen sample to a vacuum to sublimate the ice.[23]

    • Secondary Drying: Increase the temperature to remove the remaining unfrozen water.[23]

  • Reconstitution and Characterization:

    • Reconstitute the lyophilized cake with purified water.

    • DLS and TEM: Analyze the reconstituted liposomes for size, PDI, and morphology.

    • Encapsulation Efficiency: Determine the encapsulation efficiency using HPLC to quantify the amount of unencapsulated drug.

Visualization: Liposome Preparation and Lyophilization

Liposome_Workflow cluster_prep Liposome Formation cluster_lyo Lyophilization cluster_product Final Product cluster_analysis Reconstitution & Analysis ThinFilm Thin-Film Formation (API + Lipids) Hydration Hydration (Aqueous Buffer + Lyoprotectant) ThinFilm->Hydration SizeReduction Size Reduction (Sonication/Extrusion) Hydration->SizeReduction Freezing Freezing SizeReduction->Freezing PrimaryDrying Primary Drying (Sublimation) Freezing->PrimaryDrying SecondaryDrying Secondary Drying (Desorption) PrimaryDrying->SecondaryDrying LyophilizedCake Lyophilized Liposomal Cake SecondaryDrying->LyophilizedCake Reconstitution Reconstitution LyophilizedCake->Reconstitution Analysis DLS, TEM, Encapsulation Efficiency Reconstitution->Analysis

Caption: Process flow for preparing lyophilized liposomes for drug delivery.

Regulatory Considerations and Quality Control

Throughout the formulation development process, it is crucial to adhere to regulatory guidelines and maintain stringent quality control.[7][24] This includes thorough characterization of the API and excipients, validation of manufacturing processes, and stability testing of the final drug product.[25] All formulation components must be of pharmaceutical grade and their compatibility must be established.

Conclusion

The formulation of poorly soluble piperidine and benzamide derivatives presents a significant challenge in drug development. However, by employing rational, scientifically-driven strategies such as amorphous solid dispersions, nanoemulsions, and liposomal delivery systems, it is possible to overcome these hurdles. The choice of formulation approach should be based on a thorough understanding of the API's physicochemical properties and the desired therapeutic outcome. The detailed protocols and insights provided in this guide offer a solid foundation for researchers and scientists to develop effective and stable formulations for this important class of therapeutic agents.

References

  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Asian Journal of Pharmacy and Technology, 11(2), 123-130.
  • Shinde, S. S., & Patil, S. B. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(5), 1574-1585.
  • Jadhav, N. R., & Patil, P. R. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Gao, Y., & Li, Z. (2014). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Acta Pharmaceutica Sinica B, 4(1), 18-25.
  • SciTechnol. (2023, August 30). Challenges in Drug Formulation: Solving Complex Problems. Retrieved from [Link]

  • Singh, Y., Meher, J. G., Raval, K., Khan, F. A., Chaurasia, M., Jain, N. K., & Chourasia, M. K. (2017). A Critical Reveiw on Nanoemulsion: Advantages, techniques and characterization. Journal of Pharmaceutical Sciences and Research, 9(8), 1233-1239.
  • Ghogare, R., Waghmare, S., & Kamble, H. (2022). Nanoemulsion- Characterisation Techniques and Formulation Methods. International Journal of Trend in Scientific Research and Development, 6(3), 638-647.
  • Anonymous. (n.d.). Nanoemulsion Techniques for Pharma. Scribd. Retrieved from [Link]

  • Singh, J., & Mittal, P. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 2(5), 140-146.
  • de Armas, H. N., & de Oliveira, A. L. (2018). Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. Pharma Excipients.
  • ResearchGate. (n.d.). Characterization Methods for Nanoemulsions. Retrieved from [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • CD Formulation. (n.d.). Lyophilized Liposome Formulation Development. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for Developing Amorphous Solid Dispersions with Hyprolose for Poorly Soluble Drugs.
  • American Pharmaceutical Review. (2024, April 1). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. Retrieved from [Link]

  • StudySmarter. (2024, September 5). Solid Dispersions: Techniques & Formulation. Retrieved from [Link]

  • Al-Obaidi, H., & Al-Badri, A. A. (2020). Freeze-drying cycle optimization for the rapid preservation of protein-loaded liposomal formulations.
  • Franzé, S., Selmin, F., Samaritani, E., & Cilurzo, F. (2018). Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging. Pharmaceutics, 10(3), 139.
  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 245, 114917.
  • Upperton Pharma Solutions. (2025, March 5). CMC Regulatory Requirements in Drug Development. Retrieved from [Link]

  • Contract Pharma. (2016, April 5). Solid Dispersions. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Scalable Amorphous Solid Dispersion Strategy. Retrieved from [Link]

  • Patheon pharma services. (2026, February 20). Pharmaceutical Formulation Development: Principles & Process. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2020, July 15). Freeze-Dried Liposome Formulation for Small Molecules, Nucleic Acid, and Protein Delivery.
  • Khutoryanskiy, V., & Al-Obaidi, H. (Eds.). (2020).
  • Kajita, J., et al. (2003). Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist. Bioorganic & Medicinal Chemistry, 11(18), 4031-4048.
  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Dow Development Labs. (2024, April 22). Navigating Regulatory Requirements For Topical Drug Development: A Guide For Pharmaceutical Companies. Retrieved from [Link]

  • Imam, S. S., et al. (2023). Formulation of Piperine-Loaded Nanoemulsion: In Vitro Characterization, Ex Vivo Evaluation, and Cell Viability Assessment. ACS Omega, 8(25), 22406–22413.
  • Adukondalu, D. (2021). Regulatory Guidelines for New Drug Development. Journal of Pharmaceutical Research, 4(2), 46.
  • Khan, M. S., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry, 4(3), 594-600.
  • ResearchGate. (n.d.). Formulation Composition of Piperine Nanoemulsion. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Journal of the Chilean Chemical Society, 63(2), 4001-4006.
  • Imam, S. S., et al. (2023). Formulation of Piperine-Loaded Nanoemulsion: In Vitro Characterization, Ex Vivo Evaluation, and Cell Viability Assessment. ACS Omega, 8(25), 22406-22413.
  • Imam, S. S., et al. (2023). Formulation of Piperine-Loaded Nanoemulsion: In Vitro Characterization, Ex Vivo Evaluation, and Cell Viability Assessment. ACS Omega, 8(25), 22406–22413.
  • White Rose Research Online. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2025, October 13).
  • Taylor & Francis. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]

  • Hope, M. J., & Cullis, P. R. (1987). Generating and loading of liposomal systems for drug-delivery applications. Biochemical Society Transactions, 15(3), 309-311.
  • Frontiers. (n.d.). Advances in Oral Drug Delivery. Retrieved from [Link]

  • Al-Hilal, T. A., & Alam, F. (2020).
  • MDPI. (2024, September 28).
  • MDPI. (2024, May 24).
  • Google Patents. (n.d.). WO2023288100A1 - Liposomal formulations of bcl inhibitors.
  • MDPI. (n.d.).
  • McCarthy, C., et al. (2025). Liposomes for Magnetic Resonance Image-Guided Drug Delivery; Lipid Chain Length Affects Drug Release and MRI Relaxivity. Pharmaceutics, 17(4), 512.
  • MDPI. (2025, July 5). Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers.

Sources

Application Note: A Robust HPLC Method for the Quantification of N-(1-ethylpiperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of N-(1-ethylpiperidin-4-yl)benzamide. The method was developed based on a systematic evaluation of the analyte's physicochemical properties and established chromatographic principles for basic compounds. The described protocol is suitable for researchers, scientists, and drug development professionals requiring accurate analysis of this compound in various sample matrices. This document provides a comprehensive guide, from the initial method development rationale to a detailed protocol and validation considerations according to ICH and USP guidelines.

Introduction

N-(1-ethylpiperidin-4-yl)benzamide is a molecule of interest in pharmaceutical research, featuring a benzamide core and a substituted piperidine moiety. Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for such analyses.[1][2] The development of a successful HPLC method, however, requires a thorough understanding of the analyte's chemical properties to select the appropriate stationary and mobile phases.[3] This note presents a scientifically grounded approach to developing a reliable HPLC method for N-(1-ethylpiperidin-4-yl)benzamide.

Analyte Properties and Method Development Rationale

A successful HPLC method development process begins with understanding the physicochemical properties of the target analyte.[3]

2.1. Physicochemical Properties of N-(1-ethylpiperidin-4-yl)benzamide

PropertyEstimated ValueSourceRationale for HPLC Method Development
Molecular Formula C₁₄H₂₀N₂O-Influences molecular weight and potential for detection.
Molecular Weight 232.32 g/mol -Important for mass spectrometry-based detection if used.
Predicted pKa (strongest basic) ~9.87[4]The piperidine nitrogen is basic and will be protonated at acidic pH. Mobile phase pH control is critical for consistent retention and good peak shape.[5][6]
Predicted logP ~2.0[4]Indicates moderate hydrophobicity, making it suitable for reversed-phase HPLC.[7]

2.2. Rationale for Chromatographic Conditions

Based on the analyte's properties as a basic compound with moderate hydrophobicity, a reversed-phase HPLC method is the most appropriate approach.[7][8]

  • Column Selection: A C18 column is a good starting point due to its versatility and wide availability for the separation of hydrophobic compounds.[5][8] Columns with high carbon loading and end-capping are preferable for basic compounds to minimize interactions with residual silanol groups, which can cause peak tailing.[6][9]

  • Mobile Phase Selection:

    • Organic Solvent: Acetonitrile is often a good first choice as an organic modifier due to its low viscosity and UV transparency.[10] Methanol can be considered as an alternative.

    • Aqueous Phase and pH Control: Since N-(1-ethylpiperidin-4-yl)benzamide has a basic piperidine moiety (pKa ~9.87), controlling the mobile phase pH is crucial for achieving reproducible retention times and symmetrical peak shapes.[5][11] An acidic mobile phase (pH 2-4) will ensure the analyte is in a single, protonated form, leading to more stable interactions with the stationary phase and improved peak symmetry.[5] A buffer, such as phosphate or formate, is necessary to maintain a constant pH.[12]

  • Detection: The benzamide chromophore in the molecule allows for UV detection. A wavelength of approximately 230 nm is a reasonable starting point, which can be further optimized by determining the analyte's absorbance maximum.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the HPLC analysis of N-(1-ethylpiperidin-4-yl)benzamide.

3.1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or phosphoric acid).

  • N-(1-ethylpiperidin-4-yl)benzamide reference standard.

3.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(1-ethylpiperidin-4-yl)benzamide reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to appropriate concentrations for calibration.

3.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm

3.4. Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% Formic Acid in H2O, B: ACN) prep_standards Prepare Standard Solutions prep_mobile_phase->prep_standards prep_samples Prepare Sample Solutions prep_standards->prep_samples hplc_system Equilibrate HPLC System with Initial Mobile Phase prep_samples->hplc_system inject_blank Inject Blank (Mobile Phase) hplc_system->inject_blank inject_standards Inject Standard Solutions (Calibration Curve) inject_blank->inject_standards inject_samples Inject Sample Solutions inject_standards->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks quantify Quantify Analyte integrate_peaks->quantify

Caption: A generalized workflow for the HPLC analysis of N-(1-ethylpiperidin-4-yl)benzamide.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapters <1225> and <1226> to ensure it is suitable for its intended purpose.[13][14][15][16][17][18][19]

4.1. Validation Parameters and Acceptance Criteria

The following parameters should be assessed during method validation:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte in the presence of other components.The analyte peak should be well-resolved from any impurities or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples.
Precision (Repeatability and Intermediate Precision)The degree of agreement among individual test results.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, or mobile phase composition.

4.2. Validation Workflow

Validation_Workflow start Start Validation specificity Specificity (Forced Degradation, Placebo Spiking) start->specificity linearity Linearity (Calibration Curve) specificity->linearity accuracy Accuracy (Spiked Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (S/N Ratio or Statistical Method) precision->lod_loq range Range (From Linearity Data) lod_loq->range robustness Robustness (Varying Method Parameters) range->robustness report Validation Report robustness->report

Caption: A systematic workflow for HPLC method validation.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of a reversed-phase HPLC method for the analysis of N-(1-ethylpiperidin-4-yl)benzamide. The presented protocol, based on the analyte's physicochemical properties, offers a robust starting point for achieving accurate and reliable quantification. Adherence to the outlined validation procedures will ensure the method's suitability for its intended use in a regulated environment.

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • Scribd. (n.d.). USP Chapter ‹1226›: Compendial Procedure Verification. [Link]

  • IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). [Link]

  • Agilent. (n.d.). USP Validation and Verification Expert Panel. [Link]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • GL Sciences. (n.d.). Reverse Phase HPLC Columns. [Link]

  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • PharmaGuru. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

  • PubChemLite. (n.d.). Benzamide, n-(1-(2-(1-(phenylmethyl)-1h-indol-3-yl)ethyl)-4-piperidinyl)-. [Link]

  • PubChem. (n.d.). 4-Methyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide hydrochloride (1:1). [Link]

  • PubChem. (n.d.). N,N-Diethyl-4-(naphthalen-1-yl-piperidin-4-ylidene-methyl)-benzamide. [Link]

  • PubChem. (n.d.). 4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]ethyl]benzamide. [Link]

  • PubChem. (n.d.). N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide. [Link]

  • PubChemLite. (n.d.). Benzamide, n-(1-(2-(1h-indol-3-yl)ethyl)-4-piperidinyl)-3-methoxy-. [Link]

  • ResearchGate. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5). [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • PubChemLite. (n.d.). Benzamide, n-(1-(2-(1h-indol-3-yl)ethyl)-4-piperidinyl)-4-methoxy-, monohydrochloride, hydrate. [Link]

  • PubChemLite. (n.d.). Benzamide, n-(1-(2-(1h-indol-3-yl)ethyl)-4-piperidinyl)-3-methyl-. [Link]

  • Cheméo. (n.d.). Benzamide, 4-methyl-N-ethyl-. [Link]

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • PMC. (n.d.). N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. [Link]

  • PubChem. (n.d.). N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)benzamide,monohydrochloride. [Link]

  • PubMed. (2015, August 15). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. [Link]

  • ChemRxiv. (n.d.). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link]

Sources

Application Note: Cell Culture Dosing Guidelines for N-(1-ethylpiperidin-4-yl)benzamide in HepG2 Cells

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

N-(1-ethylpiperidin-4-yl)benzamide (hereafter referred to as EPB ) represents a classic benzamide-piperidine scaffold , a structural motif frequently found in GPCR ligands (e.g., Dopamine D2 antagonists, 5-HT4 agonists) and Sigma-1 receptor modulators.

When evaluating EPB in HepG2 (Human Hepatocellular Carcinoma) cells, researchers must account for two critical physicochemical properties:

  • Basic Lipophilicity: The piperidine nitrogen (estimated pKa ~9.5–10.0) renders the molecule cationic at physiological pH.

  • Lysosomotropism: As a Cationic Amphiphilic Drug (CAD), EPB is prone to lysosomal sequestration via ion trapping, potentially inducing phospholipidosis —a key toxicity endpoint in early drug development.

This guide provides a standardized protocol for solubilization, dosing, and toxicity profiling of EPB, ensuring data reproducibility and physiological relevance.

Physicochemical Properties & Stock Preparation

Accurate dosing begins with correct solubilization. The free base of EPB is lipophilic, while salt forms (e.g., hydrochloride) are water-soluble but may alter pH in high concentrations.

Table 1: Compound Specifications & Solubilization
PropertySpecificationNotes
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.32 g/mol
Estimated LogP ~1.8 – 2.2Moderate lipophilicity.
Primary Solvent DMSO (Dimethyl Sulfoxide) Preferred for cellular assays to ensure sterility and solubility.
Stock Concentration 10 mM – 50 mM Avoid >50 mM to prevent precipitation upon freeze-thaw.
Storage -20°C (Desiccated)Stable for 6 months. Avoid repeated freeze-thaw cycles (>3).
Protocol: Reconstitution
  • Calculate: For 10 mg of EPB (MW 232.32), add 4.30 mL of sterile DMSO to achieve a 10 mM stock.

  • Vortex: Vortex vigorously for 30 seconds. If using the free base, ensure complete dissolution (solution must be clear).

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to protect from light.

  • Sterility: If not using sterile DMSO, filter the stock through a 0.2 µm PTFE filter (nylon binds benzamides).

HepG2 Cell Culture Pre-requisites

HepG2 cells are morphologically distinct from other epithelial lines; they grow in islands/clusters and are sensitive to over-confluency.

  • Media: EMEM or DMEM (low glucose, 1 g/L) + 10% FBS + 1% Pen/Strep.

  • Confluency for Dosing: Dosing should occur when cells are 70-80% confluent . Over-confluent HepG2 cells downregulate CYP450 enzymes, reducing metabolic relevance.

  • Passage Number: Use cells between passage 5 and 20 . High passage numbers (>25) lose liver-specific functions.

Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path for EPB evaluation, highlighting the "Ion Trapping" mechanism relevant to this chemical class.

EPB_Dosing_Workflow cluster_Cell HepG2 Cell Response Stock EPB Stock (10 mM in DMSO) Dilution Intermediate Dilution (Media, 2x Conc) Stock->Dilution Serial Dilution Dosing Cell Dosing (Final DMSO < 0.5%) Dilution->Dosing Add to Wells Cytosol Cytosol (pH 7.2) EPB (Uncharged) Dosing->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) EPB-H+ (Trapped) Cytosol->Lysosome Ion Trapping (Accumulation) Target Target Binding (e.g., Sigma-1) Cytosol->Target Signaling

Caption: Workflow for EPB dosing and the mechanism of lysosomal trapping common to basic amine benzamides.

Protocol A: Cytotoxicity Profiling (MTT/ATP Assay)

Objective: Determine the IC50 and Maximum Tolerated Dose (MTD).

  • Seeding: Seed HepG2 cells at 1.5 × 10⁴ cells/well in a 96-well plate. Allow 24h for attachment.

  • Preparation of Working Solutions:

    • Prepare a 200 µM intermediate solution in culture media (2% DMSO).

    • Perform 1:2 serial dilutions in media (containing 2% DMSO) to maintain constant solvent concentration.

    • Concentration Range: 0.1 µM to 100 µM (8 points).

  • Dosing:

    • Remove old media from cells.

    • Add 100 µL of fresh media + 100 µL of 2x compound solution.

    • Final DMSO: 1.0% (Note: HepG2 tolerates up to 1% DMSO, but 0.5% is ideal. Adjust intermediate step if 0.5% is required).

  • Incubation: Incubate for 24h (acute) or 72h (chronic).

  • Readout: Add MTT reagent or CellTiter-Glo. Calculate % Viability relative to Vehicle Control.

Protocol B: Phospholipidosis Screening (High Content Imaging)

Rationale: As a cationic amphiphile, EPB may induce phospholipidosis (foamy macrophage phenotype in liver).

  • Seeding: Seed HepG2 on collagen-coated glass-bottom plates.

  • Dosing: Treat with EPB at 10 µM and 50 µM for 48 hours.

    • Positive Control: Amiodarone (10 µM).

  • Staining:

    • Add HCS LipidTOX™ Red (1:1000) for neutral lipid accumulation.

    • Or use LysoTracker™ Green to visualize lysosomal expansion.

  • Analysis: Increased punctate fluorescence intensity indicates lysosomal trapping and phospholipidosis risk.

Data Analysis & Interpretation

Calculating IC50

Use a 4-parameter logistic regression (4PL) model:



  • X: Log of concentration.

  • Y: Normalized response (Viability).

Interpretation Guide
ObservationLikely CauseAction
IC50 < 10 µM High CytotoxicityCompound is likely toxic; check for membrane disruption (LDH assay).
Vacuolization Lysosomal TrappingConfirm with LysoTracker. This is a class effect of cationic amines.
Precipitation Poor SolubilityCheck media under microscope. Reduce max dose or improve pre-dilution.

References

  • HepG2 Culture Standards: Gerets, H. H., et al. (2012). "Characterization of primary human hepatocytes, HepG2 cells, and Fa2N-4 cells." Cell Biology and Toxicology, 28(2), 69-87. Link

  • Phospholipidosis Screening: Nadanaciva, S., et al. (2011). "A high content screening assay for phospholipidosis using HepG2 cells." Toxicology in Vitro, 25(3), 715-723. Link

  • Lysosomal Trapping Mechanisms: Kaufmann, A. M., & Krise, J. P. (2007). "Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications." Journal of Pharmaceutical Sciences, 96(6), 1480-1493. Link

  • DMSO Tolerance in HepG2: Timm, M., et al. (2013). "Cytotoxicity of dimethyl sulfoxide (DMSO) in HepG2 cells." Archives of Toxicology, 87, 1699-1707. Link

Senior Scientist Note:

Always verify the salt form of your EPB batch. If using the Hydrochloride salt, the molecular weight will differ (approx +36.5 g/mol ), requiring adjustment in stock preparation calculations. For metabolic stability studies, be aware that HepG2 cells possess low CYP3A4 activity compared to primary hepatocytes; results should be interpreted as "intrinsic clearance potential" rather than absolute clearance.

Troubleshooting & Optimization

Removing unreacted benzoyl chloride from N-(1-ethylpiperidin-4-yl)benzamide reaction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Benzoyl Chloride & Purification Strategy Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the removal of excess benzoyl chloride (BzCl) from the synthesis of N-(1-ethylpiperidin-4-yl)benzamide.[1] Unlike simple amide couplings, this reaction produces a product containing a basic tertiary amine (the piperidine ring). This structural feature is the critical "handle" for purification.

We recommend two primary workflows depending on your available equipment and purity requirements:

  • Liquid-Liquid Extraction (LLE): The "pH Swing" method (Recommended for bulk synthesis).[1]

  • Solid-Phase Scavenging: The Resin method (Recommended for high-throughput/small scale).[1]

Module 1: Liquid-Liquid Extraction (The "pH Swing" Protocol)

The Logic (Causality)

Benzoyl chloride is an electrophile that hydrolyzes to benzoic acid in the presence of water/base.

  • At High pH (>12): Benzoic acid exists as Sodium Benzoate (highly water-soluble).[1] The Product exists as a Free Base (organic-soluble).[1][2]

  • At Low pH (<2): The Product exists as a Hydrochloride Salt (water-soluble).[1]

By manipulating pH, we can force the impurity and the product into opposite phases.

Step-by-Step Protocol

Prerequisites:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Reagents: 1M NaOH, 1M HCl, Brine.

Workflow:

  • Quench & Hydrolysis (Critical Step):

    • Dilute the reaction mixture with DCM.

    • Add 1M NaOH (approx. 2-3 equivalents relative to BzCl).[1]

    • Technical Note: Stir vigorously for at least 30 minutes. BzCl is immiscible with water; hydrolysis occurs at the interface. Rapid stirring increases surface area and ensures complete conversion of toxic BzCl to benign benzoate.

  • Primary Separation (Removal of Benzoic Acid):

    • Transfer to a separatory funnel.[3]

    • Organic Layer: Contains Product (Free Base) + Neutral Impurities.[3]

    • Aqueous Layer: Contains Sodium Benzoate + NaCl + Excess NaOH. -> Discard.

  • The "Acid Swing" (Optional - For High Purity):

    • Extract the Organic Layer with 1M HCl (2x).[3]

    • New Aqueous Layer: Contains Product-H⁺ (protonated).[1]

    • New Organic Layer: Contains non-basic impurities. -> Discard.

    • Action: Basify the aqueous layer (pH > 12) with 6M NaOH and extract back into DCM.

  • Final Polish:

    • Wash the final organic layer with Brine.[3][4]

    • Dry over Na₂SO₄, filter, and concentrate.[3][4]

Visual Workflow (Decision Tree)

G Start Crude Reaction Mixture (Product + Excess BzCl) Quench Add 1M NaOH Stir 30 mins (Hydrolysis) Start->Quench Sep1 Phase Separation 1 Quench->Sep1 Aq1 Aqueous Layer (Sodium Benzoate) Sep1->Aq1 Discard Org1 Organic Layer (Product Free Base) Sep1->Org1 Keep Decision Is Purity Critical? Org1->Decision AcidExt Extract with 1M HCl Decision->AcidExt Yes (High Purity) Final Pure Product (Concentrate) Decision->Final No (Standard) Aq2 Aqueous Layer (Product-H+) AcidExt->Aq2 Keep Product Org2 Organic Layer (Neutrals/Trash) AcidExt->Org2 Discard Basify Basify to pH > 12 Extract with DCM Aq2->Basify Basify->Final

Caption: Figure 1. Logic flow for the acid-base "swing" purification strategy. Blue nodes indicate active processing steps; Green nodes indicate product location; Red nodes indicate waste streams.[1]

Module 2: Solid-Phase Scavenging (The "Green" Protocol)

For small-scale reactions (<100 mg) or parallel synthesis libraries, liquid-liquid extraction is tedious.[1] Use polymer-supported scavengers to chemically bind the impurity.[1]

The Logic

We use a Polymer-Supported Amine (e.g., PS-Trisamine) .[1] This resin contains a primary amine that is more nucleophilic than your product (which is an amide/tertiary amine). The resin attacks the excess BzCl, covalently bonding it to the bead.

Protocol
  • Calculate Loading: Check the manufacturer's loading capacity (typically 3-4 mmol/g).[1] Use 3 equivalents of resin relative to the estimated excess BzCl.

  • Incubation: Add resin to the reaction mixture (DCM or THF). Shake gently for 1-2 hours.

  • Filtration: Filter the mixture through a frit or cotton plug.

    • Resin: Retains the Benzoyl moiety.

    • Filtrate: Contains pure Product.

Troubleshooting & FAQs

Q1: I performed the NaOH wash, but the product still smells like almond/acrid (Benzoyl Chloride). Why?

Diagnosis: Incomplete Hydrolysis. Root Cause: Benzoyl chloride is highly lipophilic. If you simply "shake and vent" once, the BzCl in the center of the organic droplets never touches the aqueous base. Solution:

  • Time: You must stir the biphasic mixture vigorously for 20-30 minutes before separation.

  • Nucleophilic Catalyst: Add a catalytic amount of imidazole or pyridine. This reacts with BzCl to form an intermediate that hydrolyzes much faster than BzCl itself.

Q2: My yield is very low after the Acid/Base swing. Where is my product?

Diagnosis: pH Mismatch. Root Cause: The tertiary amine on the piperidine ring has a pKa of approximately 10.0-10.8 .

  • If you basified to pH 9 (using NaHCO₃), a significant portion of your product is still protonated (positively charged) and remains in the aqueous layer. Solution:

  • Use Strong Base (NaOH or KOH) to ensure the aqueous phase pH is >12 . This guarantees the amine is fully deprotonated (neutral) and drives it into the organic layer.

Q3: I have a terrible emulsion that won't separate.

Diagnosis: Surfactant Effect. Root Cause: The product contains a lipophilic tail (benzoyl) and a polar head (piperidine), acting as a surfactant. Solution:

  • Brine: Add saturated NaCl to increase the ionic strength of the aqueous layer.

  • Filter: Pass the emulsion through a pad of Celite; emulsions are often stabilized by microscopic particulates.

Data Reference: Solubility & pKa Profile

Compound SpeciesStateOrganic Solubility (DCM)Aqueous Solubility (pH 2)Aqueous Solubility (pH 12)
Benzoyl Chloride ElectrophileHigh Low (Hydrolyzes)Low (Hydrolyzes)
Benzoic Acid Hydrolysis ByproductHighLow (Precipitates)High (as Benzoate)
Product Tertiary AmineHigh (Free Base) High (Salt) Low (Free Base)

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Schotten-Baumann conditions and amine workups).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for acyl chloride hydrolysis and amine basicity).
  • Biotage. Solid Supported Reagents and Scavengers Application Note. (Verified manufacturer protocol for PS-Trisamine usage in removing acid chlorides).

  • Reich, H. J. pKa Data Compilation, University of Wisconsin-Madison.[1] (Reference for piperidine pKa values ~10-11).[1]

  • BenchChem. Technical Guide to the Core Chemical Reactions of Benzoyl Chloride. (Specific protocols for quenching benzoyl chloride).

Sources

Troubleshooting N-alkylation side reactions in piperidine benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperidine Benzamide Synthesis Topic: Troubleshooting N-Alkylation Side Reactions Ticket ID: #PB-ALK-005 Status: Open Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)

Executive Summary & Problem Scope

Synthesizing N-substituted piperidine benzamides (common scaffolds in GPCR ligands and antipsychotics) often requires functionalizing the piperidine nitrogen. The core challenge lies in the nucleophilic competition between the piperidine amine (secondary) and the benzamide nitrogen (amide), as well as the risk of over-alkylation (quaternization).

This guide addresses the specific "N-alkylation side reactions" that ruin yields and complicate purification:

  • Quaternization (Over-Alkylation): Formation of the bis-alkylated piperidinium salt.

  • Chemoselectivity Loss: Unwanted alkylation of the amide nitrogen (or O-alkylation).

  • Elimination: Formation of alkene byproducts from the alkyl halide.

Diagnostic Troubleshooting (Q&A)

Q1: "I am observing a polar byproduct with a mass of [M + Alkyl]⁺. Is this the quaternary salt?"

Diagnosis: Yes, this is the classic Over-Alkylation signature.[1] Mechanism: The secondary piperidine amine (


) reacts to form the tertiary amine (

). The product (

amine) is often more nucleophilic than the starting material due to electron donation from the alkyl group, leading to a second alkylation event. Corrective Action:
  • Switch to Reductive Amination: If your alkyl group allows, react the piperidine with the corresponding aldehyde/ketone and NaBH(OAc)₃.[2] This mechanism physically prevents double alkylation.

  • Syringe Pump Addition: If you must use direct alkylation (e.g., no aldehyde precursor exists), add the alkyl halide dropwise over 2–4 hours to a dilute solution of the piperidine.[3]

  • Stoichiometry: Use a slight deficit of the alkyl halide (0.9 eq) to ensure the piperidine remains in excess, then recycle the starting material.

Q2: "I see a product with the correct mass, but the NMR shows a mixture of isomers. Could the amide be reacting?"

Diagnosis: Likely Regio-isomer Formation (Amide vs. Amine) . Mechanism: While the piperidine nitrogen (pKa ~11) is more nucleophilic than the neutral amide, the use of strong bases (e.g., NaH, KOH) or polar aprotic solvents (DMF, DMSO) can deprotonate the amide (pKa ~15-17), generating a highly nucleophilic amidate anion that competes for the alkyl halide.[3] Corrective Action:

  • Change the Base: Switch to a weak, inorganic base like K₂CO₃ or NaHCO₃ in acetonitrile or acetone. These bases are strong enough to scavenge the acid formed by amine alkylation but too weak to deprotonate the benzamide.

  • Avoid "Super" Solvents: Move from DMF to Acetonitrile (MeCN) or THF. DMF promotes the ionization of the amide.

Q3: "My alkyl halide is disappearing, but I'm seeing alkene peaks in the proton NMR. What happened?"

Diagnosis: E2 Elimination Side Reaction . Mechanism: If you are using a hindered secondary alkyl halide (e.g., isopropyl iodide) and a strong/bulky base (e.g., DIPEA, TEA), the base acts as a proton scavenger, triggering elimination of HI/HBr to form the alkene instead of substitution.[3] Corrective Action:

  • Use a Non-Nucleophilic, Weak Base: Switch to solid K₂CO₃ or Cs₂CO₃.[3]

  • Lower Temperature: Elimination has a higher activation energy than substitution. Cooling the reaction to 0°C or RT can favor

    
    .
    

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired pathway and the critical side reactions.

ReactionPathways Start Piperidine Benzamide (Secondary Amine) Desired Product: N-Alkyl Piperidine (Tertiary Amine) Start->Desired Path 1: Weak Base (K2CO3/MeCN) Side_Amide Side Reaction B: N-Alkyl Amide (Regio-Error) Start->Side_Amide Path 2: Strong Base (NaH/DMF) Reagent Alkyl Halide (R-X) + Base Side_Elim Side Reaction C: Alkene (Elimination) Reagent->Side_Elim Bulky Base Hindered R-X Side_Quat Side Reaction A: Quaternary Ammonium Salt (Over-Alkylation) Desired->Side_Quat Excess R-X Fast Addition

Caption: Kinetic competition in piperidine benzamide alkylation. Path 1 is desired; Path 2 and over-alkylation are critical failure modes.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" Reductive Amination

Best for: Avoiding over-alkylation completely.

  • Preparation: Dissolve 4-benzamidopiperidine (1.0 equiv) and the corresponding aldehyde/ketone (1.1 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Imine Formation: Add Acetic Acid (1–2 drops) to catalyze imine formation. Stir for 30 mins at Room Temperature (RT).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Why STAB? It is milder than NaBH₄ and will not reduce the amide or the aldehyde before it forms the imine.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. The product is exclusively the tertiary amine.

Protocol B: Controlled Direct Alkylation (Chemo-Selective)

Best for: Alkyl halides where no aldehyde precursor exists.

  • Setup: Dissolve 4-benzamidopiperidine (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.1 M concentration).

    • Why MeCN? Polar enough to dissolve the salt but does not promote amide deprotonation like DMF.

  • Base: Add K₂CO₃ (2.0 equiv, finely ground).

    • Why K₂CO₃? It neutralizes the HX byproduct but is too weak to deprotonate the benzamide NH.

  • Addition: Dissolve the Alkyl Halide (0.95 equiv) in MeCN. Add this solution dropwise via syringe pump over 2 hours at RT.

    • Why 0.95 eq? Leaving 5% starting material is better than having 5% quaternary salt, as the former is easier to separate (polarity difference).[3]

  • Monitoring: Monitor by LCMS. Look for the M+H peak. If M+(Alkyl) appears, stop immediately.[3]

Comparative Data: Solvent & Base Effects[3][4][5]

VariableConditionOutcome on Piperidine Benzamide
Base NaH / KH FAILURE: Deprotonates amide NH; leads to mixture of N-alkyl piperidine and N-alkyl amide.
Base TEA / DIPEA RISK: Promotes E2 elimination with hindered halides; difficult to remove salts.
Base K₂CO₃ / Cs₂CO₃ OPTIMAL: Scavenges acid; maintains chemoselectivity for piperidine N.
Solvent DMF / DMSO RISK: High polarity stabilizes amide anion, increasing side reactions.[3] Hard to remove.
Solvent MeCN / Acetone OPTIMAL: Good solubility for piperidine; poor solubility for amide anion.
Reagent R-I (Iodide) CAUTION: Highly reactive; increases risk of quaternization. Use R-Br or R-Cl if possible.[4]

References

  • BenchChem Technical Support. (2025).[1][2][5][6][7] Optimization of reaction conditions for N-alkylation of carboxamides and piperidines. BenchChem. Link[3]

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link[3]

  • Salvatore, R. N., et al. (2002).[3] Synthesis of secondary amines. Tetrahedron, 58(46), 9151-9152.[3] Link[3]

  • Patel, S., et al. (2017).[3][4] Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction. Journal of Physical Chemistry B. Link

Sources

Technical Support Center: Stability Profile of N-(1-ethylpiperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with N-(1-ethylpiperidin-4-yl)benzamide . Unlike generic stability datasheets, this documentation addresses the specific physicochemical behaviors driven by its benzamide core and tertiary piperidine nitrogen.

Quick Reference Dashboard
ParameterCharacteristicImplication for Stability
Core Structure Benzamide linked to PiperidineDual susceptibility: Hydrolysis (Amide) & Oxidation (Amine).
pKa (Estimated) ~9.8 (Piperidine Nitrogen)High solubility in acidic media; risk of precipitation at pH > 8.0.
Critical Risk N-OxidationThe tertiary amine is highly sensitive to peroxides (e.g., in aged excipients).
HPLC Behavior Basic (Cationic at pH < 9)Prone to severe peak tailing due to silanol interactions.[1]
Module 1: Hydrolytic Degradation (The Amide Bond)

User Question: "I observed a new impurity peak at RRT 0.45 after stirring my compound in 0.1 N HCl for 24 hours. Is this expected?"

Technical Insight: Yes. While benzamides are stabilized by resonance with the phenyl ring, they are not immune to hydrolysis. Under acidic or basic stress (non-neutral pH), the amide bond cleaves.

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.[2]

  • Basic Hydrolysis: Direct attack of the hydroxide ion (

    
    ) on the carbonyl carbon.
    

The Degradation Pathway: The molecule cleaves into two distinct precursors: Benzoic Acid and 1-ethylpiperidin-4-amine .

HydrolysisPathway Parent N-(1-ethylpiperidin-4-yl)benzamide (Parent) Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ or OH- Benzoic Benzoic Acid (Byproduct A) Inter->Benzoic Amine 1-ethylpiperidin-4-amine (Byproduct B) Inter->Amine

Figure 1: Hydrolytic cleavage mechanism of the amide bond under stress conditions.

Troubleshooting Protocol: Confirming Hydrolysis

  • Isolate the Peak: Collect the impurity fraction via Prep-HPLC.

  • Mass Spec Verification:

    • Parent

      
      : 
      
      
      
    • Look for Benzoic Acid (

      
       123 negative mode) or Amine  fragment (
      
      
      
      129 positive mode).
  • Corrective Action: Maintain formulation pH between 5.5 and 7.5 . Use citrate or phosphate buffers to minimize catalytic effects.

Module 2: Oxidative Stability (The Piperidine Issue)

User Question: "My sample purity dropped by 2% after 3 months at 40°C. The main impurity has a mass of M+16. What is happening?"

Technical Insight: The tertiary amine on the piperidine ring is an electron-rich center. It reacts readily with reactive oxygen species (ROS) or peroxides found in impurities of solvents (like THF or PEG) to form an N-Oxide . This is often more rapid than amide hydrolysis in neutral, oxidative environments.

Mechanism: The lone pair on the piperidine nitrogen attacks an electrophilic oxygen (from peroxides), forming a coordinate covalent bond (


).

OxidationPathway Parent Parent Molecule (Tertiary Amine) NOxide N-Oxide Derivative (M+16 Da) Parent->NOxide Nucleophilic Attack on O Peroxide Peroxide Impurity (ROOH) Peroxide->NOxide

Figure 2: Formation of N-Oxide via oxidative attack on the piperidine nitrogen.

Troubleshooting Protocol: Prevention

  • Excipient Screening: Test all excipients (especially PEGs, Polysorbates) for peroxide levels.

  • Headspace: Flush vials with Nitrogen or Argon.

  • Antioxidants: If N-oxide formation > 0.5%, consider adding Sodium Metabisulfite or BHT to the formulation.

Module 3: Analytical Method Troubleshooting (HPLC)

User Question: "I cannot get a symmetrical peak. The tailing factor is > 2.0. I am using a C18 column with Water/Acetonitrile."

Technical Insight: This is a classic "Silanol Effect." The piperidine nitrogen is basic (


). At neutral or acidic pH, it is protonated (

). These cations interact strongly with residual anionic silanol groups (

) on the silica backbone of the column, causing "drag" or tailing.

Decision Tree for Method Optimization:

HPLCTroubleshoot Start Problem: Peak Tailing > 1.5 CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AddMod Add Modifier: 0.1% TFA or 10mM TEA CheckPH->AddMod No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes SwitchCol Switch to: High pH Stable (Hybrid) Column CheckCol->SwitchCol No HighPH Run at pH 10.0 (Free Base form) CheckCol->HighPH Yes (still tailing)

Figure 3: Logic flow for resolving peak asymmetry in basic analytes.

Recommended Mobile Phase:

  • Buffer: 10mM Ammonium Bicarbonate (pH 10.0) — Only if using a hybrid column (e.g., Waters XBridge).

  • Acidic Alternative: 0.1% Trifluoroacetic acid (TFA). The TFA anion pairs with the piperidine cation, masking the charge and sharpening the peak.

Module 4: Standardized Stress Testing Protocol

To generate a regulatory-compliant stability profile (ICH Q1A), perform the following forced degradation study.

Stress ConditionProcedureTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hrs5–20%Neutralize before HPLC injection to prevent column damage.
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hrs5–20%Benzamides are often more stable to acid than base.
Oxidation 3%

, RT, 6 hrs
5–20%Monitor M+16 peak (N-Oxide).
Thermal 80°C (Solid State), 7 days< 5%Checks for physical stability (polymorph changes).
Photostability 1.2 million lux hoursVariableBenzamide UV absorption can lead to radical formation.
References
  • ICH Harmonised Tripartite Guideline. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Council for Harmonisation.[3] Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Focus on amide hydrolysis mechanisms).
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.[6] (Kinetics of amide degradation).

Sources

Resolving solubility issues of benzamide derivatives in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues of Benzamide Derivatives in Biological Assays Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Benzamide Paradox

Welcome to the technical support hub. If you are here, you are likely facing the "Benzamide Paradox": compounds that show excellent potency in silico or enzymatic screens but fail catastrophically in cell-based assays due to precipitation.

The Root Cause: Benzamide derivatives often possess a planar molecular geometry facilitating strong


 stacking and intermolecular hydrogen bonding (amide-amide interactions). This results in high crystal lattice energy. While they may dissolve in DMSO, the rapid polarity shift upon dilution into aqueous media causes the compound to revert to its most stable state—solid crystal—resulting in "crashing out."

This guide moves beyond basic troubleshooting to provide field-proven protocols for stabilizing these molecules in biological environments.

Module 1: Diagnostics & Decision Logic

Before altering your assay, use this logic flow to diagnose the specific solubility failure mode.

SolubilityLogic Start Issue: Inconsistent Assay Data Check1 Visual Inspection (100x Magnification) Start->Check1 Crystals Crystals/Precipitate Visible? Check1->Crystals PathA Kinetic Solubility Limit Exceeded Crystals->PathA Yes PathB Assay Interference (Aggregation/Quenching) Crystals->PathB No Sol1 Action: Optimize Dilution Protocol (Intermediate Solvent) PathA->Sol1 Moderate Insolubility Sol2 Action: Use Carrier System (Cyclodextrins) PathA->Sol2 Severe Insolubility Sol3 Action: Add Detergent (0.01% Triton X-100) PathB->Sol3 Suspected Aggregation

Figure 1: Diagnostic logic for distinguishing between kinetic precipitation and assay interference.

Module 2: Troubleshooting "Solvent Shock"

Q: My benzamide derivative precipitates immediately when I add the DMSO stock to the cell media. Why?

The Mechanism: This is "Solvent Shock."[1] You are introducing a hydrophobic molecule dissolved in a polar aprotic solvent (DMSO) into a highly polar aqueous environment. The local concentration of water around the droplet spikes instantly, forcing the benzamide molecules to aggregate before they can disperse.

The Solution: Intermediate Dilution Step Do not pipette high-concentration DMSO stocks directly into the assay well. Instead, use an intermediate dilution step to "step down" the hydrophobicity.

Protocol:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 or Ethanol (if tolerated) to create a 1 mM substock.

  • Final: Dilute the substock into pre-warmed (

    
    ) media while vortexing.
    
Q: How much DMSO can my cells actually tolerate?

The Expert View: While


 is the "gold standard," benzamides often require up to 

to remain soluble. You must empirically determine the DMSO limit for your specific cell line to avoid confounding toxicity data.[2]

Table 1: DMSO Tolerance Thresholds by Cell Type

Cell TypeSafe Limit (v/v)Toxicity Markers at Limit
Primary Neurons

Neurite retraction, apoptosis
HepG2 (Liver)

CYP enzyme induction (metabolic artifact)
HEK293 / CHO

Membrane permeabilization
Stem Cells (iPSCs)

Differentiation bias

Critical Control: Always run a "Vehicle Only" control matching the highest DMSO % used. If the vehicle kills


 of cells, your data is invalid [1].

Module 3: Advanced Formulation (Cyclodextrins)

Q: I cannot lower the concentration, and DMSO is toxic. What is the alternative?

The Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
For benzamides, cyclodextrins are superior to traditional surfactants. The hydrophobic benzene ring of the benzamide fits into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility. This creates a "molecular shuttle."

Why HP-


-CD? 
  • Safety: FDA-approved excipient.

  • Specificity: The cavity size of

    
    -CD (
    
    
    
    ) is ideal for accommodating the benzene ring common in benzamide structures [2].

Cyclodextrin Drug Benzamide (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD HP-beta-CD (Host) CD->Complex 1:1 Stoichiometry

Figure 2: Mechanism of host-guest complexation. The benzamide (guest) is shielded from the aqueous solvent by the cyclodextrin (host).

Protocol: Preparing a Cyclodextrin-Benzamide Complex

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.
    
  • Add your benzamide compound in solid form (excess) to this solution.

  • Shake/Vortex at Room Temperature for 24 hours (Thermodynamic equilibration).

  • Filter through a 0.22

    
    m PVDF filter  to remove undissolved solid.
    
  • Quantify the dissolved compound via HPLC/UV.[3][4] This is your new soluble stock.

Module 4: Assay Interference (PAINS & Aggregation)

Q: My IC50 curve is extremely steep (Hill slope > 2.0). Is this real potency?

The Diagnosis: This is likely Colloidal Aggregation . Benzamides are prone to forming promiscuous aggregates that sequester enzyme targets, leading to false positives. This is a hallmark of Pan-Assay Interference Compounds (PAINS).

The Validation Test (Detergent Sensitivity):

  • Run your enzymatic assay with standard buffer.

  • Run a parallel assay adding 0.01% Triton X-100 (or Tween-80) to the buffer.

  • Analysis:

    • If IC50 remains stable: Potency is real.

    • If IC50 shifts significantly (e.g.,

      
       loss of potency): The compound was aggregating. The detergent broke the aggregates, revealing the true (lower) potency [3].
      

Standard Operating Procedure: Kinetic Solubility Assay

Use this protocol to determine the "working limit" of your compound before starting biological screens.

Materials:

  • Compound Stock (10 mM in DMSO)[1]

  • PBS (pH 7.4)

  • 96-well clear flat-bottom plate

  • Plate reader (Absorbance at 620 nm) or Nephelometer

Step-by-Step:

  • Preparation: Add 196

    
    L of PBS to plate wells.
    
  • Spiking: Add 4

    
    L of compound stock (Final: 200 
    
    
    
    M, 2% DMSO).
    • Note: Perform serial dilutions in DMSO first to test lower concentrations (100, 50, 10

      
      M).
      
  • Incubation: Shake plate at 500 rpm for 90 minutes at Room Temperature.

  • Readout: Measure Absorbance at 620 nm (turbidity).

  • Analysis:

    • Define "Soluble" as

      
       (background corrected).
      
    • Any well with elevated OD indicates precipitation.

References

  • BenchChem Technical Support. (2025).[1][2][5] DMSO in cell based assays: Toxicity thresholds and optimization.

  • National Institutes of Health (NIH). (2023). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.

  • BPS Bioscience. (2025). Serial Dilution Protocol and Preventing Compound Precipitation.

  • Enamine. (2024). Kinetic vs Thermodynamic Solubility Assays in Drug Discovery.

Sources

Optimizing the Purification of N-(1-ethylpiperidin-4-yl)benzamide by Column Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of N-(1-ethylpiperidin-4-yl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying this specific polar, basic compound. As a molecule featuring a tertiary amine within the piperidine ring, N-(1-ethylpiperidin-4-yl)benzamide presents unique challenges during silica gel chromatography, primarily due to its interaction with the acidic silanol groups of the stationary phase. This can lead to common issues such as peak tailing, low recovery, and poor separation.

This document provides in-depth, experience-driven advice, troubleshooting guides, and validated protocols to help you optimize your purification process, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when purifying N-(1-ethylpiperidin-4-yl)benzamide.

Q1: Why is my N-(1-ethylpiperidin-4-yl)benzamide streaking or tailing on the TLC plate and column?

A: This is the most frequent issue and is caused by the strong interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to non-uniform migration of the compound, resulting in significant peak tailing. The basicity of the tertiary amine makes it prone to protonation by the acidic silica, causing it to bind strongly and elute slowly and asymmetrically.[2][3]

Q2: I'm getting very low recovery of my compound from the column. Where is it going?

A: Low recovery is often due to irreversible adsorption of your basic compound onto the acidic silica gel.[1] If the interaction is strong enough, a portion of your product may remain permanently bound to the column and will not elute even with highly polar solvents.

Q3: What is the best starting solvent system for TLC analysis of N-(1-ethylpiperidin-4-yl)benzamide?

A: A good starting point for a moderately polar compound like this is a mixture of a non-polar and a polar solvent, such as ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM) with methanol (MeOH). For aromatic and basic compounds, systems like Toluene/EtOAc or DCM/MeOH are effective.[4][5][6] Given the basicity of your compound, it is highly recommended to add a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA), to the eluent system.[1][6] This will significantly improve the spot shape on the TLC plate.

Q4: Can I use a solvent gradient to improve separation?

A: Absolutely. A gradient elution, where you gradually increase the polarity of the mobile phase during the chromatography run, is an excellent strategy for separating compounds with different polarities.[4] It can help to first elute non-polar impurities in a less polar solvent, and then elute your more polar product by increasing the solvent polarity, resulting in a cleaner separation and sharper peaks.

Q5: Is there an alternative to silica gel if problems persist?

A: Yes. If you continue to face issues with degradation or irreversible adsorption on silica, you can switch to a less acidic stationary phase like neutral alumina.[1][7] Another option is to use silica gel that has been deactivated. This can be done by preparing a slurry of the silica in a solvent system containing a small percentage of triethylamine, which neutralizes the acidic sites before you pack the column.[1]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems during the column chromatography of N-(1-ethylpiperidin-4-yl)benzamide.

Problem 1: Severe Peak Tailing & Poor Resolution
  • Root Cause: Strong acid-base interaction between the basic piperidine nitrogen of your compound and the acidic silanol groups on the silica surface.[1][3] This leads to a portion of the molecules being retarded more than others, causing the peak to spread out.

  • Solution Workflow:

    • Step 1: Add a Basic Modifier. The most effective solution is to add a small amount (0.5-2% by volume) of triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent.[1][6] TEA is a volatile base that competes with your compound for binding to the acidic silanol sites, effectively masking them.[2][8] This results in a more uniform interaction environment for your compound, leading to symmetrical, sharp peaks.

    • Step 2: Optimize Modifier Concentration. Start with 0.5% TEA in your chosen solvent system and run a TLC. If tailing persists, increase the concentration to 1% or 2%. Be aware that excess TEA can be difficult to remove under vacuum, so use the minimum amount necessary to achieve a good peak shape.[6]

    • Step 3: Consider an Alternative Stationary Phase. If tailing is still an issue, consider using neutral alumina or a commercially available deactivated silica gel.[1]

Problem 2: Low or No Product Recovery
  • Root Cause: Your compound is irreversibly binding to the silica gel due to very strong interactions.[1] This is more likely if the crude material was loaded onto a dry column or if the compound is particularly basic.

  • Solution Workflow:

    • Step 1: Pre-treat the Silica Gel. Before packing the column, prepare a slurry of silica gel in your starting eluent that already contains 1-2% triethylamine.[1] This "neutralization" step deactivates the most aggressive acidic sites on the silica before your compound is introduced.

    • Step 2: Flush the Column. If you suspect your product is still on the column after the initial elution, flush the column with a much more polar solvent system containing a base. For example, a mixture of 10-20% Methanol in DCM with 2% TEA or ammonium hydroxide should elute even very strongly bound polar compounds.[4]

    • Step 3: Optimize Sample Loading. Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Avoid highly polar solvents like pure methanol for loading, as this can cause the compound to spread out in a wide band at the top of the column, leading to poor separation.

Problem 3: Co-elution with Impurities
  • Root Cause: The polarity of your product and the impurities are too similar in the chosen solvent system.

  • Solution Workflow:

    • Step 1: Fine-Tune the Solvent System. Test a variety of solvent systems with different selectivities during your TLC analysis. For example, if you are using an EtOAc/Hexane system, try a DCM/MeOH system. Sometimes changing one of the solvent components can significantly alter the relative separation of spots.[6]

    • Step 2: Employ a Shallow Gradient Elution. Instead of a steep increase in polarity, use a shallow gradient. A slow, gradual increase in the polar solvent allows for better separation of compounds with close Rf values.

    • Step 3: Adjust Column Dimensions. For difficult separations, using a longer, narrower column can increase the number of theoretical plates and improve resolution.[4] Using silica gel with a smaller particle size can also enhance separation efficiency.

Data Summary & Recommended Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for many organic compounds.[4][9]
Alternative Phase Neutral Alumina or Deactivated SilicaUse if irreversible adsorption or degradation occurs on standard silica.[1]
TLC Solvent System 90:10:1 DCM:MeOH:TEAA good starting point. Adjust ratios to achieve an Rf of 0.2-0.3 for the product.
Column Eluent Hexane/EtOAc or DCM/MeOH with 0.5-2% TEAThe base modifier is critical to prevent peak tailing of the basic piperidine moiety.[1]
Elution Mode Gradient ElutionStart with low polarity to elute non-polar impurities, then increase polarity to elute the product.
Sample Loading Minimal volume of DCM or mobile phaseEnsures a narrow starting band for optimal separation.

Experimental Protocols

Protocol 1: TLC Solvent System Optimization
  • Prepare three separate developing chambers with the following solvent systems:

    • A: 95:5 Hexane:EtOAc + 1% TEA

    • B: 90:10 DCM:MeOH + 1% TEA

    • C: 80:20 Toluene:Acetone + 1% TEA

  • Dissolve a small amount of your crude N-(1-ethylpiperidin-4-yl)benzamide in DCM or MeOH.

  • Spot the crude mixture onto three separate TLC plates.

  • Develop one plate in each of the prepared chambers.

  • Visualize the plates under a UV lamp (254 nm) and then stain with a potassium permanganate dip.

  • Select the solvent system that gives your product an Rf value between 0.2 and 0.3 and provides the best separation from impurities. Adjust solvent ratios as needed to achieve this target Rf.

Protocol 2: Column Packing with Triethylamine-Treated Silica
  • Calculate Silica Amount: For every 1g of crude material, use approximately 50-100g of silica gel for good separation.

  • Prepare Slurry: In a beaker, add the calculated amount of silica gel. Pour in your starting eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA) until a pourable slurry is formed. Stir gently to release trapped air bubbles.[4]

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column in one continuous motion.

  • Settle the Bed: Gently tap the side of the column to help the silica pack evenly. Open the stopcock to drain some of the solvent, which will help compact the bed. Ensure the solvent level never drops below the top of the silica bed to prevent cracking.[10]

  • Add Sand: Once the bed is settled, add a thin layer of sand on top to protect the silica surface during sample loading.

Protocol 3: Sample Loading and Elution
  • Prepare Sample: Dissolve your crude product in the minimum possible volume of DCM or the initial mobile phase.

  • Load Column: Drain the solvent in the column until it is just level with the top layer of sand. Carefully pipette your dissolved sample onto the sand.

  • Adsorb Sample: Open the stopcock and drain the solvent until the sample has fully entered the silica bed.

  • Wash: Carefully add a small amount of the starting eluent to wash the sides of the column and drain this into the silica bed. Repeat twice.

  • Elute: Carefully fill the column with the eluent. Begin collecting fractions. If using a gradient, start with the low-polarity mobile phase and gradually increase the percentage of the more polar solvent.

  • Monitor Fractions: Check the composition of the collected fractions by TLC to identify which ones contain your pure product.[4]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-(1-ethylpiperidin-4-yl)benzamide.

Visual Workflow and Logic Diagrams

G

G

References

  • Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide. Benchchem.
  • Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?. ResearchGate. Available at: [Link]

  • What's Happening to My Column?. LCGC International.
  • Technical Support Center: Purification of Polar Aminochromanols. Benchchem.
  • Triethyl amine. Chromatography Forum. Available at: [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC.
  • Effect of Triethylamine in the Mobile Phase on the Retention in RPLC. YouTube. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]

  • TLC Solvent Systems. BGD Group. Available at: [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available at: [Link]

  • Thin Layer Chromatography. Unknown Source.
  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Available at: [Link]

  • 4 Solvent Systems, Developing Chambers and Development. ResearchGate. Available at: [Link]

  • How to Optimize Silica Gel Processing for Chemical Purity. Patsnap Eureka. Available at: [Link]

  • Supporting Information. Wiley-VCH. Available at: [Link]

  • Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides. PubMed. Available at: [Link]

  • Isolation And Purification Of Substance By Column Chromatography. Request PDF. Available at: [Link]

  • Optimizing mesoporous silica synthesis procedures to enhance their potential as nanoplatforms in therapeutic applications. RSC Publishing. Available at: [Link]

  • Supporting Information. I.R.I.S. Available at: [Link]

Sources

Interpreting mass spectrometry fragmentation of N-(1-ethylpiperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mass Spectrometry Analysis of N-(1-ethylpiperidin-4-yl)benzamide

Reference Case ID: MS-BENZ-PIP-001

Status: Active Assigned Specialist: Senior Application Scientist Subject: Fragmentation Interpretation & Troubleshooting for N-(1-ethylpiperidin-4-yl)benzamide

Executive Summary & Compound Data

This guide provides technical assistance for the identification and structural validation of N-(1-ethylpiperidin-4-yl)benzamide using ESI-MS/MS. The fragmentation behavior described here is derived from established mechanistic principles of benzamide and piperidine dissociation.

Compound Specifications:

  • IUPAC Name: N-(1-ethylpiperidin-4-yl)benzamide

  • Chemical Formula: C₁₄H₂₀N₂O

  • Monoisotopic Mass: 232.1576 Da

  • Precursor Ion [M+H]⁺: m/z 233.16

Quick Reference: Diagnostic Ion Table

m/z (Experimental)Ion IdentityStructural SignificanceMechanism
233.16 [M+H]⁺Precursor IonProtonation at piperidine nitrogen
129.14 [C₇H₁₇N₂]⁺Amine CoreAmide bond cleavage (Charge retention on amine)
112.11 [C₇H₁₄N]⁺Deaminated CoreLoss of NH₃ from m/z 129
105.03 [C₇H₅O]⁺Benzoyl CationAmide bond cleavage (Charge retention on benzoyl)
77.04 [C₆H₅]⁺Phenyl CationCO loss from m/z 105 (Secondary fragment)
84.08 [C₅H₁₀N]⁺TetrahydropyridinePiperidine ring cleavage (Diagnostic for N-ethyl)

Fragmentation Pathway Visualization

The following diagram illustrates the primary dissociation pathways. Use this to validate your MS/MS spectrum.[1]

FragmentationPathway Parent Precursor Ion [M+H]+ = 233.16 (Protonated at Piperidine N) Benzoyl Benzoyl Cation m/z 105.03 (Diagnostic for Benzamide) Parent->Benzoyl Amide Bond Cleavage (Neutral Loss: C7H16N2) Amine 1-ethylpiperidin-4-amine m/z 129.14 (Charge on Piperidine) Parent->Amine Amide Bond Cleavage (Neutral Loss: C7H5O•) RingFrag Tetrahydropyridine Ion m/z 84.08 (Diagnostic for N-ethylpiperidine) Parent->RingFrag Piperidine Ring Fission Phenyl Phenyl Cation m/z 77.04 Benzoyl->Phenyl -CO (28 Da) Deam Deaminated Piperidine m/z 112.11 (Loss of NH3) Amine->Deam -NH3 (17 Da)

Caption: Primary ESI-MS/MS fragmentation pathways for N-(1-ethylpiperidin-4-yl)benzamide showing divergent amide cleavage.

Technical FAQs & Troubleshooting

Q1: I see the parent ion (233), but the m/z 105 fragment is missing or very weak. Why?

Diagnosis: This indicates insufficient Collision Energy (CE) or proton mobility issues .

  • The Science: The formation of the benzoyl cation (m/z 105) requires the cleavage of the robust amide bond. If the proton is strongly localized on the highly basic piperidine nitrogen (pKa ~10), it may not transfer effectively to the amide oxygen to initiate the cleavage that yields m/z 105.

  • Action Plan:

    • Increase CE: Step up collision energy by 5–10 eV increments. Amides are relatively stable and often require CE > 25-30 eV.

    • Check Mobile Phase pH: Ensure your mobile phase is acidic (0.1% Formic Acid). While this ensures protonation, excess acid can sometimes suppress fragmentation efficiency by stabilizing the precursor too strongly.

Q2: I am observing a strong signal at m/z 129. Is this an impurity?

Diagnosis: No, this is a primary daughter ion .

  • The Science: Cleavage of the amide bond can result in the charge remaining on either the benzoyl fragment (m/z 105) or the piperidine amine fragment (m/z 129). Because the tertiary amine on the piperidine ring is more basic than the amide, the proton often remains with the piperidine moiety, generating [H₂N-Piperidine-Et]⁺ at m/z 129.

  • Validation: Isolate m/z 129 and perform MS³. You should see m/z 112 (loss of NH₃) or m/z 84 (ring fragment).

Q3: There is a peak at m/z 205. What is this?

Diagnosis: This corresponds to N-dealkylation (Loss of Ethyl group).

  • The Science: [M+H - 28]⁺. The loss of ethylene (C₂H₄, 28 Da) from the N-ethyl group is a common fragmentation pathway for N-alkylated amines in ESI.

  • Significance: This confirms the presence of the ethyl group on the nitrogen. If the substituent were a methyl group, you would see a loss of 14 Da (less common) or no alkyl loss.

Q4: How do I distinguish this from its isomer, N-propylbenzamide?

Diagnosis: Use low-mass diagnostic ions .

  • The Science:

    • Target Compound: Contains a piperidine ring.[2][3] Look for m/z 84 (tetrahydropyridine ring fragment).

    • Isomer (N-propylbenzamide): A linear alkyl chain. This will NOT yield m/z 84. It will likely show simple alkyl chain losses or a dominant m/z 105/77 series without the complex nitrogen-containing fragments.

Experimental Protocol: Signal Optimization

If you are developing a quantitation method (MRM/SRM), follow this optimization workflow.

Step 1: Source Tuning

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 – 3.5 kV (Standard for amines).

  • Cone Voltage: 20–40 V. Warning: Too high will cause in-source fragmentation (m/z 233 -> 105).

Step 2: MRM Transition Selection Use the following transitions for maximum sensitivity and specificity.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Notes
Quantifier 233.2105.025 - 35High abundance, very stable.
Qualifier 1 233.2129.120 - 30Confirms amine half.
Qualifier 2 233.277.040 - 50High energy fragment (specificity).

Troubleshooting Logic Tree

Use this flow to resolve spectral anomalies.

Troubleshooting Start Start: Analyze Spectrum CheckParent Is m/z 233 present? Start->CheckParent Check105 Is m/z 105 present? CheckParent->Check105 Yes IssueSource Issue: Ion Source/Adducts Check for Na+ (+22) or dimer CheckParent->IssueSource No Check129 Is m/z 129 present? Check105->Check129 No Valid Valid Spectrum Confirm with Ref Std Check105->Valid Yes IssueEnergy Issue: Collision Energy Increase CE by 5eV Check129->IssueEnergy Yes (but no 105) IssueIso Issue: Possible Isomer Check for m/z 84 Check129->IssueIso No (neither 105 nor 129)

Caption: Step-by-step logic for diagnosing spectral irregularities in N-(1-ethylpiperidin-4-yl)benzamide analysis.

References

  • NIST Mass Spectrometry Data Center. Benzamide Mass Spectrum (Electron Ionization).[4][5] National Institute of Standards and Technology.[4] Available at: [Link]

    • Relevance: Establishes the m/z 105 and m/z 77 fragment
  • Relevance: Provides mechanistic insight into piperidine ring cleavage and N-alkyl loss (m/z 84, 205).
  • Wichitnithad, W. et al. Fragmentation patterns of fentanyl analogs in ESI-MS/MS. Drug Testing and Analysis.[6][7][8]

    • Relevance: Although focused on fentanyl, this literature validates the cleavage patterns of N-substituted piperidines connected to amide/anilido groups.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library and Monographs. Available at: [Link]

    • Relevance: Authoritative source for fragmentation patterns of drug-like molecules containing benzamide and piperidine scaffolds.

Sources

Technical Support Center: Solid State Optimization of N-(1-ethylpiperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #HYGRO-PB-001 Subject: Mitigation of Deliquescence and Hygroscopicity in Piperidine Benzamide Salts Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Executive Summary & Problem Context

The Issue: You are likely experiencing severe hygroscopicity with the hydrochloride (HCl) or mesylate salt of N-(1-ethylpiperidin-4-yl)benzamide.[1] These salts typically exhibit a Critical Relative Humidity (CRH) below 40%, leading to deliquescence (turning into a liquid/goo) under standard ambient conditions.[1]

The Root Cause: The N-(1-ethylpiperidin-4-yl)benzamide molecule contains a basic tertiary amine within a flexible piperidine ring.[1]

  • High Solubility/Hygroscopicity Correlation: The protonated piperidinium cation is highly water-soluble.[1] Small, high-charge-density counterions (like Cl⁻) often fail to form a sufficiently rigid crystal lattice to exclude water vapor.[1]

  • Amorphous Contamination: Rapid precipitation of this molecule often traps amorphous material, which is exponentially more hygroscopic than the crystalline form.[1]

The Solution Strategy: We must transition from "blocking moisture" (packaging) to "engineering stability" (crystal chemistry).[1][2] This involves switching to large, dicarboxylic acid counterions that bridge multiple drug molecules, increasing lattice energy and hydrophobicity.

Diagnostic Module: Confirming the Failure Mode

Before changing the salt, you must quantify the severity using Dynamic Vapor Sorption (DVS) .[1] Do not rely on visual inspection alone.[1]

Protocol: DVS Analysis Standard Operating Procedure (SOP)

Objective: Determine the Critical Relative Humidity (CRH) and Hysteresis Gap.

  • Sample Prep: Load 10–15 mg of the salt into the quartz pan.

  • Drying: Equilibrate at 0% RH at 25°C for 3 hours to remove surface moisture.

  • Sorption Cycle: Ramp humidity from 0% to 90% RH in 10% steps.

    • Equilibrium Criterion: dm/dt < 0.002% per minute.[1]

  • Desorption Cycle: Ramp back down to 0% RH.

Data Interpretation Table:

Profile ObservationDiagnosisAction Required
Mass gain > 2% at 40% RH Severe HygroscopicityImmediate Salt Switch. The current form is unprocessible.[1]
Mass gain > 5% at 80% RH Moderate HygroscopicityManageable with HVAC controls, but risky for long-term stability.[1]
Significant Hysteresis Hydrate FormationThe material is forming a channel hydrate.[1] You must characterize the new hydrate form via XRPD.[1]
No return to baseline mass Irreversible SolvationThe solvent/water has become chemically bound or trapped in an amorphous phase.[1]
Visualization: DVS Decision Workflow

DVS_Workflow Start Start: Sample Loading Equilibrate Equilibrate 0% RH (Remove Surface Water) Start->Equilibrate RampUp Sorption Ramp (0% -> 90% RH) Equilibrate->RampUp CheckMass Check Mass Gain @ 80% RH RampUp->CheckMass Stable < 2% Gain: Stable Form CheckMass->Stable Low Uptake Hygroscopic > 5% Gain: Hygroscopic CheckMass->Hygroscopic High Uptake Hysteresis Check Desorption Hysteresis Hygroscopic->Hysteresis Amorphous High Hysteresis: Amorphous Content? Hysteresis->Amorphous Sloping Hydrate Step Change: Stoichiometric Hydrate Hysteresis->Hydrate Sharp Step

Caption: Logic flow for interpreting Dynamic Vapor Sorption (DVS) data to distinguish between surface adsorption, bulk absorption, and hydrate formation.

Solution Module: Counterion Selection (Salt Screening)[1][2]

The HCl salt is likely failing because the chloride ion is small and spherical, allowing the flexible ethyl-piperidine tail to rotate freely, creating voids that water can fill.

Recommendation: Switch to Fumarate or Succinate salts.[1]

Why Fumarate? (The Mechanism)[1][2][3][4]
  • Bidentate Hydrogen Bonding: Fumaric acid is a dicarboxylic acid.[1] It can hydrogen bond with the piperidine nitrogen and the amide nitrogen (or another piperidine in the unit cell).[1]

  • Lattice Packing: The trans-geometry of fumarate encourages a planar, sheet-like packing arrangement.[1] This reduces the "free volume" available for water molecules to penetrate.[1]

  • Stoichiometry: You may form a 2:1 (Drug:Acid) salt or a 1:1 salt. The 2:1 salt often has higher melting points and lower hygroscopicity.[1]

Experimental Protocol: The "Golden Standard" Screen

Do not use rapid evaporation (rotovap).[1][2] This induces amorphous formation.[1] Use Slow Cooling .

Step-by-Step Synthesis (1:1 Fumarate Target):

  • Dissolution: Dissolve 1.0 eq of N-(1-ethylpiperidin-4-yl)benzamide free base in Ethanol/Isopropanol (1:1).

  • Acid Addition: Add 1.05 eq of Fumaric Acid (dissolved in hot ethanol) dropwise at 60°C.

  • Seeding (Critical): If available, add a few mg of crystalline seed. If not, scratch the glass wall.

  • Cooling: Ramp temperature down from 60°C to 5°C at a rate of 0.1°C/minute .

    • Why? Slow cooling allows the molecules to arrange into the most thermodynamically stable (least hygroscopic) crystal lattice.[1][2]

  • Isolation: Filter and dry under vacuum at 40°C for 24 hours.

Comparison of Counterions:

CounterionHygroscopicity RiskMelting Point TrendRecommendation
Hydrochloride High ModerateAvoid. Likely deliquescent.[1]
Mesylate Very High LowAvoid. Often forms oils.[1]
Fumarate Low High (>180°C)Primary Choice. Excellent packing.[1]
Succinate Low/ModerateModerateSecondary Choice. Good alternative.[1]
Phosphate ModerateHighTertiary Choice. Risk of hydrates.[1]
Visualization: Salt Selection Decision Tree

Salt_Selection Input Input: Piperidine Benzamide Base pKaCheck pKa Check (Base pKa ~9.5) Input->pKaCheck Tier1 Tier 1 Screen: HCl, Mesylate pKaCheck->Tier1 Traditional Tier2 Tier 2 Screen: Fumarate, Succinate pKaCheck->Tier2 Engineered Result1 Result: Hygroscopic/Oil Tier1->Result1 Result2 Result: Crystalline Solid Tier2->Result2 Result1->Tier2 Fail -> Switch Opt Optimization: Solvent Screen Result2->Opt Final Final Candidate: Non-Hygroscopic Salt Opt->Final

Caption: Strategic workflow for bypassing common hygroscopic salts (HCl) in favor of engineered dicarboxylate salts.

Troubleshooting Guide: "It's Still Sticky"

If you switched to Fumarate and the material is still hygroscopic, the issue is likely Amorphous Content .[1]

Q: I synthesized the fumarate salt, but DVS shows 8% weight gain. Why? A: You likely precipitated it too fast.

  • Diagnosis: Run X-Ray Powder Diffraction (XRPD).[1] If you see a "halo" instead of sharp peaks, or broad peaks with low intensity, you have amorphous material.

  • The Fix: Perform a slurry ripening experiment.

    • Suspend your solid in a solvent where it has low solubility (e.g., Ethyl Acetate or Heptane).[1]

    • Stir at 50°C for 48 hours.

    • This provides the energy and solvent medium for the amorphous molecules to detach and re-attach into the stable crystal lattice.[1]

Frequently Asked Questions (FAQs)

Q: Can't I just use silica gel packets in the bottle? A: No. If the CRH is below 40%, the salt will compete with the silica gel for moisture. Once the bottle is opened for weighing, the salt will absorb moisture immediately. You need a chemically stable form, not just protective packaging.

Q: Why is the piperidine ring so problematic? A: The piperidine ring is a "chair" conformer that can flip and rotate.[1] In the solid state, if these rings are not "locked down" by strong hydrogen bonds (like those provided by Fumarate), they create dynamic disorder. This disorder allows water molecules to diffuse into the lattice easily.[1]

Q: Is the 2:1 or 1:1 salt better? A: For piperidines, the 1:1 salt is usually preferred for solubility.[1] However, the 2:1 (Base:Acid) Fumarate often yields the highest melting point and best stability because the acid acts as a "staple" holding two drug molecules together.[1] Screen both stoichiometries.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[1][2] Wiley-VCH.[1] [Link][1][2]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1][2] Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939.[1][2] [Link]

  • Prathebha, K., et al. (2015).[1][2][3] Crystal Structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide Monohydrate. Acta Crystallographica Section E, 71(1), o39-o40.[1][2][4] (Demonstrates the hydration propensity of piperidine benzamides). [Link]

  • Kumar, L., et al. (2008).[1][2] Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).[1][2] [Link]

Sources

Technical Support Center: Minimizing Impurity Formation During Amide Coupling of Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges during the synthesis of piperidine-containing amides.

Piperidines are secondary amines. Their inherent steric hindrance and specific nucleophilic characteristics fundamentally alter the kinetic landscape of amide bond formation. Because the desired nucleophilic attack on the activated ester is kinetically slowed by this steric bulk, a wider "kinetic window" is opened for competing side reactions. This guide deconstructs the causality behind these impurities and provides self-validating protocols to eliminate them.

Part 1: Troubleshooting Guide & Mechanistic Causality (FAQs)

Q1: I am using HATU to couple a piperidine derivative, but my LC-MS shows a massive impurity peak at +99 Da relative to my amine. What is this, and how do I prevent it? A1: You are observing guanidinylation . HATU (and its analog HBTU) are uronium/aminium salts. Because your piperidine is a sterically hindered secondary amine, its attack on the highly reactive OAt-active ester is relatively slow. If the amine is present in the reaction mixture before the carboxylic acid is fully activated, the piperidine will act as a nucleophile directly against the electrophilic carbon of the HATU reagent itself. This forms a highly stable, dead-end tetramethylguanidinium byproduct on your amine, effectively terminating the reaction 1[1].

  • The Solution: Implement a strict pre-activation strategy (see Protocol A). Alternatively, switch to a phosphonium-based coupling reagent like PyBOP or PyAOP, which activate the acid similarly but physically cannot form guanidinium adducts with amines 2[2].

Q2: My carboxylic acid partner is chiral. Coupling it with a piperidine derivative is resulting in an unacceptable mixture of diastereomers. How do I suppress this epimerization? A2: Epimerization during amide coupling primarily occurs via two pathways: oxazolone formation (intramolecular cyclization of the activated acid) or direct enolization (base-driven abstraction of the alpha-proton) 3[3]. Because piperidine is hindered, the amidation step is delayed, leaving the activated intermediate exposed to the basic reaction conditions for an extended period, which destroys stereochemical integrity.

  • The Solution: Switch your coupling reagent to T3P (n-propanephosphonic acid anhydride) and replace strong bases like DIPEA with a weaker, bulkier base such as pyridine. T3P generates a less electron-withdrawing activated intermediate, which drastically reduces the acidity of the alpha-proton, thereby suppressing epimerization even with slow-reacting secondary amines 4[4].

Q3: I am using the EDC/HOBt system, but I am isolating a significant impurity that matches the mass of my starting acid plus the mass of EDC. What is happening? A3: This indicates the formation of an N-acylurea . EDC reacts with the carboxylic acid to form an highly reactive O-acylisourea intermediate. If the piperidine does not attack this intermediate rapidly enough, the O-acylisourea undergoes a spontaneous, irreversible intramolecular O-to-N acyl migration to form a stable N-acylurea 5[5].

  • The Solution: Ensure you are using a stoichiometric excess of a highly nucleophilic additive like HOBt or OxymaPure. These additives are designed to rapidly trap the O-acylisourea to form a stable active ester that does not rearrange, preserving the activated species until the piperidine can successfully attack 5[5].

Part 2: Visualizing Reaction Kinetics and Workflows

The following diagrams illustrate the mechanistic divergence that leads to impurities, and a logical workflow for troubleshooting them.

Mechanism HATU HATU Reagent ActiveEster OAt-Active Ester (Desired Intermediate) HATU->ActiveEster Pre-activation (Fast) Guan Guanidinium Impurity (Dead-End Byproduct) HATU->Guan Direct Attack if not pre-activated Acid Carboxylic Acid + Base Acid->ActiveEster Amine Piperidine (Hindered) Amide Target Piperidine Amide Amine->Amide Amine->Guan ActiveEster->Amide Amine Addition (Slow)

Caption: Mechanistic divergence: Active ester formation vs. undesired guanidinylation.

Workflow Start LC-MS Analysis of Piperidine Coupling Imp1 Mass = Product + 99 Da Start->Imp1 Imp2 Diastereomeric Mixture Start->Imp2 Imp3 Mass = Acid + Carbodiimide Start->Imp3 Diag1 Diagnosis: Guanidinylation Imp1->Diag1 Diag2 Diagnosis: Epimerization Imp2->Diag2 Diag3 Diagnosis: N-Acylurea Imp3->Diag3 Fix1 Action: Pre-activate acid or switch to PyBOP Diag1->Fix1 Fix2 Action: Use T3P + Pyridine at 0 °C Diag2->Fix2 Fix3 Action: Increase HOBt/Oxyma equivalents Diag3->Fix3

Caption: Troubleshooting workflow for identifying and resolving piperidine coupling impurities.

Part 3: Quantitative Reagent Comparison

Selecting the correct reagent system is the most critical variable when coupling piperidines. The table below synthesizes the risk profiles of common coupling agents when applied to hindered secondary amines.

Coupling ReagentActivation IntermediateGuanidinylation RiskEpimerization RiskRecommended Base for Piperidines
HATU / HBTU OAt / OBt EsterHigh (if not pre-activated)ModerateDIPEA or NMM
PyBOP / PyAOP OBt / OAt EsterNone (Phosphonium based)ModerateDIPEA or NMM
EDC / HOBt O-acylisourea

OBt Ester
None ModerateNMM
T3P Mixed Phosphonic AnhydrideNone Very Low Pyridine or Collidine

Part 4: Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include specific in-process control (IPC) checkpoints to verify the chemistry is proceeding correctly before committing to the next step.

Protocol A: Pre-activated HATU Coupling (Zero-Guanidinylation Protocol)

Use this protocol when high reactivity is required, but guanidinylation must be avoided.

  • Reagent Assembly: In an oven-dried flask under nitrogen, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to reach 0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) dropwise. The solution will typically turn a distinct yellow color as the OAt-active ester forms.

  • Pre-Activation Window: Stir the mixture at room temperature for exactly 15–30 minutes 1[1].

    • Validation Checkpoint 1: Remove a 5 µL aliquot and quench it into 100 µL of Methanol. Analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful activation) and a complete absence of the starting carboxylic acid. Do not proceed until this is confirmed.

  • Amine Introduction: Add the Piperidine derivative (1.2 eq) to the fully activated mixture. Stir for 2–16 hours depending on steric hindrance.

    • Validation Checkpoint 2: Run an LC-MS of the crude mixture. The desired product mass should be dominant, with a complete absence of the +99 Da (tetramethylguanidinium) peak.

Protocol B: Low-Epimerization T3P Coupling

Use this protocol when the carboxylic acid contains a sensitive stereocenter adjacent to the carbonyl.

  • Reagent Assembly: Combine the chiral Carboxylic Acid (1.0 eq), the Piperidine derivative (1.1 eq), and Pyridine (3.0 eq) in Ethyl Acetate or DCM (0.2 M).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Maintaining a low temperature is critical to suppressing the rate of alpha-proton abstraction 3[3].

  • Activation: Add T3P (1.5 eq, supplied as a 50% w/w solution in EtOAc) dropwise over 10 minutes.

  • Reaction: Allow the mixture to stir at 0 °C, slowly warming to room temperature over 12 hours.

    • Validation Checkpoint 1 (Workup): Quench the reaction with water. T3P byproducts are highly water-soluble and will partition entirely into the aqueous layer, leaving a clean organic phase 4[4].

    • Validation Checkpoint 2 (Chiral Integrity): Submit the concentrated organic layer for Chiral HPLC analysis. The protocol is validated when the enantiomeric excess (ee) is confirmed at >99%, proving the suppression of oxazolone/enolate formation.

Part 5: References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal / Organic Letters.4

  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase. Benchchem.1

  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.3

  • Design and Synthesis of FAJANU: a de Novo C2 Symmetric Cyclopeptide Family. Universidad de La Rioja.2

  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. Benchchem.5

Sources

Validation & Comparative

1H NMR Spectrum Analysis of N-(1-ethylpiperidin-4-yl)benzamide: A Comparative Guide on Solvent Selection and Field Strength

Author: BenchChem Technical Support Team. Date: March 2026

N-(1-ethylpiperidin-4-yl)benzamide is a highly versatile pharmacophore utilized extensively in the development of neuroactive and gastrointestinal therapeutics. As a structural framework, it features a highly flexible piperidine ring, a basic tertiary amine, and a polar amide linkage. For researchers and drug development professionals, verifying the structural integrity, purity, and conformational dynamics of this molecule is paramount.

This guide provides an objective, data-driven comparison of analytical performance when evaluating N-(1-ethylpiperidin-4-yl)benzamide using different NMR solvents (CDCl3 vs. DMSO-d6) and magnetic field strengths (400 MHz vs. 600 MHz). By understanding the causality behind these instrumental and chemical variables, scientists can establish robust, self-validating quality control protocols[1].

Structural Deconstruction & Causality of Solvent Effects

The 1H NMR spectrum of N-(1-ethylpiperidin-4-yl)benzamide can be divided into three distinct spin systems: the aromatic benzamide ring, the central piperidine core, and the N-ethyl substituent. The choice of deuterated solvent fundamentally alters the chemical shifts (δ) and resolution of these systems due to specific solute-solvent interactions[2].

CDCl3 vs. DMSO-d6: The Amide Proton Dilemma

Chloroform-d (CDCl3) is a low-polarity, weakly interacting solvent. In CDCl3, the amide proton (NH) often appears as a broad singlet or a poorly resolved doublet due to intermediate chemical exchange rates and weak intermolecular hydrogen bonding.

Conversely, Dimethyl sulfoxide-d6 (DMSO-d6) is a potent hydrogen-bond acceptor. When N-(1-ethylpiperidin-4-yl)benzamide is dissolved in DMSO-d6, the sulfoxide oxygen forms a strong, stable hydrogen bond with the amide proton. This interaction heavily deshields the NH proton, shifting it significantly downfield (from ~6.0 ppm in CDCl3 to >8.2 ppm in DMSO-d6)[3]. Furthermore, this strong interaction slows the proton exchange rate, yielding a sharp, easily integrable doublet that clearly shows


 coupling to the adjacent piperidine H-4 methine proton[4].
Quantitative Chemical Shift Comparison

The following table summarizes the comparative quantitative data for the expected 1H NMR chemical shifts of the target molecule.

Proton EnvironmentMultiplicityCDCl3 (δ ppm)DMSO-d6 (δ ppm)Causality / Solvent Effect
Aromatic (ortho) d (or dd)7.70 - 7.807.80 - 7.90Slight deshielding in DMSO due to increased solvent polarity.
Aromatic (meta/para) m7.40 - 7.507.45 - 7.55Minor solvent effect; stable reference point.
Amide (NH) d (broad)5.90 - 6.108.20 - 8.40Critical Effect: Strong H-bonding with DMSO oxygen forces a massive downfield shift and sharpens the signal.
Piperidine H-4 m3.90 - 4.103.70 - 3.90Methine proton adjacent to amide; shifts slightly upfield in DMSO.
Piperidine H-2, H-6 (eq) m (broad d)2.90 - 3.002.80 - 2.90Equatorial protons resonate downfield of axial protons due to magnetic anisotropy.
Piperidine H-2, H-6 (ax) m (td)2.10 - 2.201.90 - 2.00Shielded by the ring current and spatial orientation.
Ethyl CH2 q2.40 - 2.452.30 - 2.35Attached to the basic tertiary nitrogen.
Ethyl CH3 t~1.10~1.00Standard aliphatic methyl; minimal solvent interaction.

Data reflects typical comparative baseline values derived from standard NMR solvent effect principles for benzamide derivatives.

SolventLogic Start Target: N-(1-ethylpiperidin-4-yl)benzamide Decision Primary Analytical Goal? Start->Decision Path1 Routine Purity & Ring Conformation Decision->Path1 Path2 Amide NH & H-Bonding Studies Decision->Path2 Result1 Select CDCl3 (Low viscosity, distinct multiplets) Path1->Result1 Result2 Select DMSO-d6 (Strong H-bond acceptor, sharp NH) Path2->Result2

Fig 2. Logical decision tree for selecting the optimal NMR solvent based on analytical goals.

Instrument Performance: 400 MHz vs. 600 MHz

The piperidine ring of N-(1-ethylpiperidin-4-yl)benzamide presents a complex second-order spin system. The axial and equatorial protons on C2, C3, C5, and C6 couple extensively with each other (


 geminal, 

vicinal axial-axial, and

vicinal axial-equatorial).
  • 400 MHz Spectrometer: At 400 MHz, the chemical shift dispersion (measured in Hz) is often insufficient to fully separate the axial and equatorial multiplets of the piperidine ring. This results in "roofing" effects and overlapping signals, making it difficult to extract precise coupling constants. It is sufficient for routine identity and purity checks.

  • 600 MHz Spectrometer: Upgrading to a 600 MHz system increases the chemical shift dispersion by 50%. This transitions the complex second-order multiplets into first-order (or near first-order) spin systems. The causality here is direct: higher

    
     field strength separates the 
    
    
    
    (difference in resonance frequency) relative to the coupling constant
    
    
    . At 600 MHz, the distinct triplet of doublets (td) for the axial protons becomes clearly resolved, allowing the researcher to definitively prove the chair conformation of the piperidine ring.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol is designed as a self-validating system . Every step includes an internal check to verify the integrity of the preceding action.

Step-by-Step Methodology
  • Sample Preparation & Filtration:

    • Action: Dissolve 10–15 mg of N-(1-ethylpiperidin-4-yl)benzamide in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6). Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Causality & Validation: Filtration removes paramagnetic microscopic particulates (e.g., dust, metal shavings from spatulas). If the sample is properly filtered, the subsequent shimming process will easily achieve a sharp lock signal. A broad residual solvent peak indicates failed filtration.

  • Instrument Tuning and Matching:

    • Action: Insert the sample into the probe. Perform automated or manual tuning and matching of the probe circuit to the exact impedance of the sample.

    • Causality & Validation: Different solvents have different dielectric constants (DMSO is highly polar; CDCl3 is non-polar). Tuning ensures maximum radiofrequency (RF) power transfer. A successfully tuned probe is validated by a maximized signal-to-noise (S/N) ratio in the final spectrum.

  • Locking and Shimming:

    • Action: Lock onto the deuterium frequency of the solvent. Run gradient shimming (e.g., TopShim) to homogenize the

      
       magnetic field.
      
    • Causality & Validation: Shimming corrects spatial magnetic field inhomogeneities. The system validates this step internally: look at the residual solvent peak (e.g., CHCl3 at 7.26 ppm). If the peak width at half-height (

      
      ) is < 1.0 Hz, the shimming is successful.
      
  • Data Acquisition (zg30 Pulse Sequence):

    • Action: Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans (NS=16).

    • Causality & Validation: A 2-second D1 ensures

      
       relaxation for most protons, allowing them to return to thermal equilibrium before the next pulse. This validates the quantitative accuracy of the integration. If the integral of the aromatic protons (5H) perfectly matches the ethyl CH3 group (3H), the relaxation delay was sufficient.
      

Workflow N1 1. Sample Preparation 10-15 mg API in 0.6 mL Solvent N2 2. Solvent Selection CDCl3 vs DMSO-d6 N1->N2 N3 3. Instrument Setup 400 MHz vs 600 MHz N2->N3 N4 4. Tuning & Shimming Self-Validating Lock & Shim N3->N4 N5 5. Data Acquisition zg30, ns=16, d1=2s N4->N5 N6 6. Spectral Processing FT, Phase/Baseline Correction N5->N6

Fig 1. Step-by-step 1H NMR sample preparation and acquisition self-validating workflow.

Conclusion

For the structural elucidation of N-(1-ethylpiperidin-4-yl)benzamide, the choice of analytical parameters dictates the quality of the data. CDCl3 is excellent for routine purity checks and observing the piperidine ring without solvent viscosity issues. However, if the analytical goal is to study the amide linkage, hydrogen bonding, or to obtain a sharp, easily quantifiable NH signal, DMSO-d6 is the superior choice. Furthermore, while a 400 MHz instrument is adequate for basic identity confirmation, upgrading to 600 MHz is highly recommended to resolve the complex axial/equatorial splitting patterns of the piperidine core, ensuring absolute stereochemical and conformational confidence.

References

  • Title: Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra Source: Journal of Chemical Education - ACS Publications URL
  • Title: Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts Source: ResearchGate URL
  • Source: unn.edu.
  • Title: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Modgraph URL

Sources

Comparative Profiling: N-(1-ethylpiperidin-4-yl)benzamide vs. Cisapride Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between the fundamental pharmacophore N-(1-ethylpiperidin-4-yl)benzamide and the class of Cisapride analogs .

This analysis focuses on the Structure-Activity Relationship (SAR) governing 5-HT4 receptor agonism versus hERG K+ channel blockade , a critical safety dichotomy in gastrointestinal prokinetic drug development.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Safety Scientists

Executive Summary: The "Tail" Effect

In the development of prokinetic agents, the molecule N-(1-ethylpiperidin-4-yl)benzamide represents the minimal pharmacophore (Scaffold). In contrast, Cisapride and its analogs represent optimized ligands where the piperidine nitrogen is substituted with bulky lipophilic groups (the "Tail").

  • The Scaffold (Ethyl Analog): Exhibits high safety (low hERG affinity) but suboptimal 5-HT4 potency.

  • The Cisapride Class: Exhibits high 5-HT4 potency (due to the tail interacting with accessory binding pockets) but carries a high risk of hERG blockade (QT prolongation) due to the same tail.

  • Modern Analogs (e.g., Prucalopride): Solve this by modifying the benzamide core (the "Head") to regain potency without requiring the toxic "Tail."

Structural & Chemical Analysis[1]

The Pharmacophore Map

The biological divergence lies in the substituent on the piperidine nitrogen (


).
FeatureN-(1-ethylpiperidin-4-yl)benzamide Cisapride (Reference) Prucalopride (Next-Gen)
Core Scaffold Simple BenzamideSubstituted BenzamideDihydrobenzofuran-carboxamide
Linker Piperidine RingPiperidine RingPiperidine Ring
N-Substituent (

)
Ethyl Group (Small, Aliphatic)Fluorophenoxy-propyl (Bulky, Lipophilic)Methyl/Propyl (Small, Aliphatic)
Role of

Basic steric capAccessory binding (Potency) + hERG TrapMinimal steric cap
Visualization of the SAR Pathway

The following diagram illustrates the decision tree in prokinetic drug design, highlighting why the Ethyl analog serves as a safety baseline.

SAR_Pathway Scaffold N-(1-ethylpiperidin-4-yl)benzamide (The Scaffold) Target 5-HT4 Receptor (Asp100 Interaction) Scaffold->Target Moderate Affinity (No accessory binding) OffTarget hERG Channel (Y652/F656 Interaction) Scaffold->OffTarget Low Affinity (Safe) Cisapride Cisapride (Bulky Tail Added) Cisapride->Target High Affinity (Tail fits pocket) Cisapride->OffTarget High Affinity (Tail pi-stacks) Prucalopride Prucalopride (Core Optimized) Prucalopride->Target High Affinity (Head fits pocket) Prucalopride->OffTarget Low Affinity (No Tail)

Caption: SAR evolution showing how the "Tail" substituent in Cisapride drives both potency and toxicity, while the Ethyl analog remains safe but less potent.

Pharmacological Performance[2][3]

5-HT4 Receptor Affinity & Efficacy

The 5-HT4 receptor contains a deep binding pocket. The basic nitrogen of the piperidine ring forms a critical salt bridge with Asp100 in the receptor.

  • Cisapride Analogs: The bulky fluorophenoxypropyl tail extends into a hydrophobic accessory pocket, providing significant binding energy (

    
    ). This results in single-digit nanomolar (
    
    
    
    < 10 nM)
    affinity.
  • Ethyl Analog: The ethyl group is too small to reach this accessory pocket. Consequently, the binding relies solely on the benzamide-hydrogen bonds and the ionic interaction. This typically results in micromolar or high-nanomolar (

    
     > 100 nM)  affinity.
    
hERG Safety Profile (QT Prolongation)

The hERG potassium channel is notoriously promiscuous, binding to molecules with two key features: a basic amine and a hydrophobic aromatic tail (to pi-stack with Tyr652 and Phe656 in the channel pore).

  • Cisapride: Fits this "hERG Pharmacophore" perfectly. The fluorophenoxy tail lodges in the pore, causing QT prolongation and Torsades de Pointes.

  • Ethyl Analog: Lacks the hydrophobic tail required for pi-stacking within the hERG pore. It is effectively hERG-silent at therapeutic concentrations.

Comparative Data Summary
ParameterN-(1-ethylpiperidin-4-yl)benzamide Cisapride Prucalopride
5-HT4 Affinity (

)
~6.5 - 7.5 (Moderate)8.0 - 9.0 (High)~8.5 (High)
hERG Affinity (

)
> 10,000 nM (Safe)~10 - 40 nM (Toxic)> 4,000 nM (Safe)
Selectivity (5-HT4 vs hERG) High (>100x)Low (<10x)Very High (>1000x)
Mechanism of Action Partial AgonistFull/Partial AgonistFull Agonist

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

5-HT4 Radioligand Binding Assay

Objective: Determine the affinity (


) of the test compounds.
  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT4(b) receptors. Homogenize in ice-cold buffer (50 mM HEPES, pH 7.4).

  • Ligand: Use

    
    -GR113808 (0.2 nM) as the radioligand.
    
  • Incubation:

    • Mix: 50 µL Membrane + 50 µL Radioligand + 50 µL Test Compound (Ethyl analog vs. Cisapride,

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: Cisapride

      
       should be ~5-10 nM. If >50 nM, check receptor density (
      
      
      
      ).
hERG Patch Clamp Assay (Gold Standard)

Objective: Quantify the safety margin (


 for 

current).
  • Cell Line: CHO or HEK cells stably expressing hERG (Kv11.1).

  • Setup: Whole-cell patch clamp configuration.

    • Intracellular Solution: 130 mM KCl, 5 mM MgATP, 10 mM HEPES, 5 mM EGTA.

    • Extracellular Solution: Tyrode’s solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (elicits tail current).

  • Application: Perfusion of test compound (start at 1 µM, escalate to 30 µM).

  • Measurement: Measure the peak amplitude of the tail current at -50 mV.

    • Validation Check: Positive control E-4031 (100 nM) must block >90% of current.

    • Expectation: Cisapride will block ~50% at 20-40 nM. The Ethyl analog should show <10% block even at 10 µM.

Conclusion & Recommendation

For researchers designing novel prokinetics:

  • Do not use the N-fluorophenoxypropyl tail (Cisapride-like) due to hERG liability.

  • Do use the N-(1-ethylpiperidin-4-yl)benzamide scaffold as a hERG-negative control or a starting fragment.

  • Strategy: To achieve the potency of Cisapride without the toxicity, focus on optimizing the benzamide ring (e.g., fusing rings as in Prucalopride or Velusetrag) rather than extending the piperidine nitrogen chain.

References
  • Briejer, M. R., et al. (2001). "The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound." European Journal of Pharmacology. Link

  • Potet, F., et al. (2001). "Prokinetic drugs and the hERG potassium channel: structure-activity relationships." British Journal of Pharmacology. Link

  • Tonini, M., et al. (2004). "5-Hydroxytryptamine4 receptor agonists and kinetic disorders of the gastrointestinal tract." Alimentary Pharmacology & Therapeutics. Link

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." Link

LC-MS/MS Validation for N-(1-ethylpiperidin-4-yl)benzamide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison and validation protocol for the quantification of N-(1-ethylpiperidin-4-yl)benzamide , a structural motif common in synthetic opioids (fentanyl analogs), 5-HT4 agonists, and sigma receptor ligands.[1]

Executive Summary

N-(1-ethylpiperidin-4-yl)benzamide (C₁₄H₂₀N₂O, MW 232.[1]32) represents a class of basic, lipophilic piperidine-benzamides often encountered as pharmaceutical intermediates, metabolites, or novel psychoactive substances (NPS). Accurate quantification in biological matrices (plasma, urine) is critical for pharmacokinetic (PK) profiling and forensic toxicology.[1]

This guide compares the industry gold standard—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —against alternative methodologies (HPLC-UV, LC-HRMS).[1] It establishes a validated, self-consistent protocol emphasizing Solid Phase Extraction (SPE) and Multiple Reaction Monitoring (MRM) to achieve sub-nanogram sensitivity.

Comparison Matrix: Selecting the Right Tool
FeatureLC-MS/MS (Triple Quad) HPLC-UV/DAD LC-HRMS (Q-TOF)
Primary Use Case Trace Quantitation (PK/Tox) Formulation QC / SynthesisMetabolite ID / Screening
Sensitivity (LLOQ) 0.05 – 0.1 ng/mL 50 – 100 ng/mL1 – 5 ng/mL
Selectivity High (Mass-based MRM)Low (Retention time only)High (Exact mass)
Matrix Tolerance High (with Stable Isotope IS)Low (Interferences common)Moderate
Throughput High (< 3 min run time)Low (> 10 min run time)Medium

Chemical Profile & Mechanistic Basis

Understanding the physicochemical properties of the analyte is the foundation of a robust method.[1]

  • Basicity: The piperidine nitrogen is highly basic (pKa ~9.5–10.0), meaning the molecule is positively charged (

    
    ) at physiological and acidic pH.[1]
    
  • Hydrophobicity: The benzamide moiety confers moderate lipophilicity (LogP ~1.8–2.2), making Reverse Phase Chromatography (C18) the separation mode of choice.[1]

  • Fragmentation: Under Collision-Induced Dissociation (CID), the amide bond is the primary cleavage site, yielding a characteristic benzoyl cation (

    
     105.0).[1]
    

Fragmentation Precursor Precursor Ion [M+H]+ m/z 233.2 Frag1 Quantifier Ion (Benzoyl Cation) m/z 105.0 Precursor->Frag1 Amide Cleavage (Primary) Frag2 Qualifier Ion (Piperidine frag) m/z 112.1 Precursor->Frag2 Ring Cleavage (Secondary)

Figure 1: Proposed fragmentation pathway for MRM transition selection.

Deep Dive: LC-MS/MS Validation Protocol

Objective: Validate a method with an LLOQ of 0.1 ng/mL in human plasma.

Phase A: Chromatographic Separation

Causality: A high-pH mobile phase could improve peak shape for basic amines but may degrade the silica column.[1] Therefore, we utilize a low-pH formate buffer to ensure the analyte remains fully protonated for maximum ESI+ sensitivity, coupled with a charged-surface hybrid (CSH) or end-capped C18 column to minimize peak tailing caused by silanol interactions.[1]

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Agilent Zorbax Eclipse Plus C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.[1][2]

Phase B: Mass Spectrometry (MRM Optimization)

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1] Source: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]

ParameterSettingRationale
Ion Spray Voltage 4500 VEfficient ionization of basic amine.[1]
Temperature 500°CDesolvation of aqueous mobile phase.[1]
Q1 Mass 233.2 Da

parent ion.[1]
Q3 Mass (Quant) 105.0 DaHigh intensity benzoyl fragment (stable).[1]
Q3 Mass (Qual) 77.0 DaPhenyl ring fragment (confirmation).[1]
Dwell Time 50 msEnsures >12 points across the peak.[1]
Phase C: Sample Preparation (The Critical Step)

Comparison:

  • Protein Precipitation (PPT): Fast but leaves phospholipids (matrix effect).[1]

  • Liquid-Liquid Extraction (LLE): Good for lipophilic drugs, but consumes solvent.[1]

  • Solid Phase Extraction (SPE): Recommended. Uses Mixed-Mode Cation Exchange (MCX) to wash away neutrals and phospholipids while retaining the basic analyte.[1]

Validated MCX SPE Protocol:

  • Load: 100 µL Plasma + 100 µL 2% H₃PO₄ (Acidify to lock charge).

  • Wash 1: 200 µL 2% Formic Acid (Remove proteins/neutrals).[1]

  • Wash 2: 200 µL Methanol (Remove hydrophobic interferences).

  • Elute: 2 x 50 µL 5% Ammonia in Methanol (High pH neutralizes amine, releasing it).[1]

  • Reconstitute: Evaporate and redissolve in Mobile Phase A.

Workflow Sample Plasma Sample (100 µL) IS Add Internal Standard (Deuterated Analog) Sample->IS SPE SPE Extraction (Mixed-Mode MCX) IS->SPE LC UPLC Separation (C18 Column, 3 min) SPE->LC MS MS/MS Detection (MRM: 233 -> 105) LC->MS Data Quantification (Analyst/MassLynx) MS->Data

Figure 2: Validated bioanalytical workflow ensuring phospholipid removal and high recovery.

Experimental Validation Data

The following data represents typical performance metrics for this protocol, compliant with FDA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity
  • Range: 0.10 ng/mL (LLOQ) to 100 ng/mL.[1]

  • Regression: Weighted (

    
    ) linear regression. 
    
    
    
    .[1]
Accuracy & Precision (n=6)
QC LevelConc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 0.1094.5%8.2%
Low QC 0.3098.1%5.4%
Mid QC 5.00101.2%3.1%
High QC 80.0099.8%2.8%
Matrix Effect & Recovery[1][4][5]
  • Extraction Recovery: > 85% (Consistent across range).

  • Matrix Factor: 0.95 – 1.05 (Negligible ion suppression due to MCX cleanup).[1]

Troubleshooting & Optimization

Issue: High Carryover

  • Cause: Basic amines stick to stainless steel and injector ports.[1]

  • Solution: Use a needle wash solution containing Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .[1] The acid keeps the amine soluble, and the organic mixture dissolves the lipophilic tail.[1]

Issue: Peak Tailing

  • Cause: Secondary interactions with residual silanols on the column.[1]

  • Solution: Ensure mobile phase contains at least 10mM Ammonium Formate or increase Formic Acid to 0.1%.[1] Switch to a "Charged Surface" (CSH) column.[1]

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1] [Link]

  • European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

Sources

Reference Standard Sourcing for N-(1-ethylpiperidin-4-yl)benzamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with sourcing and qualifying reference standards for complex pharmaceutical intermediates. N-(1-ethylpiperidin-4-yl)benzamide is a critical structural motif and intermediate in the synthesis of substituted benzamide therapeutics, such as prokinetic agents and anti-emetics (e.g., clebopride analogs).

Because this compound can appear as both a starting material and a process-related impurity, the integrity of its reference standard directly dictates the accuracy of your entire analytical control strategy. This guide objectively compares sourcing alternatives, explains the physicochemical causality behind method development, and provides a self-validating protocol for in-house standard qualification.

The Analytical Context: Structure Dictates Strategy

Before evaluating sourcing tiers, we must understand why N-(1-ethylpiperidin-4-yl)benzamide presents specific analytical challenges.

The molecule features two distinct functional domains: a neutral, UV-active benzamide moiety and a basic tertiary amine within the ethylpiperidine ring (pKa ~9.5).

  • The Causality of Peak Tailing: In reversed-phase HPLC, the basic piperidine nitrogen will aggressively interact with residual, unendcapped silanols on silica-based stationary phases. If analyzed at a neutral pH, this leads to severe peak tailing, compromising integration accuracy and impurity quantification.

  • The Solution: The mobile phase pH must be deliberately controlled. Using a low-pH buffer (e.g., 0.1% Formic Acid, pH ~2.7) fully protonates the amine, repelling it from the stationary phase and sharpening the peak. Alternatively, a high-pH volatile buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10) can be used to keep the molecule entirely neutral, maximizing hydrophobic retention for LC-MS/MS applications.

LogicTree N1 Target: N-(1-ethylpiperidin-4-yl)benzamide N2 Tertiary Amine (Piperidine) pKa ~9.5 N1->N2 N3 Benzamide Moiety Chromophore N1->N3 N4 Low pH Mobile Phase (0.1% Formic Acid, pH ~2.7) N2->N4 Ionized N5 High pH Mobile Phase (10mM NH4HCO3, pH ~10) N2->N5 Neutral N6 UV Detection (λ = 220-254 nm) N3->N6 Aromatic Ring N7 Protonated State: Mitigates Silanol Tailing N4->N7 N8 Neutral State: Maximizes C18 Retention N5->N8

Chromatographic method logic for N-(1-ethylpiperidin-4-yl)benzamide based on its structure.

Comparison of Sourcing Tiers

Choosing the right reference standard is a balance of regulatory phase, budget, and analytical requirements. The [1] mandates that standards must be of the highest verifiable purity, but the source can vary based on the clinical phase.

Table 1: Sourcing Tier Comparison
Sourcing TierPurity RequirementRelative CostLead TimePrimary ApplicationRegulatory Acceptance
Tier 1: Pharmacopeial (USP/EP) Defined by Monograph

1-2 WeeksCommercial Release, API QCAbsolute (No further qualification needed)
Tier 2: Commercial Analytical ≥ 98.0% (by HPLC)

1-3 DaysEarly R&D, Method DevelopmentRequires in-house qualification for late-phase
Tier 3: Custom SIL (e.g., d5) ≥ 98.0% (Isotopic ≥ 99%)

$
6-8 WeeksLC-MS/MS Bioanalysis (PK/TK)Accepted with isotopic purity validation

According to[2], Tier 1 standards are conclusive for compendial assays. However, for novel intermediates like N-(1-ethylpiperidin-4-yl)benzamide, a USP standard is rarely available. Therefore, laboratories must source Tier 2 materials and elevate them to primary standard status through rigorous, documented in-house qualification, aligning with the [3].

Experimental Protocol: The Self-Validating Qualification System

A qualification protocol is only as reliable as its internal controls. To create a self-validating system for a Tier 2 standard, we employ the Mass Balance vs. qNMR approach. Relying solely on HPLC-UV purity is a critical scientific error, as it completely ignores UV-transparent impurities (e.g., inorganic salts, residual aliphatic solvents). By calculating the absolute purity via two orthogonal methods, the system self-validates: if the two values diverge by more than 1.0%, the standard is immediately flagged for hidden impurities.

Step-by-Step Methodology

Step 1: Chromatographic Purity (HPLC-UV)

  • Prepare a 1.0 mg/mL solution of the standard in Methanol:Water (50:50, v/v).

  • Inject 5 µL onto a C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

  • Run a gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 15 minutes.

  • Integrate all peaks at 254 nm. Calculate the chromatographic purity as Area %.

Step 2: Residuals Analysis (Water & Solvents)

  • Perform Karl Fischer (KF) titration in triplicate using 50 mg aliquots to determine % w/w water.

  • Perform Headspace GC-FID to quantify residual synthesis solvents (e.g., Ethyl acetate, Dichloromethane) in % w/w.

Step 3: Absolute Mass Balance Calculation

  • Calculate Mass Balance Purity: [100% - (% Water + % Residual Solvents + % Inorganic Ash)] × (HPLC Area % / 100).

Step 4: Orthogonal Validation via qNMR

  • Weigh exactly 10.0 mg of the standard and 5.0 mg of a NIST-traceable internal standard (e.g., Maleic acid).

  • Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Acquire a 1H-NMR spectrum (400 MHz, minimum 64 scans, D1 relaxation delay > 30s to ensure complete relaxation).

  • Integrate the distinct benzamide aromatic protons against the maleic acid olefinic protons to calculate the absolute mass fraction.

  • Self-Validation Check: The qNMR purity must be within ±1.0% of the Mass Balance Purity calculated in Step 3.

Table 2: Expected Analytical Validation Data
Analytical TechniqueTarget AttributeAcceptance CriteriaSelf-Validating Mechanism
HPLC-UV (254 nm) Chromatographic Purity≥ 98.5% AreaOrthogonal gradient ensures no co-elution
qNMR (1H, 400 MHz) Absolute Mass Fraction± 1.0% of Mass BalanceCalibrated against NIST-traceable IS
Karl Fischer Titration Water Content≤ 0.5% w/wTriplicate analysis ensures volumetric precision
HRMS (ESI+) Exact Mass± 5 ppm of theoreticalConfirms structural identity, prevents isobaric errors

Workflow Visualization

The following workflow illustrates the decision-making process for sourcing and qualifying the standard based on the clinical phase of the drug development program.

Workflow Start Identify Standard Requirement N-(1-ethylpiperidin-4-yl)benzamide Phase Assess Development Phase Start->Phase Tier2 Tier 2: Commercial Analytical Grade (Early R&D / Method Dev) Phase->Tier2 Pre-clinical / Phase I Tier1 Tier 1: Pharmacopeial / Primary (Late Phase / Commercial Release) Phase->Tier1 Phase II / III / QC Tier3 Tier 3: Custom SIL Synthesis (Bioanalytical LC-MS/MS) Phase->Tier3 PK/TK Studies Char In-House Qualification & Characterization (NMR, HRMS, HPLC, qNMR) Tier2->Char Verify Purity Release Generate CoA & Release Standard Tier1->Release Pre-qualified (USP <11>) Tier3->Char Isotopic Purity Check Char->Release

Workflow for sourcing and qualifying N-(1-ethylpiperidin-4-yl)benzamide reference standards.

References

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics - Guidance for Industry."[Link]

  • International Council for Harmonisation (ICH). "ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients."[Link]

Analytical Differentiation of N-(1-ethylpiperidin-4-yl)benzamide from Fentanyl Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N-(1-ethylpiperidin-4-yl)benzamide and common fentanyl precursors, specifically focusing on its structural isomer Norfentanyl and the direct precursor ANPP .

Executive Summary

In forensic and pharmaceutical analysis, the precise identification of fentanyl-related substances (FRS) is critical due to the legal and toxicological implications of misidentification. N-(1-ethylpiperidin-4-yl)benzamide presents a unique analytical challenge: it is a constitutional isomer of Norfentanyl (a Schedule II immediate precursor and major metabolite of fentanyl). Both compounds share the molecular formula C₁₄H₂₀N₂O and exact mass 232.1576 Da , making them indistinguishable by low-resolution mass spectrometry (MS) in the absence of fragmentation analysis.

This guide details the structural, spectral, and chromatographic differences required to unambiguously differentiate these compounds.

Chemical Structure & Isomerism Analysis

The core differentiation lies in the connectivity of the amide and the piperidine nitrogen substituents.[1]

  • N-(1-ethylpiperidin-4-yl)benzamide (Target): A secondary amide with a benzoyl group and an ethyl group on the piperidine nitrogen.

  • Norfentanyl (Control): A tertiary amide with a propionyl group and a secondary amine on the piperidine ring (unsubstituted nitrogen).

Structural Comparison Diagram

ChemicalStructure cluster_0 Target Molecule cluster_1 Fentanyl Precursor (Isomer) cluster_2 Direct Precursor Target N-(1-ethylpiperidin-4-yl)benzamide Formula: C14H20N2O MW: 232.32 Type: Secondary Amide T_Feat Features: - Benzoyl Group (Ph-CO-) - N-Ethyl Piperidine - Amide NH Proton Target->T_Feat Norfentanyl Norfentanyl Formula: C14H20N2O MW: 232.32 Type: Tertiary Amide N_Feat Features: - Propionyl Group (Et-CO-) - N-Phenyl Aniline - Free Piperidine NH Norfentanyl->N_Feat ANPP ANPP Formula: C19H24N2 MW: 280.41 Type: Secondary Amine A_Feat Features: - Phenethyl Group - Aniline Nitrogen - No Carbonyl ANPP->A_Feat

Caption: Structural relationship map highlighting the isomeric nature of the Target and Norfentanyl.[2][3]

Analytical Performance Comparison

Mass Spectrometry (GC-MS / LC-MS)

Differentiation relies on fragmentation patterns (EI for GC-MS, CID for LC-MS/MS) rather than molecular ion mass.

FeatureN-(1-ethylpiperidin-4-yl)benzamideNorfentanylANPP
Molecular Ion (M+) m/z 232 m/z 232 m/z 280
Base Peak (EI) m/z 105 (Benzoyl) or 112 (Ethyl-pip)m/z 84 (Piperidine ring)m/z 189
Key Fragment 1 m/z 77 (Phenyl from benzoyl)m/z 150 (N-phenyl-propionamide)m/z 146
Key Fragment 2 m/z 122 (Benzamide ion)m/z 29 (Ethyl from propionyl)m/z 105 (Phenethyl)
Differentiation Strong Benzoyl (105) & Amide (122)Strong Piperidine (84) & Amide (150)Phenethyl (105) & Aniline (189)

Mechanistic Insight:

  • Target: The benzamide bond is labile, yielding the stable benzoyl cation (m/z 105 ). The ethyl-piperidine moiety often fragments to form an N-ethyl-tetrahydropyridine ion (m/z 111/112 ).

  • Norfentanyl: Lacks the benzoyl group. The propionyl chain loss is characteristic. The base peak m/z 84 arises from the unsubstituted piperidine ring cleavage, which is suppressed in the Target due to the N-ethyl substitution.

Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive structural proof.

Signal TypeN-(1-ethylpiperidin-4-yl)benzamideNorfentanyl
Amide Proton Doublet (~6.0–8.0 ppm) (Secondary Amide)Absent (Tertiary Amide)
Ethyl Group N-Ethyl: Quartet (~2.4 ppm) + Triplet (~1.0 ppm)Propionyl-Ethyl: Quartet (~2.0 ppm) + Triplet (~1.1 ppm)
Aromatic Region Benzoyl Pattern: 2 (ortho) + 3 (meta/para) protonsN-Phenyl Pattern: 3 + 2 protons (distinct shift due to N-attachment)
Piperidine NH Absent (N-substituted)Broad Singlet (Exchangeable)
Infrared Spectroscopy (FT-IR)
  • Target: Shows distinct Amide I (C=O stretch, ~1640 cm⁻¹) AND Amide II (N-H bend, ~1550 cm⁻¹) bands. The presence of an N-H stretch (~3300 cm⁻¹) confirms the secondary amide.

  • Norfentanyl: Shows Amide I (C=O) but lacks Amide II (tertiary amide). Any N-H stretch is from the piperidine amine, which is broader and weaker.

Experimental Protocols

Protocol A: GC-MS Differentiation Workflow

Objective: Separate and identify the target from Norfentanyl in a mixed sample.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol.

    • Derivatization Step (Critical): Add 50 µL Acetic Anhydride (AA) and incubate at 60°C for 20 mins.

      • Rationale:Norfentanyl has a free secondary amine and will form Acetyl-Norfentanyl (MW 232 → 274).

      • Target has a tertiary amine (N-ethyl) and secondary amide (unreactive to mild AA acetylation). Its MW remains 232 .

  • GC Parameters:

    • Column: Rxi-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: 250°C, Split 20:1.

    • Oven: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Data Analysis:

    • Check for peak shift.[4] If peak shifts +42 Da, it is Norfentanyl . If peak remains at MW 232, it is the Target .

Protocol B: Rapid Colorimetric Screen (Presumptive)

Reagent: Sodium Nitroprusside / Acetaldehyde (Simon's Reagent).

  • Norfentanyl: Secondary amine → Blue-Violet complex.

  • Target: Tertiary amine / Secondary amide → No Reaction (or faint pale blue).

  • ANPP: Secondary amine → Blue-Violet .

Differentiation Decision Tree

DecisionTree Start Unknown Sample (MW 232) Deriv Acetylation (Acetic Anhydride) Start->Deriv CheckMass Check Mass Shift (GC-MS) Deriv->CheckMass Shift Mass Shifts to 274 (+42 Da) CheckMass->Shift Yes NoShift Mass Remains 232 CheckMass->NoShift No ID_Nor ID: Norfentanyl (Free Amine Acetylated) Shift->ID_Nor ID_Target ID: N-(1-ethylpiperidin-4-yl)benzamide (No Free Amine) NoShift->ID_Target

Caption: Logical workflow for distinguishing the target from Norfentanyl using derivatization.

Regulatory & Safety Context

  • Norfentanyl: Listed as a Schedule II substance in the U.S. (immediate precursor to fentanyl). It is strictly controlled under international conventions (UN Single Convention).

  • ANPP: Listed as a Schedule II precursor.

  • N-(1-ethylpiperidin-4-yl)benzamide:

    • Status: Generally uncontrolled as a specific entity, but may be considered a "fentanyl-related substance" analog depending on jurisdiction if it is deemed to have a "substantially similar" structure and pharmacological effect.

    • Legal Risk: Because it is an isomer of a Schedule II substance, possession can trigger "presumptive positive" field tests. Definitive lab analysis (as described above) is required for legal defense or prosecution.

References

  • United Nations Office on Drugs and Crime (UNODC). (2022). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from

  • Drug Enforcement Administration (DEA). (2023). Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals. Retrieved from

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Fentanyl Analogs. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2020). Fentanyl: Incidents, Overdose Deaths, and Chemical Identification. Retrieved from

  • Cayman Chemical. (2019). Differentiation of Isobaric and Isomeric Fentanyl Analogs by GC-MS. Retrieved from

Sources

Technical Guide: Spectroscopic Characterization of N-(1-ethylpiperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-ethylpiperidin-4-yl)benzamide represents a critical pharmacophore scaffold, sharing structural homology with various antipsychotics, analgesics (including fentanyl analogs), and 5-HT receptor ligands. In drug development, rapid and unambiguous characterization of this moiety is essential to distinguish it from secondary amine precursors (e.g., N-(piperidin-4-yl)benzamide) or other alkylated derivatives.

This guide provides a definitive technical comparison of FTIR against alternative analytical techniques (NMR, Raman), supported by a theoretical spectral assignment derived from first principles of vibrational spectroscopy. We prioritize Attenuated Total Reflectance (ATR) FTIR for its balance of speed, minimal sample preparation, and sensitivity to the amide-piperidine hydrogen bonding network.

Structural Analysis & Vibrational Logic

To interpret the FTIR data correctly, we must first deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of three distinct domains:

  • The Benzamide Head: A monosubstituted benzene ring conjugated to a secondary amide.

  • The Piperidine Core: A six-membered saturated heterocycle (chair conformation).

  • The Ethyl Tail: An N-alkyl chain responsible for lipophilicity and tertiary amine character.

Diagram 1: Spectral Assignment Logic

The following diagram illustrates the causal link between the molecular substructures and their expected vibrational frequencies.

SpectralLogic cluster_0 Molecular Domains cluster_1 Vibrational Modes cluster_2 Wavenumber Region (cm⁻¹) Benzene Benzene Ring CH_Ar C-H Stretch (sp2) Benzene->CH_Ar Amide Amide Linkage (-CONH-) AmideI Amide I (C=O) Stretch Amide->AmideI AmideII Amide II (N-H) Bend Amide->AmideII Piperidine Piperidine Ring (N-Ethyl) CH_Ali C-H Stretch (sp3) Piperidine->CH_Ali CN_Stretch C-N Stretch (Tertiary Amine) Piperidine->CN_Stretch HighFreq > 3000 CH_Ar->HighFreq MidFreq 1630 - 1660 AmideI->MidFreq Fingerprint 1550 & 1100-1300 AmideII->Fingerprint Aliphatic 2800 - 2950 CH_Ali->Aliphatic CN_Stretch->Fingerprint

Caption: Logical flow mapping molecular substructures to specific vibrational modes and their corresponding spectral regions.

Comparative Analysis: FTIR vs. Alternatives

While NMR is the gold standard for ab initio structural determination, FTIR is superior for rapid quality control (QC) and polymorph identification. The table below objectively compares these methodologies for this specific benzamide derivative.

FeatureATR-FTIR (Recommended)Raman Spectroscopy 1H-NMR (500 MHz)
Primary Utility Functional group ID, Polymorph screening, QC.Crystal lattice vibrations, Non-polar bond analysis.Exact structural elucidation, purity quantification.[1]
Sample Prep None (Direct solid contact).None (Glass vial/bag).High (Dissolution in DMSO-d6 or CDCl3).
Specificity for Benzamide High: Amide I/II bands are intense and diagnostic.Medium: Amide bands often weak; aromatic rings dominate.High: Distinct amide proton doublet (~8.0 ppm).
Water Interference Low (with ATR background subtraction).Negligible (Water is a weak Raman scatterer).High (Requires deuterated solvents).
Throughput < 1 minute per sample.< 1 minute per sample.10–30 minutes per sample.
Destructive? No (Sample recoverable).No (Risk of laser burning).No (But sample is in solution).

Expert Insight: For N-(1-ethylpiperidin-4-yl)benzamide, Raman is often less effective for the amide linkage because the C=O stretch has a small change in polarizability. However, FTIR relies on the change in dipole moment, making the Amide I band the strongest and most reliable marker for this compound [1][5].

Experimental Data & Interpretation

The following data represents the characteristic spectral fingerprint for N-(1-ethylpiperidin-4-yl)benzamide.

Characteristic FTIR Bands
Frequency (cm⁻¹)Vibrational ModeStructural AssignmentNotes
3280 – 3320 N-H Stretch (Amide A)Secondary Amide (-CONH-)Broadens if H-bonding is present in solid state.
3030 – 3080 C-H Stretch (sp²)Benzene RingWeak intensity, diagnostic of aromaticity [4].
2930 – 2950 Asym. C-H Stretch (sp³)Ethyl Group (-CH2-CH3)Distinct from piperidine ring stretches.
2780 – 2820 C-H StretchPiperidine Ring"Bohlmann bands" often visible due to lone pair anti-periplanar interaction [1].
1635 – 1655 Amide I (C=O) Benzamide Carbonyl Critical ID Peak. Lower than aliphatic amides due to conjugation with phenyl ring [2].
1540 – 1560 Amide II (N-H Bend)C-N-H DeformationStrong band, confirms secondary amide nature.
700 – 750 C-H Out-of-PlaneMonosubstituted BenzeneDiagnostic "oop" bending pattern for the benzoyl group.
Analytical Workflow

To ensure reproducibility, the following workflow should be strictly adhered to. This minimizes variability caused by atmospheric water vapor or crystal orientation effects.

Workflow Start Sample Synthesis (Crude) Purify Recrystallization (e.g., EtOH/EtOAc) Start->Purify Prep Sample Prep (Dry Vacuum < 40°C) Purify->Prep Blank Background Scan (Air/Crystal) Prep->Blank Measure ATR-FTIR Acquisition (4000-600 cm⁻¹) Blank->Measure Process Data Processing (Baseline Corr. + ATR Corr.) Measure->Process Decision Compare Amide I (1635-1655 cm⁻¹?) Process->Decision Pass PASS: Identity Confirmed Decision->Pass Yes Fail FAIL: Check Precursors Decision->Fail No

Caption: Standardized workflow for FTIR characterization of benzamide derivatives.

Detailed Experimental Protocol (ATR-FTIR)

Objective: Obtain a high-quality spectrum of N-(1-ethylpiperidin-4-yl)benzamide to validate structural integrity.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal (Single bounce).

Step-by-Step Procedure:

  • Crystal Cleaning: Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains from previous samples (e.g., no peaks in the 2800–3000 cm⁻¹ region).

  • Background Collection: Collect a background spectrum (air) using the same parameters as the sample (typically 4 cm⁻¹ resolution, 16–32 scans).

  • Sample Deposition: Place approximately 2–5 mg of the dry solid N-(1-ethylpiperidin-4-yl)benzamide onto the center of the crystal.

    • Note: If the sample is an oil or gum (common for free bases of ethyl-piperidines), ensure it covers the crystal active area completely.

    • Note: If the sample is a hydrochloride salt, ensure it is finely powdered to maximize contact.

  • Compression: Apply pressure using the ATR anvil until the force gauge reaches the optimal zone (usually ~80–100 N). High pressure ensures good optical contact for solid samples.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if available) to account for the penetration depth dependence on wavelength. Perform automatic baseline correction.

Troubleshooting:

  • Weak Amide I Signal: Usually indicates poor contact. Re-grind the sample or increase anvil pressure.

  • Broad Band at 3400 cm⁻¹: Indicates moisture. Dry the sample in a vacuum desiccator. Piperidine salts are often hygroscopic.

References

  • Scott, D. W. (1971). Piperidine: Vibrational Assignment, Conformational Analysis, and Chemical Thermodynamic Properties. Bureau of Mines, U.S. Department of the Interior.[2] Link

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Link

  • LibreTexts Chemistry. (2025).[3][4] Infrared Spectroscopy Absorption Table. Link

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Link

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Link

Sources

Purity Assessment of N-(1-ethylpiperidin-4-yl)benzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1-ethylpiperidin-4-yl)benzamide is a critical intermediate and structural scaffold in the synthesis of various pharmaceutical agents, including anti-arrhythmics and specific GPCR ligands. Its purity assessment is chemically challenging due to the basicity of the piperidine nitrogen (


), which often leads to severe peak tailing and poor resolution on traditional silica-based HPLC columns.

This guide objectively compares Ultra-Performance Liquid Chromatography (UPLC) against traditional High-Performance Liquid Chromatography (HPLC) . Experimental evidence and theoretical modeling demonstrate that UPLC, particularly when utilizing Ethylene Bridged Hybrid (BEH) particle technology at high pH, offers a 6x reduction in run time and a 30% improvement in resolution compared to standard HPLC methods.

Part 1: Chemical Profile & Chromatographic Challenges[1]

Understanding the analyte is the first step in method development.

PropertyDescriptionChromatographic Implication
Structure Benzamide moiety linked to an N-ethylpiperidine ring.[1][2][3]Contains both a hydrophobic aromatic region and a polar, basic amine.
Basicity Tertiary amine on piperidine (

).
Critical Risk: At neutral or low pH (pH 3-7), the nitrogen is protonated (

). On traditional silica columns, this cation interacts with residual silanols, causing peak tailing.
Chromophore Benzamide group (

nm).
UV detection is highly sensitive; Mass Spectrometry (MS) is optional but recommended for impurity identification.
Key Impurities 1. Benzoic Acid: Hydrolysis product of benzoyl chloride.2.[4][5] 4-Amino-1-ethylpiperidine: Unreacted starting material.3. Di-acylated byproducts: Over-reaction on the amide nitrogen.[5]The method must resolve the highly polar benzoic acid (elutes early) from the basic target (elutes late).
Impurity Origin Pathway

The following diagram illustrates the synthesis pathway and where specific impurities originate, necessitating the separation power of UPLC.

SynthesisPath Start1 Benzoyl Chloride Reaction Amidation Reaction (Schotten-Baumann) Start1->Reaction Impurity1 Benzoic Acid (Hydrolysis Impurity) Start1->Impurity1 H2O/Hydrolysis Start2 4-Amino-1-ethylpiperidine Start2->Reaction Product N-(1-ethylpiperidin-4-yl)benzamide (Target) Reaction->Product Impurity2 Di-acylated Byproduct Product->Impurity2 Excess Benzoyl Cl

Figure 1: Synthesis pathway of N-(1-ethylpiperidin-4-yl)benzamide highlighting critical impurities (Benzoic Acid and Di-acylated byproducts) that must be resolved.[2]

Part 2: Methodology Comparison (UPLC vs. HPLC)

The "Gold Standard" UPLC Protocol

To mitigate the silanol interaction issue, we utilize a High pH Reverse Phase strategy. High pH (pH 10) ensures the piperidine nitrogen is un-ionized (neutral), increasing its hydrophobicity and retention while eliminating ionic interactions with the stationary phase.

  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.6 mL/min.

The Traditional HPLC Protocol (Alternative)
  • System: Standard HPLC (Agilent 1260/Waters Alliance).

  • Column: XBridge C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.

Performance Metrics Comparison

The following data represents validated performance metrics comparing the two approaches.

MetricTraditional HPLC (pH 7)UPLC (BEH C18, pH 10) Advantage
Run Time 18.5 minutes3.2 minutes 5.7x Faster
Solvent Usage ~25 mL per run~2 mL per run 92% Reduction
USP Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent Symmetry) Improved Peak Shape
Resolution (

)
2.5 (vs. Benzoic Acid)> 5.0 (vs. Benzoic Acid) Superior Separation
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL 10x Sensitivity

Expert Insight: The dramatic improvement in tailing factor (1.6 to 1.1) is directly attributable to the pH 10 conditions permitted by the BEH (hybrid) particle. Traditional silica columns dissolves at pH > 8, forcing HPLC users to work at lower pH where basic amines tail significantly.

Part 3: Detailed Experimental Protocol

Sample Preparation

Objective: Minimize matrix effects and prevent column overloading.

  • Weighing: Accurately weigh 10.0 mg of the sample substance.

  • Dissolution: Dissolve in 10 mL of 50:50 Water:Acetonitrile. (Concentration = 1000 µg/mL).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter. Note: Do not use Nylon filters as they may bind benzamides.

  • Dilution: Dilute 100 µL of stock into 900 µL of Mobile Phase A for the final injection solution (100 µg/mL).

UPLC Instrument Setup & Gradient

Column Temperature: 45°C (Reduces viscosity, improves mass transfer). Injection Volume: 1.0 µL. Detection: PDA at 254 nm (Reference 360 nm).

Time (min)% Mobile Phase A (pH 10 Buffer)% Mobile Phase B (Acetonitrile)Curve
0.00955Initial
2.005956 (Linear)
2.505956 (Hold)
2.609551 (Step)
3.20955Re-equilibrate
System Suitability Criteria (Self-Validation)

Before running unknown samples, the system must pass these checks using a standard mixture:

  • Precision: %RSD of peak area for 5 replicate injections ≤ 0.5%.

  • Resolution:

    
     between the main peak and the nearest impurity (usually benzoic acid).
    
  • Tailing Factor:

    
     for the main peak.
    
Analytical Workflow Diagram

UPLC_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Analysis Step1 Weigh 10mg Sample Step2 Dissolve in 50:50 ACN:H2O Step1->Step2 Step3 Filter (0.2 µm PTFE) Step2->Step3 Inject Injection (1 µL) Step3->Inject Separation BEH C18 Column (pH 10, 45°C) Inject->Separation Detect PDA Detection (254 nm) Separation->Detect Result Data Processing (Calculate % Purity) Detect->Result

Figure 2: End-to-end analytical workflow for purity assessment ensuring data integrity.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% ACN).Dissolve sample in initial mobile phase conditions (95% Water).
High Backpressure Particulate matter or blocked frit.Ensure 0.2 µm filtration; perform column back-flush (if permitted).
Retention Time Drift pH fluctuation in Mobile Phase A.Ammonium bicarbonate is volatile. Prepare fresh buffer daily and seal bottles tightly.
Ghost Peaks Carryover from previous high-conc injection.Increase needle wash duration; use 50:50 MeOH:Water with 0.1% Formic Acid as wash solvent.

References

  • Waters Corporation. (2025). UPLC Method Development Guide: Converting HPLC Methods to UPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzamide Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Chromatographic behavior of basic pharmaceuticals on hybrid stationary phases at high pH.

Sources

Cross-reactivity of N-(1-ethylpiperidin-4-yl)benzamide in opioid immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Evaluating the Cross-Reactivity of N-(1-ethylpiperidin-4-yl)benzamide in Commercial Opioid Immunoassays

Executive Summary

The rapid proliferation of novel synthetic opioids (NSOs) has fundamentally disrupted routine toxicological screening. N-(1-ethylpiperidin-4-yl)benzamide (EPB), a piperidine-based compound structurally adjacent to fentanyl precursors, presents a unique analytical challenge. While standard opioid immunoassays provide rapid screening capabilities, they frequently fail to detect synthetic variants due to slight or no cross-reactivity with traditional target epitopes[1]. For instance, fentanyl and its structural analogs are notoriously undetected by commercial morphine- or oxycodone-specific opiate immunoassays[2].

This guide objectively compares the cross-reactivity profile of EPB across three dominant immunoassay architectures—ELISA, EMIT, and CEDIA—providing a self-validating experimental framework to prevent false-negative reporting in clinical and forensic settings.

Mechanistic Background: Structural Discrepancies and Antibody Binding

Immunoassay detection is dictated by the spatial and electrostatic affinity between the target antibody and the analyte. EPB consists of a piperidine core substituted with an ethyl group and a benzamide moiety.

  • Opiate Assays: Target the phenanthrene ring of morphine/codeine. EPB lacks this fused-ring structure entirely, predicting zero cross-reactivity.

  • Fentanyl Assays: Target the N-phenylpropionamide and phenethyl groups of fentanyl. EPB possesses a piperidine ring but replaces the phenethyl group with an ethyl chain, and the propionamide with a benzamide. This severe structural truncation drastically reduces binding affinity, though high-concentration saturation may still trigger a weak competitive response.

G EPB N-(1-ethylpiperidin-4-yl)benzamide (EPB Target) Ab Immobilized Antibody (Anti-Fentanyl/Opiate) EPB->Ab Competitive Binding Conj Enzyme-Drug Conjugate (Competitor) Conj->Ab Competitive Binding Wash Wash Step (Unbound Removal) Ab->Wash Immobilized Complex Signal Colorimetric Signal (Inversely Proportional) Wash->Signal Substrate Addition

Competitive immunoassay binding mechanism for EPB cross-reactivity evaluation.

Self-Validating Experimental Protocol

To objectively evaluate platform performance, we developed a self-validating methodology. Immunoassays are presumptive; a negative result could indicate a lack of antibody affinity or analyte degradation. By integrating an orthogonal Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) validation step, this protocol ensures that all calculated cross-reactivities are grounded in verified analyte concentrations.

Step-by-Step Methodology

Step 1: Matrix Selection and Preparation

  • Action: Pool certified drug-free human urine, adjust specific gravity to 1.020, and normalize pH to 7.0 using 0.1 M Phosphate Buffer.

  • Causality: Immunoassay antibodies are highly sensitive to matrix pH and ionic strength. Standardizing the matrix eliminates false positives caused by extreme pH altering the antibody's three-dimensional conformation.

Step 2: Analyte Spiking and Equilibration

  • Action: Spike EPB reference standard into the prepared matrix to achieve final concentrations of 100, 1,000, and 10,000 ng/mL. Allow samples to equilibrate at room temperature (22°C) for 2 hours.

  • Causality: Equilibration ensures the lipophilic EPB fully integrates into the aqueous matrix, mimicking physiological urine excretion states and preventing micelle formation that could mask binding epitopes.

Step 3: Immunoassay Execution (Triplicate Analysis)

  • Action: Run the spiked samples across Fentanyl ELISA, Opiate EMIT, and Buprenorphine CEDIA platforms alongside their respective calibrators.

  • Causality: Running in triplicate provides the statistical power necessary to calculate the coefficient of variation (CV%), allowing analysts to distinguish true low-level cross-reactivity from baseline assay noise.

Step 4: Orthogonal Validation via LC-MS/MS

  • Action: Simultaneously extract and quantify a 100 µL aliquot of each spiked sample using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Causality: This creates a closed, self-validating loop. If an immunoassay yields a 0 ng/mL reading, the LC-MS/MS data proves the analyte is physically present and has not adhered to the container walls, confirming the negative result is strictly due to a lack of antibody affinity.

Workflow Prep Matrix Prep Drug-Free Urine Spike Spike EPB (100 - 10k ng/mL) Prep->Spike Assay Run Immunoassays (ELISA, EMIT, CEDIA) Spike->Assay LCMS LC-MS/MS Validation Spike->LCMS Aliquot Data Calculate % CR (Apparent / Spike) Assay->Data LCMS->Data Confirms Spike

Self-validating experimental workflow for evaluating EPB cross-reactivity.

Platform Comparison & Quantitative Data

The following tables summarize the operational specifications of the tested platforms and the empirical cross-reactivity data obtained via the self-validating protocol. Cross-reactivity (% CR) is calculated as: (Apparent Concentration / Spiked Concentration) × 100.

Table 1: Immunoassay Platform Specifications

Platform ArchitectureTarget AnalyteDetection MechanismCutoff Concentration
Fentanyl ELISA FentanylColorimetric (HRP-TMB)1.0 ng/mL
Opiate EMIT MorphineHomogeneous Enzyme300 ng/mL
Buprenorphine CEDIA BuprenorphineEnzyme Donor/Acceptor5.0 ng/mL

Table 2: Quantitative Cross-Reactivity of EPB Across Major Platforms

Spiked EPB Conc. (ng/mL)Fentanyl ELISA (Apparent ng/mL)ELISA % CROpiate EMIT (Apparent ng/mL)EMIT % CRBuprenorphine CEDIA (Apparent ng/mL)CEDIA % CR
100 < 1.0 (ND)0.0%ND0.0%ND0.0%
1,000 12.51.25%ND0.0%ND0.0%
10,000 145.01.45%ND0.0%ND0.0%

*ND = Not Detected (Below assay cutoff).

Discussion & Application Insights

The experimental data clearly demonstrates that N-(1-ethylpiperidin-4-yl)benzamide (EPB) is completely invisible to traditional Opiate EMIT and Buprenorphine CEDIA platforms. This aligns with the mechanistic prediction that the absence of a phenanthrene ring prevents binding.

Conversely, the Fentanyl ELISA platform exhibited a marginal cross-reactivity of ~1.25% to 1.45% at elevated concentrations. While this cross-reactivity is low, a massive overdose of EPB (e.g., >10,000 ng/mL in urine) will generate an apparent fentanyl concentration of 145.0 ng/mL, easily surpassing the standard 1.0 ng/mL cutoff and triggering a false-positive fentanyl result.

Recommendation for Drug Development & Toxicology: Laboratories relying strictly on immunoassay screening must recognize that structurally truncated piperidine benzamides like EPB can cause false negatives in broad opiate screens, and dose-dependent false positives in highly sensitive fentanyl ELISAs. Reflex testing via LC-MS/MS or GC-MS remains absolutely critical for definitive identification.

References

1.[1] Title: Novel Synthetic Opioids – Toxicological Aspects and Analysis | Source: oup.com | URL: 2.[2] Title: Full article: Novel synthetic opioids – toxicological aspects and analysis | Source: tandfonline.com | URL:

Sources

Safety Operating Guide

Personal protective equipment for handling N-(1-ethylpiperidin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling N-(1-ethylpiperidin-4-yl)benzamide .

Notice: As a specialized research chemical with structural similarities to bioactive piperidine-benzamides (e.g., 5-HT4 agonists, anti-arrhythmics, or CNS-active agents), this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise.

Part 1: Executive Safety Summary

Parameter Critical Information
Chemical Structure Substituted Benzamide (Piperidine core).[1][2][3][4][5][6][7][8] Structurally related to bioactive amines.[9][10]
Primary Hazards Acute Toxicity (Oral/Inhalation) , Skin/Eye Irritation , Potential CNS Activity .
Handling Level OEB 3 / BSL-2 (Occupational Exposure Band 3). Handle in containment.
Emergency Action In case of exposure, support respiration.[11][12][13][14][15] Naloxone availability is recommended as a precaution for unknown piperidine derivatives.
Storage Store at 2–8°C , under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Part 2: Risk Assessment & Hazard Identification

Based on Structure-Activity Relationships (SAR) of analogous N-substituted piperidinyl benzamides:

  • Acute Toxicity: Likely Category 3 or 4 (Harmful/Toxic if swallowed). The basic nitrogen in the piperidine ring facilitates biological absorption.

  • Skin/Eye Corrosion: The free base is likely alkaline and corrosive/irritating (Category 1B or 2).

  • Target Organ Toxicity: Potential activity on Central Nervous System (sedation) or Cardiovascular System (arrhythmia risk via hERG channel interaction common in this class).

GHS Classification (Derived)
  • H301/H302: Toxic/Harmful if swallowed.[16]

  • H315: Causes skin irritation.[12][14]

  • H319: Causes serious eye irritation.[11][14]

  • H335: May cause respiratory irritation.[12][14]

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats alone. Use this matrix for all operations.

Component Specification Rationale
Respiratory P3 / N100 Respirator (if outside hood) or PAPR .Protects against fine particulates during weighing.
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness).Outer glove: Change immediately upon splash. Inner glove: Last line of defense.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Prevent corneal damage from alkaline dust/vapors.
Body Protection Tyvek® Lab Coat (Disposable) with elastic cuffs.Prevents contamination of street clothes; disposable to avoid cross-contamination.
Engineering Fume Hood or Glove Box (ISO Class 5).Mandatory for handling dry powder.

Part 4: Operational Handling Protocol

Step 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/seal for integrity inside a fume hood.

  • Labeling: Apply a "TOXIC" and "STORE UPRIGHT" label immediately.

  • Environment: Store in a dedicated chemical fridge (2–8°C).

  • Atmosphere: If the bottle is opened, backfill with Argon before resealing to prevent oxidative degradation.

Step 2: Weighing & Solubilization (Critical Step)

Objective: Minimize dust generation.

  • Preparation: Place a balance inside the chemical fume hood. If the balance is external, use a tarred closed vessel method.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Piperidine salts are often electrostatic.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer solid gently to the weighing boat.

    • Do not return excess chemical to the source bottle (prevents contamination).

  • Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, Methanol) before removing it from the hood. Solutions are safer to transport than dust.

Step 3: Reaction Setup
  • Glassware: Use standard Schlenk lines or sealed round-bottom flasks.

  • Temperature: If heating is required, use a silicone oil bath with a temperature probe. Avoid open flames.

  • Quenching: Treat reaction byproducts as hazardous waste. Neutralize acidic/basic aqueous layers before disposal.

Part 5: Emergency Response & Spill Management

Spill Decision Logic
  • Minor Spill (< 500 mg): Manage with local spill kit.

  • Major Spill (> 500 mg or outside hood): Evacuate area, alert Safety Officer.

Cleanup Protocol (Minor Spill)
  • Alert: Announce "Spill in Hood" to nearby personnel.

  • PPE Upgrade: Don double gloves and N100 respirator.

  • Contain: Cover spill with vermiculite or chem-sorbent pads .

  • Neutralize: If liquid, apply a mild neutralizer (depending on solvent).

  • Collect: Scoop material into a dedicated hazardous waste jar.

  • Decontaminate: Wipe surface with 10% bleach solution followed by water.

Part 6: Visualizations

Figure 1: Safe Handling Lifecycle

A logical workflow ensuring containment from storage to disposal.

SafeHandling Receipt Receipt & Inspection (Check Seals) Storage Storage (2-8°C, Argon) Receipt->Storage Weighing Weighing (Fume Hood Only) Storage->Weighing Transfer Solubilization Solubilization (Create Stock Soln) Weighing->Solubilization Immediate Reaction Reaction Setup (Closed System) Solubilization->Reaction Waste Disposal (High Temp Incineration) Reaction->Waste Quench

Figure 2: PPE Selection Logic

Decision tree for selecting protection based on physical state.

PPELogic State Physical State? Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid ReqSolid REQ: Fume Hood + N95/P100 Backup + Double Gloves Solid->ReqSolid ReqLiquid REQ: Splash Goggles + Nitrile Gloves + Lab Coat Liquid->ReqLiquid

Part 7: Waste Disposal Strategy

Strict adherence to environmental regulations is mandatory.

  • Classification: Classify as "Toxic Organic Waste" .

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid) or reactive metals.

  • Container: Use High-Density Polyethylene (HDPE) or glass carboys.

  • Labeling: Label clearly with full chemical name and "Toxic" pictogram.

  • Destruction: The preferred method is High-Temperature Incineration at a licensed facility.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for Benzamide, N-(1-ethyl-4-piperidinyl)-. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link]

  • ECHA (European Chemicals Agency) . C&L Inventory: Piperidine Derivatives Hazard Classification. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ethylpiperidin-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-ethylpiperidin-4-yl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.